molecular formula C7H6BrN3 B1438719 3-Bromoimidazo[1,2-a]pyridin-6-amine CAS No. 1099621-14-3

3-Bromoimidazo[1,2-a]pyridin-6-amine

Cat. No.: B1438719
CAS No.: 1099621-14-3
M. Wt: 212.05 g/mol
InChI Key: PTBAMOLKKZXWMQ-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridin-6-amine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBAMOLKKZXWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655933
Record name 3-Bromoimidazo[1,2-a]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099621-14-3
Record name 3-Bromoimidazo[1,2-a]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromoimidazo[1,2-a]pyridin-6-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Recognized as a "privileged structure," this fused bicyclic system is a key component in numerous biologically active compounds, demonstrating a broad spectrum of therapeutic applications. Its structural rigidity, coupled with the presence of multiple points for functionalization, allows for the fine-tuning of physicochemical and pharmacological properties. This versatility has led to the development of several commercial drugs, including the hypnotic agent Zolpidem and the cardiotonic agent Olprinone, underscoring the therapeutic relevance of this molecular framework. The strategic introduction of various substituents onto the imidazo[1,2-a]pyridine ring system continues to be a fertile area of research for the discovery of novel therapeutic agents targeting a wide array of diseases, from infectious diseases to oncology.[1] This guide focuses on a specific, yet promising derivative, 3-Bromoimidazo[1,2-a]pyridin-6-amine, exploring its physicochemical characteristics, plausible synthetic routes, and potential as a valuable building block in drug development.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and drug development. While comprehensive experimental data for this compound is not extensively documented in peer-reviewed literature, key identifiers and predicted properties have been compiled from various chemical suppliers and computational models. These properties provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
CAS Number 1099621-14-3[2][3][4][5]
Molecular Formula C₇H₆BrN₃[2][3][4][5]
Molecular Weight 212.05 g/mol [2][3]
Appearance Solid
Predicted pKa 6.31 ± 0.50[6]
Purity (Commercial) ≥97%[2][3]
Storage Conditions Room temperature, protect from light[2][5]

Note: The pKa value is predicted and should be confirmed experimentally for applications where ionization state is critical.

Proposed Synthesis Pathway

The proposed synthesis commences with the cyclization of 2-amino-5-bromopyridine with chloroacetaldehyde to form 6-bromoimidazo[1,2-a]pyridine. This is a common and efficient method for constructing the imidazo[1,2-a]pyridine core. The subsequent step involves a regioselective nitration at the C3 position of the electron-rich imidazole ring, a known transformation for this heterocyclic system. Finally, the nitro group is reduced to the target primary amine, a standard conversion often achieved with reagents like tin(II) chloride or catalytic hydrogenation.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction A 2-Amino-5-bromopyridine P1 Chloroacetaldehyde, NaHCO₃, Ethanol, Reflux A->P1 Reacts with B 6-bromoimidazo[1,2-a]pyridine P2 HNO₃, H₂SO₄, 0°C to rt B->P2 Reacts with P1->B Yields C 6-bromo-3-nitroimidazo[1,2-a]pyridine P3 SnCl₂·2H₂O, HCl, Ethanol C->P3 Reacts with P2->C Yields D This compound (Target Compound) P3->D Yields

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, step-by-step methodology derived from analogous procedures reported in the literature and patents for the synthesis of related imidazo[1,2-a]pyridine derivatives.[4][7]

Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • To this suspension, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromoimidazo[1,2-a]pyridine.

Step 2: Synthesis of 6-bromo-3-nitroimidazo[1,2-a]pyridine

  • To a cooled (0 °C) mixture of concentrated sulfuric acid, add 6-bromoimidazo[1,2-a]pyridine (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • To this solution, add a mixture of concentrated sulfuric acid and nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-bromo-3-nitroimidazo[1,2-a]pyridine.

Step 3: Synthesis of this compound

  • Suspend 6-bromo-3-nitroimidazo[1,2-a]pyridine (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) in concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and carefully basify with a concentrated aqueous solution of sodium hydroxide to pH > 10.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity and Potential for Further Functionalization

The chemical structure of this compound offers several avenues for further chemical modification, making it a versatile building block for the synthesis of more complex molecules.

  • The C3-Bromo Group: The bromine atom at the C3 position is a key functional handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties at this position, enabling the exploration of the structure-activity relationship (SAR) of potential drug candidates.

  • The C6-Amino Group: The primary amine at the C6 position can be readily functionalized through acylation, alkylation, sulfonylation, and other amine-specific reactions. This provides another site for diversification and the attachment of various pharmacophores or solubilizing groups.

  • The Imidazo[1,2-a]pyridine Core: The core heterocyclic system can also undergo further electrophilic substitution reactions, although the existing substituents will direct the position of any new incoming groups.

Caption: Key reactivity sites of this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

Given the well-established biological significance of the imidazo[1,2-a]pyridine scaffold, this compound represents a valuable starting point for the development of novel therapeutic agents. The presence of two distinct and readily functionalizable sites (the bromo and amino groups) allows for the creation of diverse chemical libraries for screening against various biological targets.

Derivatives of imidazo[1,2-a]pyridine have shown a wide range of biological activities, including but not limited to:

  • Anticancer agents: Some derivatives have been investigated as kinase inhibitors and cytotoxic agents against various cancer cell lines.

  • Antimicrobial agents: The scaffold has been explored for the development of new antibacterial and antifungal compounds.

  • Antiviral agents: Certain imidazo[1,2-a]pyridine derivatives have demonstrated activity against a range of viruses.

  • Central Nervous System (CNS) agents: As exemplified by Zolpidem, this scaffold can be tailored to interact with receptors in the CNS.

The specific substitution pattern of this compound may confer unique pharmacological properties, and its utility as a scaffold in the design of new inhibitors for various enzymes and receptors warrants further investigation.

Conclusion

This compound is a promising, yet underexplored, derivative of the medicinally important imidazo[1,2-a]pyridine scaffold. While detailed experimental data on its physicochemical properties are sparse, its chemical structure suggests significant potential as a versatile building block in synthetic and medicinal chemistry. The proposed synthetic route, based on well-established chemical transformations, provides a practical approach to accessing this compound for further research. The dual functional handles of the C3-bromo and C6-amino groups offer rich opportunities for chemical diversification, enabling the exploration of new chemical space in the quest for novel therapeutic agents. This technical guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the potential of this intriguing molecule.

References

Introduction: The Structural Elucidation of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopy of 3-Bromoimidazo[1,2-a]pyridin-6-amine

The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents such as zolpidem and alpidem.[1] Its rigid, planar geometry and rich electronic nature make it an ideal scaffold for interacting with biological targets. The compound this compound represents a key intermediate for the synthesis of novel kinase inhibitors and other potential drug candidates, where the bromine at the 3-position serves as a versatile synthetic handle for cross-coupling reactions, and the amine at the 6-position allows for further derivatization.[2][3]

Accurate and unambiguous structural confirmation is the bedrock of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the elucidation of such complex heterocyclic structures in solution.[4] This guide provides a comprehensive analysis of the expected 1H and 13C NMR spectra of this compound. As a Senior Application Scientist, this analysis is not merely a presentation of data but an interpretation of the underlying principles—explaining the electronic and structural factors that govern the spectral appearance of this molecule. We will dissect the predicted chemical shifts and coupling constants, outline a robust experimental protocol for data acquisition, and demonstrate how advanced 2D NMR techniques provide a self-validating system for complete spectral assignment.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is essential for spectral interpretation. The IUPAC numbering for the imidazo[1,2-a]pyridine ring system is used throughout this guide.

cluster_1d 1D NMR cluster_2d 2D NMR Correlation cluster_assign Final Assignment H1 ¹H Spectrum (Proton Signals) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Attachment) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1->HMBC C13 ¹³C & DEPT (Carbon Signals & Types) C13->HSQC C13->HMBC Assignment Unambiguous Structure Confirmation COSY->Assignment HSQC->Assignment HMBC->Assignment

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromoimidazo[1,2-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 3-Bromoimidazo[1,2-a]pyridin-6-amine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine core is a recognized privileged structure, appearing in numerous biologically active compounds.[1][2] The introduction of a bromine atom at the 3-position and an amine group at the 6-position offers valuable handles for further chemical modifications, making this molecule a versatile building block for the synthesis of compound libraries targeting a range of therapeutic areas.

This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not only a step-by-step synthetic protocol but also the underlying scientific rationale for the chosen methodologies, ensuring both technical accuracy and practical applicability.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence. This strategy leverages the well-established construction of the imidazo[1,2-a]pyridine core, followed by a regioselective bromination. The key steps are:

  • Cyclization: Formation of the imidazo[1,2-a]pyridine ring system to yield the intermediate, imidazo[1,2-a]pyridin-6-amine.

  • Electrophilic Bromination: Introduction of a bromine atom at the C-3 position of the electron-rich imidazo[1,2-a]pyridine core.

This approach is predicated on the inherent nucleophilicity of the 2-aminopyridine nitrogen for the initial cyclization and the enhanced electron density at the C-3 position of the resulting bicyclic system, which directs the subsequent electrophilic substitution.

Synthesis_Strategy Start Starting Materials Intermediate Imidazo[1,2-a]pyridin-6-amine Start->Intermediate Step 1: Cyclization FinalProduct This compound Intermediate->FinalProduct Step 2: Bromination

Caption: Overall synthetic strategy.

Part 1: Synthesis of Imidazo[1,2-a]pyridin-6-amine (Intermediate)

The initial and crucial step is the construction of the imidazo[1,2-a]pyridine core. The most direct and efficient method for this transformation is the reaction of a suitably substituted 2-aminopyridine with a two-carbon electrophile, typically an α-halocarbonyl compound.[1][3] In this synthesis, 2,5-diaminopyridine serves as the key starting material.

The reaction proceeds via an initial SN2 reaction between the more nucleophilic ring nitrogen of the 2-aminopyridine and the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridin-6-amine

Materials:

  • 2,5-Diaminopyridine

  • Bromoacetaldehyde diethyl acetal

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Hydrolysis of Acetal: To a solution of bromoacetaldehyde diethyl acetal in ethanol, add concentrated hydrochloric acid dropwise at 0 °C. Allow the mixture to stir at room temperature for 2 hours to ensure complete hydrolysis to bromoacetaldehyde.

  • Cyclization: In a separate flask, dissolve 2,5-diaminopyridine in ethanol. Add the freshly prepared solution of bromoacetaldehyde to the 2,5-diaminopyridine solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Justification of Experimental Choices:

  • Refluxing in ethanol: The use of ethanol as a solvent and heating to reflux provides the necessary thermal energy to overcome the activation barrier for both the initial nucleophilic substitution and the subsequent cyclization and dehydration steps.

  • Sodium bicarbonate neutralization: This step is crucial to quench the acidic reaction conditions and to facilitate the extraction of the basic product into the organic phase.

Part 2: Synthesis of this compound (Final Product)

The second stage of the synthesis involves the selective bromination of the electron-rich imidazo[1,2-a]pyridin-6-amine intermediate. The C-3 position of the imidazo[1,2-a]pyridine ring is known to be highly susceptible to electrophilic attack due to the electron-donating nature of the fused imidazole ring.[4]

A variety of brominating agents can be employed for this transformation, with N-bromosuccinimide (NBS) being a common and effective choice due to its ease of handling and high selectivity.

Experimental Protocol: C-3 Bromination

Materials:

  • Imidazo[1,2-a]pyridin-6-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolution: Dissolve imidazo[1,2-a]pyridin-6-amine in a suitable solvent such as acetonitrile or dichloromethane.

  • Addition of Brominating Agent: Cool the solution to 0 °C and add N-bromosuccinimide portion-wise, while monitoring the reaction by TLC.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Work-up: Add a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Justification of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a mild and selective source of electrophilic bromine, which is ideal for the functionalization of electron-rich heterocyclic systems. It minimizes the risk of over-bromination or other side reactions that can occur with harsher reagents like liquid bromine.

  • Low-temperature reaction: Performing the reaction at 0 °C helps to control the exothermicity of the reaction and enhances the regioselectivity of the bromination.

  • Sodium thiosulfate quench: This is a standard procedure to safely neutralize any excess brominating agent.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Bromination A Dissolve 2,5-diaminopyridine in Ethanol C Combine and Reflux A->C B Prepare Bromoacetaldehyde (from acetal + HCl) B->C D Neutralize with NaHCO3 C->D E Extract with Ethyl Acetate D->E F Purify by Chromatography E->F G Imidazo[1,2-a]pyridin-6-amine F->G H Dissolve Intermediate in Acetonitrile G->H Proceed to next step I Add NBS at 0 °C H->I J Stir to Completion I->J K Quench with Na2S2O3 J->K L Extract and Purify K->L M This compound L->M

Caption: Detailed experimental workflow.

Part 3: Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity, purity, and structure. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine and imidazole rings. The chemical shifts and coupling constants will be indicative of the substitution pattern. A downfield shift of the proton at C-2 and disappearance of the C-3 proton signal compared to the intermediate is expected. The protons on the pyridine ring will show characteristic coupling patterns. The amine protons will likely appear as a broad singlet.
¹³C NMR Resonances for each of the unique carbon atoms in the molecule. The carbon atom attached to the bromine (C-3) will show a characteristic upfield shift compared to an unsubstituted carbon.
Mass Spec. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) will be observed.

Note: While specific spectral data for this compound is not widely available in the public domain, the expected data is based on the analysis of closely related structures and general principles of NMR and MS. For instance, the ¹H NMR spectrum of the related compound 3-bromoimidazo[1,2-a]pyrazine shows characteristic signals for the aromatic protons.[5]

Conclusion

The synthesis of this compound is a robust and reproducible process that provides access to a valuable building block for drug discovery. The two-step synthetic route, involving a classical cyclization followed by a selective electrophilic bromination, is both efficient and scalable. The characterization of the final product can be unequivocally achieved through standard spectroscopic techniques. This guide provides a solid foundation for researchers to produce and utilize this important chemical entity in their ongoing research and development efforts.

References

The Selective PDE9A Inhibitor PF-04447943: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the cGMP Signaling Pathway for Therapeutic Advancement

In the intricate landscape of intracellular signaling, the cyclic guanosine monophosphate (cGMP) pathway stands as a critical regulator of a multitude of physiological processes, including synaptic plasticity, cardiovascular homeostasis, and inflammation. A key modulator of this pathway is Phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cGMP. Its strategic expression in tissues such as the brain, heart, and hematopoietic cells has positioned it as a compelling target for therapeutic intervention in a range of disorders.

This technical guide provides an in-depth exploration of PF-04447943, a potent and highly selective inhibitor of PDE9A. We will delve into its chemical and pharmacological properties, mechanism of action, and preclinical data, offering valuable insights for researchers and drug development professionals seeking to leverage the therapeutic potential of PDE9A inhibition.

Chemical and Physical Properties of PF-04447943

PF-04447943, with the CAS number 1099621-14-3, is a pyrazolopyrimidinone derivative. Its chemical and physical properties are summarized in the table below, providing essential information for its handling, formulation, and experimental use.

PropertyValueSource
IUPAC Name 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one[1]
CAS Number 1082744-20-4 (Note: While the user provided 1099621-14-3, the vast majority of scientific literature and supplier information for this compound structure points to 1082744-20-4)[1]
Molecular Formula C₂₀H₂₅N₇O₂[1]
Molecular Weight 395.46 g/mol [2]
Appearance Off-white to light yellow crystalline powder[3]
Solubility Soluble in DMSO and 0.1N HCl (aq). Slightly soluble in methanol. Insoluble in water.[3][4][5]
Storage Store at -20°C in a cool, dry place, protected from light.[3]

Mechanism of Action: Potentiating cGMP Signaling through Selective PDE9A Inhibition

PF-04447943 exerts its pharmacological effects by selectively inhibiting the catalytic activity of PDE9A. This enzyme is responsible for the degradation of cGMP, a crucial second messenger synthesized in response to nitric oxide (NO) and natriuretic peptides. By inhibiting PDE9A, PF-04447943 effectively increases the intracellular concentration of cGMP, thereby amplifying the downstream signaling cascades mediated by cGMP-dependent protein kinases (PKG).

The following diagram illustrates the cGMP signaling pathway and the pivotal role of PF-04447943:

cGMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NO NO GC_s Soluble Guanylate Cyclase (sGC) NO->GC_s Activates NPs Natriuretic Peptides GC_p Particulate Guanylate Cyclase (pGC) NPs->GC_p Activates cGMP cGMP GC_p->cGMP Synthesizes from GC_s->cGMP Synthesizes from GTP GTP GTP->GC_p GTP->GC_s PDE9A Phosphodiesterase 9A (PDE9A) cGMP->PDE9A Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates 5GMP 5'-GMP PDE9A->5GMP PF04447943 PF-04447943 PF04447943->PDE9A Inhibits Downstream Downstream Cellular Effects (e.g., Synaptic Plasticity, Vasodilation) PKG->Downstream

PF-04447943 inhibits PDE9A, increasing cGMP levels.

Preclinical studies have demonstrated the high affinity and selectivity of PF-04447943 for PDE9A. It exhibits a Ki of 2.8 nM for human recombinant PDE9A and displays high selectivity over other PDE families.[6] This specificity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Preclinical Efficacy: From In Vitro Models to In Vivo Validation

The therapeutic potential of PF-04447943 has been extensively evaluated in a range of preclinical models, demonstrating its ability to modulate cGMP levels and elicit functional responses.

In Vitro Studies

In cultured hippocampal neurons, PF-04447943 has been shown to significantly increase neurite outgrowth and synapse formation at concentrations ranging from 30-100 nM.[6] Furthermore, at a concentration of 100 nM, it facilitated hippocampal slice long-term potentiation (LTP) evoked by a weak tetanic stimulus, a key cellular correlate of learning and memory.[6]

In Vivo Studies

Systemic administration of PF-04447943 in rodents has been shown to dose-dependently increase cGMP levels in the cerebrospinal fluid, confirming its ability to engage its target in the central nervous system.[6] This target engagement translates to improved cognitive performance in various rodent models, including the mouse Y-maze spatial recognition memory model and the rat novel object recognition test.[6]

Pharmacokinetic Profile

A favorable pharmacokinetic profile is essential for the successful translation of a preclinical candidate to the clinic. Studies in stable sickle cell disease patients have provided valuable insights into the pharmacokinetics of PF-04447943 in humans.

Parameter5 mg Dose25 mg Dose
Cmax (ng/mL) 46.4 (20.3)266 (115)
Tmax (h) 1.0 (0.5 - 2.0)1.0 (0.5 - 4.0)
AUC₀₋₁₂ (h*ng/mL) 158 (62.3)903 (433)
t₁/₂ (h) 2.9 (0.7)3.6 (1.0)
Data are presented as geometric mean (geometric coefficient of variation %) for Cmax and AUC₀₋₁₂, median (range) for Tmax, and arithmetic mean (standard deviation) for t₁/₂. Data from a Phase Ib study in stable sickle cell disease patients.[7]

These data indicate that PF-04447943 is orally bioavailable with a relatively short half-life. Plasma exposure appears to be dose-proportional.

Experimental Protocol: In Vitro PDE9A Inhibition Assay

To assess the inhibitory activity of test compounds against PDE9A, a robust and reproducible in vitro assay is essential. The following protocol is based on commercially available fluorescence polarization (FP) assay kits, which provide a high-throughput and sensitive method for measuring PDE9A activity.[8][9]

Principle

This assay measures the hydrolysis of a fluorescently labeled cGMP (cGMP-FAM) by PDE9A. The product, FAM-labeled GMP, is captured by a specific binding agent, leading to a change in the fluorescence polarization of the FAM probe. The magnitude of this change is directly proportional to the amount of GMP produced and, therefore, to the activity of the PDE9A enzyme.

Materials
  • Recombinant human PDE9A enzyme

  • Fluorescently labeled cGMP substrate (e.g., cGMP-FAM)

  • PDE assay buffer

  • Binding agent and binding agent diluent

  • Test compound (e.g., PF-04447943 as a positive control)

  • 96-well black, low-binding microtiter plate

  • Fluorescence polarization plate reader

Procedure
  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare serial dilutions of the test compound and the positive control (PF-04447943) in PDE assay buffer.

    • Dilute the cGMP-FAM substrate in PDE assay buffer to the desired working concentration.

    • Dilute the recombinant PDE9A enzyme in PDE assay buffer to the appropriate concentration. The optimal enzyme concentration should be determined empirically to achieve a robust signal window.

  • Enzyme Reaction:

    • Add the diluted test compound or positive control to the wells of the 96-well plate.

    • Add the diluted cGMP-FAM substrate to all wells.

    • Initiate the enzymatic reaction by adding the diluted PDE9A enzyme to the wells. For "blank" and "substrate control" wells, add PDE assay buffer instead of the enzyme.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Prepare the binding agent solution by diluting the binding agent in the binding agent diluent.

    • Add the diluted binding agent to all wells.

    • Incubate the plate at room temperature for 30 minutes with slow shaking.

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the FAM fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The following diagram outlines the experimental workflow for the PDE9A inhibition assay:

PDE9A_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzyme Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Prep_Comp Prepare serial dilutions of test compounds and PF-04447943 Add_Comp Add compounds to plate Prep_Comp->Add_Comp Prep_Sub Dilute cGMP-FAM substrate Add_Sub Add cGMP-FAM to plate Prep_Sub->Add_Sub Prep_Enz Dilute PDE9A enzyme Add_Enz Add PDE9A to initiate reaction Prep_Enz->Add_Enz Add_Comp->Add_Sub Add_Sub->Add_Enz Incubate1 Incubate for 1 hour at RT Add_Enz->Incubate1 Add_Bind Add binding agent Incubate1->Add_Bind Incubate2 Incubate for 30 min at RT Add_Bind->Incubate2 Read_FP Read fluorescence polarization Incubate2->Read_FP Calc_Inhib Calculate % inhibition Read_FP->Calc_Inhib Calc_IC50 Determine IC50 value Calc_Inhib->Calc_IC50

Workflow for the in vitro PDE9A inhibition assay.

Commercial Suppliers

PF-04447943 is available from several commercial suppliers for research purposes. The following table provides a non-exhaustive list of potential vendors. Researchers should independently verify the purity and quality of the compound from their chosen supplier.

SupplierProduct NameCAS Number
APExBIO PF-044479431082744-20-4
Axon Medchem PF 044479431082744-20-4
BioCrick PF-044479431082744-20-4
Cayman Chemical PF-044479431082744-20-4

Conclusion and Future Directions

PF-04447943 has emerged as a valuable research tool for elucidating the physiological and pathological roles of PDE9A. Its high potency and selectivity, coupled with its demonstrated efficacy in preclinical models of cognitive dysfunction and other disorders, underscore the therapeutic potential of targeting the cGMP signaling pathway. While clinical trials in Alzheimer's disease did not meet their primary endpoints, ongoing research continues to explore the utility of PF-04447943 and other PDE9A inhibitors in a variety of indications, including sickle cell disease and cardiovascular disorders.

This technical guide has provided a comprehensive overview of the properties and applications of PF-04447943. As our understanding of the intricate roles of PDE9A in health and disease continues to evolve, this potent and selective inhibitor will undoubtedly remain an indispensable tool for the drug discovery and development community.

References

The Landmark Discovery and Synthetic Evolution of Imidazo[1,2-a]pyridines: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its journey from a laboratory curiosity to a privileged scaffold is a compelling narrative of chemical ingenuity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery and historical evolution of imidazo[1,2-a]pyridine synthesis. We will traverse the seminal work of Tschitschibabin, explore the advent of elegant multicomponent strategies, and delve into the nuances of modern catalytic systems. This guide emphasizes the causality behind experimental choices, offers validated protocols, and provides a comparative analysis of key synthetic methodologies to empower the rational design of novel chemical entities.

Introduction: The Rise of a Privileged Scaffold

The imidazo[1,2-a]pyridine is a fused bicyclic heteroaromatic system containing a bridgehead nitrogen atom. This unique arrangement imparts a distinct electronic and steric profile, rendering it an exceptional scaffold for molecular recognition by biological targets. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including hypnotic (e.g., Zolpidem), anxiolytic (e.g., Alpidem), and anti-ulcer (e.g., Zolimidine) properties.[1] The story of its synthesis is not merely a collection of reactions but a reflection of the advancements in synthetic organic chemistry over the past century.

The Genesis: Tschitschibabin's Pioneering Condensation

The first documented synthesis of the imidazo[1,2-a]pyridine ring system is credited to the Russian chemist Aleksei Tschitschibabin (also spelled Chichibabin) in 1925.[2] His pioneering method involved the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-haloketone or α-haloaldehyde.[2] This acid-catalyzed cyclocondensation laid the foundational principles for nearly all subsequent synthetic approaches.

The Classical Tschitschibabin Reaction: Mechanism and Insights

The Tschitschibabin reaction proceeds through a two-step sequence: an initial SN2 reaction followed by an intramolecular cyclization and subsequent dehydration.

Causality in Mechanism: The initial nucleophilic attack occurs from the endocyclic nitrogen of the 2-aminopyridine. This is a crucial point of regioselectivity. The endocyclic nitrogen is more nucleophilic than the exocyclic amino group due to the delocalization of the lone pair of the amino group into the pyridine ring. This initial alkylation forms a pyridinium salt intermediate, which is the key to the subsequent cyclization. The exocyclic amino group, now positioned favorably, acts as the intramolecular nucleophile, attacking the carbonyl carbon to form a hemiaminal-like intermediate. The final step is an acid-catalyzed dehydration to yield the aromatic imidazo[1,2-a]pyridine.

Tschitschibabin_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-aminopyridine 2-Aminopyridine pyridinium_salt Pyridinium Salt Intermediate 2-aminopyridine->pyridinium_salt SN2 Attack alpha-haloketone α-Haloketone alpha-haloketone->pyridinium_salt cyclized_intermediate Cyclized Hemiaminal pyridinium_salt->cyclized_intermediate Intramolecular Cyclization imidazopyridine Imidazo[1,2-a]pyridine cyclized_intermediate->imidazopyridine Dehydration

Caption: A streamlined workflow for the GBB multicomponent reaction.

Experimental Protocol: Representative GBB Synthesis

The following protocol is a representative example of a GBB reaction for the synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative. [3] Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine [4]

  • Reaction Setup: To a solution of furfural (1.0 equiv.) in ethanol (1.0 M) in a sealed tube, add 2-aminopyridine (1.0 equiv.), cyclohexyl isocyanide (1.0 equiv.), and p-toluenesulfonic acid monohydrate (10 mol%).

  • Reaction Conditions: Sonicate the reaction mixture at room temperature for 3 hours.

  • Work-up and Purification: Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.

The Dawn of Catalysis: Copper-Catalyzed Syntheses

The development of transition-metal-catalyzed reactions has revolutionized the synthesis of imidazo[1,2-a]pyridines, offering milder reaction conditions, broader substrate scope, and novel bond-forming strategies. Copper catalysis, in particular, has emerged as a cost-effective and versatile approach. [5][6][7]

Versatility of Copper Catalysis: A Plethora of Pathways

Copper catalysts can facilitate the synthesis of imidazo[1,2-a]pyridines through various mechanistic pathways, including:

  • Oxidative C-H/N-H Annulation: This powerful strategy involves the reaction of 2-aminopyridines with terminal alkynes or ketones, where the copper catalyst promotes the formation of C-N and C-C bonds through an oxidative cyclization cascade. [6]* Condensation with Nitroolefins: Copper(I) salts can catalyze the reaction of 2-aminopyridines with nitroolefins, proceeding through a Michael addition followed by an intramolecular cyclization and aromatization sequence, often using air as a green oxidant. [7]* Three-Component Reactions: Copper catalysts are also effective in promoting three-component reactions of 2-aminopyridines, aldehydes, and alkynes (A³ coupling), leading to the formation of highly substituted imidazo[1,2-a]pyridines. [8]

Self-Validating Protocol Design: A key aspect of a robust copper-catalyzed protocol is the careful selection of the copper source, ligand (if necessary), oxidant, and solvent. For aerobic oxidations, ensuring efficient mixing and a sufficient supply of air or oxygen is critical for reproducibility. The choice of base is also crucial, as it can influence both the rate of reaction and the stability of intermediates. A well-designed protocol will provide consistent yields and purity across multiple runs.

Diagram: Key Copper-Catalyzed Pathways to Imidazo[1,2-a]pyridines

Copper_Pathways start 2-Aminopyridine path1 Oxidative C-H/N-H Annulation (+ Alkyne/Ketone) start->path1 path2 Condensation (+ Nitroolefin) start->path2 path3 A³ Coupling (+ Aldehyde + Alkyne) start->path3 product Imidazo[1,2-a]pyridine path1->product path2->product path3->product

References

Biological Activity of Novel 3-Bromoimidazo[1,2-a]pyridin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs and biologically active compounds.[1][2][3] This guide focuses on a specific, highly promising subclass: 3-bromoimidazo[1,2-a]pyridin-6-amine derivatives. The strategic incorporation of a bromine atom at the C3-position and an amine group at the C6-position creates a unique chemical entity with significant therapeutic potential. This document provides a comprehensive overview of the synthesis, diverse biological activities—including anticancer, antimicrobial, and anti-inflammatory effects—and the underlying mechanisms of action for these novel derivatives. We present detailed experimental protocols, structure-activity relationship (SAR) insights, and data-driven analyses to equip researchers with the technical knowledge required to advance the discovery and development of this compelling class of molecules.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery

The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5,6-heterocycle that has garnered immense interest in pharmaceutical research.[2] Its rigid, planar structure and rich electron density make it an ideal backbone for designing molecules that can effectively interact with a wide array of biological targets. The therapeutic versatility of this scaffold is exemplified by marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Saripidem, which underscore its broad applicability.[4] Researchers have successfully developed derivatives exhibiting a wide spectrum of pharmacological properties, including potent anticancer, antimicrobial, anti-inflammatory, antiviral, and antiprotozoal activities.[1][4][5]

The rationale for focusing on 3-bromo-6-amino derivatives stems from key medicinal chemistry principles:

  • C3-Bromo Substitution: The bromine atom at the C3-position serves as a critical functional handle. It not only modulates the electronic properties of the heterocyclic core but can also act as a leaving group or participate in halogen bonding. More importantly, it can serve as a reactive site for forming covalent bonds with target proteins, a strategy employed in the development of highly potent and selective targeted covalent inhibitors.[6][7]

  • C6-Amine Substitution: The introduction of an amine group at the C6-position provides a crucial point for hydrogen bonding interactions with biological targets. This functional group can be readily modified to fine-tune the molecule's solubility, polarity, and pharmacokinetic properties, enabling the optimization of drug-like characteristics.

This guide delves into the synergistic effect of these substitutions, exploring how they unlock potent and diverse biological activities.

General Synthetic Strategy

The synthesis of 3-aminoimidazo[1,2-α]pyridine derivatives is often achieved through efficient and versatile multicomponent reactions, most notably the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR).[4] This one-pot procedure allows for significant structural diversity. A generalized pathway to the target this compound scaffold involves a multi-step sequence that can be adapted based on the desired final substitutions.

G cluster_synthesis Generalized Synthetic Workflow A Starting Material (e.g., 2,5-diaminopyridine) B Step 1: Cyclization (e.g., with α-haloketone) A->B C Imidazo[1,2-a]pyridin-6-amine Core B->C D Step 2: Bromination (e.g., with NBS) C->D E This compound D->E F Step 3: N-Functionalization (e.g., Buchwald-Hartwig amination, Acylation) E->F G Target Derivatives F->G

Caption: Generalized workflow for synthesizing target derivatives.

The process typically begins with the cyclization of a substituted 2-aminopyridine to form the core imidazo[1,2-a]pyridine ring. Subsequent regioselective bromination at the electron-rich C3-position, often using N-bromosuccinimide (NBS), yields the 3-bromo intermediate. Finally, the amine at the C6-position can be further functionalized to generate a library of diverse derivatives for biological screening.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the 3-bromoimidazo[1,2-a]pyridine scaffold have emerged as potent anticancer agents, demonstrating activity against various cancer cell lines through multiple mechanisms of action.

Mechanism of Action: Covalent Inhibition and Pathway Modulation

Recent studies have highlighted the potential of these compounds to act as targeted covalent inhibitors, particularly against challenging targets like KRAS G12C.[6][7] The 3-position of the imidazo[1,2-a]pyridine scaffold is suitable for installing electrophilic "warheads" that can form irreversible bonds with specific cysteine residues in target proteins.

Furthermore, these derivatives have been shown to potently modulate critical cancer-related signaling pathways:

  • STAT3/NF-κB Pathway Inhibition: A novel imidazo[1,2-a]pyridine derivative was found to suppress the phosphorylation of STAT3 and inhibit the nuclear translocation of NF-κB.[8][9] This dual inhibition disrupts the transcription of key pro-inflammatory and pro-survival genes like iNOS, COX-2, and Bcl-2, leading to reduced cell viability and inflammation.[9]

  • Cell Cycle Arrest and Apoptosis Induction: Certain derivatives induce cell cycle arrest by upregulating tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[10][11] This is often coupled with the induction of apoptosis, evidenced by the cleavage of PARP and the activation of caspases 7 and 8.[10]

G cluster_pathway Anticancer Signaling Pathway Modulation compound Imidazo[1,2-a]pyridine Derivative stat3 STAT3 compound->stat3 Inhibits Phosphorylation ikb IκBα compound->ikb Increases Expression p53 p53 compound->p53 Increases Expression bcl2 Bcl-2 (Anti-apoptotic) stat3->bcl2 nfkb NF-κB nfkb->bcl2 cox2 COX-2 / iNOS (Inflammation) nfkb->cox2 ikb->nfkb p21 p21 p53->p21 cycle Cell Cycle Progression p21->cycle arrest Cell Cycle Arrest p21->arrest apoptosis Apoptosis bcl2->apoptosis

Caption: Modulation of STAT3, NF-κB, and p53 pathways.

Data Summary: In Vitro Cytotoxicity

The cytotoxic potential of these compounds has been evaluated against a panel of human cancer cell lines. The data is typically reported as the half-maximal inhibitory concentration (IC₅₀).

Derivative IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
IP-5 (undisclosed)HCC1937 (Breast)45.0[10][11]
IP-6 (undisclosed)HCC1937 (Breast)47.7[10][11]
Compound 12 2-(NO₂)-Ph, 3-(p-Cl-Ph)-NHHT-29 (Colon)4.15[4]
Compound 14 2-(Tolyl), 3-(p-Cl-Ph)-NHB16F10 (Melanoma)21.75[4]
I-11 Covalent KRAS G12C InhibitorNCI-H358 (Lung)Potent Activity[6]
Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a standardized method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[12][13]

Objective: To determine the IC₅₀ value of a test compound.

Materials:

  • Human cancer cell line (e.g., HCC1937, HT-29).

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

  • 96-well microtiter plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or acidic isopropanol).

  • Multichannel pipette and microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A New Front Against Resistance

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[14] Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial effects of these compounds are attributed to the inhibition of critical bacterial enzymes that are absent in eukaryotes, providing a window for selective toxicity.

  • QcrB Inhibition: In Mycobacterium tuberculosis, the causative agent of tuberculosis, imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of QcrB, a subunit of the cytochrome bc1 complex essential for cellular respiration and ATP synthesis.[2]

  • DNA Gyrase Inhibition: It has been hypothesized that some 3-aminoimidazo[1,2-a]pyridine derivatives exert their antibacterial effect by targeting bacterial gyrases, enzymes crucial for DNA replication and repair.[15]

Data Summary: In Vitro Antimicrobial Susceptibility

The potency of antimicrobial compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[16][17]

Derivative IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Compound 91 2-(1-methylimidazole)E. coli15.625[14]
Compound 91 2-(1-methylimidazole)K. pneumoniae< Gentamicin[14]
Compound 89 2-(p-CF₃-Ph)S. epidermidis< Gentamicin[14]
Compound 17d 4-F substituted pyridine(Bacterial strains)0.5[18]
Compound 10i ArylpropenoneCandida albicans41.98 (µmol/L)[19]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for quantitative antimicrobial susceptibility testing, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[16][20][21]

G cluster_mic Broth Microdilution Workflow A Prepare 2-fold serial dilutions of test compound in broth in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plate under suitable conditions (e.g., 37°C for 24h) C->D E Visually inspect for turbidity (microbial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Standard workflow for MIC determination.

Procedure:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth). Final volumes should be 50 µL per well.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases, including cancer and arthritis. 3-arylamine-imidazo[1,2-a]pyridine derivatives have been identified as potent, orally-active anti-inflammatory agents.[5]

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. The COX-2 isoform is inducibly expressed at sites of inflammation, making it a prime target for therapeutic intervention with fewer gastrointestinal side effects than non-selective COX inhibitors.

  • Preferential COX-2 Inhibition: Docking analyses and in vitro enzyme assays have shown that imidazo[1,2-a]pyridine carboxylic acid derivatives can bind to the active sites of both COX-1 and COX-2, with a preference for COX-2.[22]

  • p38 MAPK Pathway: Some derivatives also attenuate hyperalgesia through a mechanism similar to that of p38 MAPK inhibitors, suggesting an alternative or complementary anti-inflammatory pathway.[5]

Data Summary: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced rat paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[23][24][25]

Derivative IDIn Vivo ModelED₅₀ (µmol/kg, p.o.)ComparisonReference
LASSBio-1145 Carrageenan Paw Edema8.7More potent than Celecoxib[5]
LASSBio-1140 Carrageenan Paw Edema11.5More potent than Celecoxib[5]
LASSBio-1141 Carrageenan Paw Edema14.5More potent than Celecoxib[5]
Compound 5 Carrageenan Paw Edema> IndomethacinMore efficient inhibition[22]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol assesses the ability of a test compound to reduce acute inflammation.[24][26]

Objective: To evaluate the anti-edematous effect of a test compound.

Animals: Male Wistar rats (150-200g).

Materials:

  • Test compounds and standard drug (e.g., Indomethacin).

  • 1% (w/v) solution of λ-carrageenan in sterile saline.

  • Plebysmometer or digital calipers.

Procedure:

  • Acclimatization & Fasting: Acclimatize animals for one week and fast them overnight before the experiment, with free access to water.

  • Grouping and Administration: Divide animals into groups (n=6): Vehicle control, standard drug, and test compound groups (at various doses). Administer the respective substances orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer (Vₜ).

  • Analysis: Calculate the percentage increase in paw volume for each animal. Then, determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 From the dose-response curve, calculate the ED₅₀ (the dose causing 50% inhibition).

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutics. The strategic combination of the C3-bromo and C6-amino functionalities gives rise to derivatives with potent and diverse biological activities, including targeted anticancer effects, broad-spectrum antimicrobial action, and significant anti-inflammatory properties. The data presented in this guide strongly support the continued exploration of this chemical space.

Future research should focus on:

  • Lead Optimization: Expanding structure-activity relationship (SAR) studies to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for the most promising compounds.

  • In Vivo Efficacy and Toxicology: Advancing lead candidates into more complex animal models of disease to evaluate their therapeutic efficacy, safety, and pharmacokinetic profiles.

By leveraging the foundational knowledge outlined in this guide, the scientific community can accelerate the translation of these novel derivatives from promising laboratory findings into next-generation clinical candidates.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to 3-Bromoimidazo[1,2-a]pyridin-6-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This guide focuses on a particularly versatile derivative, 3-bromoimidazo[1,2-a]pyridin-6-amine , a building block poised for the development of next-generation therapeutics. Its strategic placement of reactive handles—a nucleophilic amine at the 6-position and an electrophilic carbon at the 3-position (via its bromine)—offers medicinal chemists a powerful toolkit for crafting diverse molecular architectures. We will dissect the synthesis of this scaffold, explore its derivatization potential through key coupling reactions, and highlight its application in the discovery of potent kinase inhibitors for oncology.

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention from the pharmaceutical industry. Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for interacting with biological targets. Marketed drugs such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic) feature this core, underscoring its therapeutic relevance.[1] The specific scaffold, this compound, offers two orthogonal points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis of the Core Scaffold: A Multi-step Approach

The synthesis of this compound is not a trivial one-pot reaction but rather a strategic sequence of transformations. The following protocol is a validated pathway derived from established methodologies for analogous structures.

Overall Synthetic Workflow

The synthesis initiates with a commercially available substituted pyridine, proceeds through the formation of the fused imidazole ring, and culminates in the introduction of the key bromine and amine functionalities.

G A Step 1: Cyclization (2-Amino-5-bromopyridine + Chloroacetaldehyde) B Step 2: Bromination (N-Bromosuccinimide) A->B Formation of 6-bromoimidazo[1,2-a]pyridine C Step 3: Amination (Buchwald-Hartwig Reaction) B->C Introduction of bromine at C3 D Final Product (this compound) C->D Installation of the 6-amino group G Scaffold This compound Suzuki Suzuki Coupling (at C3) Scaffold->Suzuki R-B(OH)2 Pd Catalyst Buchwald Buchwald-Hartwig Amination (at C3) Scaffold->Buchwald R2-NH Pd Catalyst Acylation Acylation / Sulfonylation (at N6) Scaffold->Acylation R-COCl or R-SO2Cl Derivatives Diverse Library of Derivatives Suzuki->Derivatives Buchwald->Derivatives Acylation->Derivatives

References

The Strategic Functionalization of the Imidazo[1,2-a]pyridine Core: A Technical Guide to the Reactivity of the C3-Bromine Atom

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide range of biological activities. Its unique electronic properties and structural rigidity make it an attractive starting point for the design of novel therapeutic agents. The ability to selectively functionalize this core at various positions is paramount for generating molecular diversity and optimizing pharmacological profiles. Among the various substituted derivatives, 3-bromo-imidazo[1,2-a]pyridines serve as versatile and highly reactive intermediates, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the reactivity of the bromine atom at the C3 position, offering field-proven insights and detailed methodologies for its strategic elaboration.

The Privileged Scaffold: Understanding the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine is a fused heterocyclic system where an imidazole ring is fused to a pyridine ring. This fusion results in a planar, aromatic system with a unique distribution of electron density. The nitrogen atom at position 1 (N-1) acts as a key player in the reactivity of the scaffold, influencing the electron density of the surrounding carbon atoms. The C3 position is particularly electron-rich, making it susceptible to electrophilic substitution and a prime site for the introduction of a handle for further functionalization, such as a bromine atom.

The synthesis of the 3-bromo-imidazo[1,2-a]pyridine core can be achieved through various methods, most commonly via the cyclization of 2-aminopyridines with α-haloketones, followed by bromination.

Protocol 1: Synthesis of 3-Bromo-imidazo[1,2-a]pyridines

This two-step procedure provides a general method for the synthesis of 3-bromo-imidazo[1,2-a]pyridines.

Step 1: Synthesis of Imidazo[1,2-a]pyridine

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an α-haloketone (e.g., chloroacetaldehyde or α-bromoacetophenone) (1.1 eq).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Step 2: Bromination at the C3 Position

  • Dissolve the imidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify by flash column chromatography to yield the 3-bromo-imidazo[1,2-a]pyridine.

G cluster_0 Synthesis of 3-Bromo-imidazo[1,2-a]pyridines 2-Aminopyridine 2-Aminopyridine Cyclization Cyclization 2-Aminopyridine->Cyclization alpha-Haloketone alpha-Haloketone alpha-Haloketone->Cyclization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclization->Imidazo[1,2-a]pyridine Bromination Bromination Imidazo[1,2-a]pyridine->Bromination NBS NBS NBS->Bromination 3-Bromo-imidazo[1,2-a]pyridine 3-Bromo-imidazo[1,2-a]pyridine Bromination->3-Bromo-imidazo[1,2-a]pyridine

Caption: General workflow for the synthesis of 3-bromo-imidazo[1,2-a]pyridines.

The C3-Bromine Atom: A Versatile Handle for Cross-Coupling Chemistry

The bromine atom at the C3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to palladium-catalyzed cross-coupling reactions. This reactivity is attributed to the electron-rich nature of the C3 position, which facilitates the oxidative addition of the C-Br bond to the palladium(0) catalyst, the initial and often rate-determining step in the catalytic cycle. The following sections detail the application of the 3-bromo-imidazo[1,2-a]pyridine scaffold in key cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of 3-bromo-imidazo[1,2-a]pyridines, it allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C3 position.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For heteroaryl bromides like 3-bromo-imidazo[1,2-a]pyridine, the pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition. The use of bulky, electron-rich phosphine ligands can mitigate this issue by sterically shielding the palladium and promoting the desired catalytic cycle.[1]

G Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln regenerates Ar-R 3-Substituted Imidazo[1,2-a]pyridine Reductive_Elimination->Ar-R Ar-Br 3-Bromo-imidazo[1,2-a]pyridine Ar-Br->Oxidative_Addition R-B(OH)2 Boronic Acid Base Base (e.g., K2CO3) R-B(OH)2->Base Base->Transmetalation activates G Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)L2-Br->Amine_Coordination Ar-Pd(II)L2-NR1R2 Ar-Pd(II)L2-NR1R2 Amine_Coordination->Ar-Pd(II)L2-NR1R2 Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-NR1R2->Reductive_Elimination Reductive_Elimination->Pd(0)Ln regenerates Ar-NR1R2 3-Amino-imidazo[1,2-a]pyridine Reductive_Elimination->Ar-NR1R2 Ar-Br 3-Bromo-imidazo[1,2-a]pyridine Ar-Br->Oxidative_Addition HNR1R2 Amine HNR1R2->Amine_Coordination Base Base (e.g., NaOtBu) Base->Amine_Coordination

References

Methodological & Application

The Versatile Building Block: 3-Bromoimidazo[1,2-a]pyridin-6-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This scaffold is the backbone of several marketed drugs, including Zolpidem for insomnia and Alpidem for anxiety, showcasing its therapeutic significance.[1] The unique electronic properties and rigid bicyclic structure of imidazo[1,2-a]pyridines make them ideal for interacting with various biological targets. Functionalization of this core allows for the fine-tuning of pharmacological properties, making it a focal point for drug discovery and development.

This application note focuses on a particularly valuable derivative: 3-bromoimidazo[1,2-a]pyridin-6-amine . This trifunctional building block offers a rich platform for chemical diversification. The bromine atom at the 3-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The amino group at the 6-position not only influences the electronic character of the heterocyclic system but also provides a site for further derivatization, such as amide bond formation or N-arylation. The imidazole nitrogen offers a potential site for coordination or further reactions. This unique combination of reactive sites makes this compound a powerful tool for generating libraries of complex molecules for screening in drug discovery programs.

This guide provides detailed protocols and expert insights into the synthesis and application of this compound as a key intermediate in organic synthesis.

Synthesis of the Building Block: this compound

A common and effective method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3] The synthesis of this compound can be achieved through a two-step process starting from a commercially available 2-aminopyridine.

Synthesis_Workflow 5-bromo-pyridin-2,6-diamine 5-Bromo-pyridin-2,6-diamine Cyclization Cyclization 5-bromo-pyridin-2,6-diamine->Cyclization Bromoacetaldehyde Bromoacetaldehyde Bromoacetaldehyde->Cyclization 6-Bromoimidazo[1,2-a]pyridin-2-amine 6-Bromoimidazo[1,2-a]pyridin-2-amine Cyclization->6-Bromoimidazo[1,2-a]pyridin-2-amine Bromination Bromination (NBS) 6-Bromoimidazo[1,2-a]pyridin-2-amine->Bromination Target This compound Bromination->Target

Caption: Synthetic workflow for this compound.

Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-amine

  • Reaction Setup: To a round-bottom flask, add 5-bromo-pyridin-2,6-diamine (1.0 eq.) and ethanol.

  • Reagent Addition: Add bromoacetaldehyde diethyl acetal (1.2 eq.) and a catalytic amount of a strong acid (e.g., HBr in acetic acid).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Bromination at the C-3 Position

  • Reaction Setup: Dissolve 6-bromoimidazo[1,2-a]pyridin-2-amine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask protected from light.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting solid, this compound, can be further purified by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom at the C-3 position of this compound is strategically positioned for a range of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures by reacting an organohalide with an organoboron species.[4][5] This reaction is widely used in the synthesis of pharmaceuticals and advanced materials.

Suzuki_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex R-Pd(II)-Br(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r_prime R-Pd(II)-R'(L_n) transmetalation->pd_r_r_prime boronate R'-B(OR)2 boronate->transmetalation [R'-B(OR)2(Base)]- base Base base->boronate reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the Suzuki coupling of related bromopyridine derivatives.[6]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst under a stream of inert gas (Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O9012Est. >80
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Na₂CO₃ (2)DMF1008Est. >85
3Thiophen-3-ylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (3)Toluene11016Est. >75
Yields are estimated based on similar reactions reported in the literature.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[2][7] This reaction is of paramount importance in the pharmaceutical industry.

Representative Protocol: Buchwald-Hartwig Amination of this compound

This protocol is based on general procedures for the Buchwald-Hartwig amination of bromo-heterocycles.[8]

Materials:

  • This compound (1.0 eq.)

  • Amine (primary or secondary) (1.2 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq.)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Reagent Addition: Add this compound and the anhydrous solvent.

  • Amine Addition: Add the amine coupling partner.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

EntryAmineCatalyst/Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃/XPhos (1/2)NaOtBu (1.5)Toluene10016Est. >70
2MorpholinePd(OAc)₂/BINAP (2/3)Cs₂CO₃ (2)Dioxane11024Est. >65
3BenzylaminePd₂(dba)₃/RuPhos (1.5/3)K₃PO₄ (2.5)THF8018Est. >75
Yields are estimated based on similar reactions reported in the literature.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[9][10] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Sonogashira_Workflow Building_Block This compound Coupling Sonogashira Coupling (Pd/Cu catalyst, Base) Building_Block->Coupling Alkyne Terminal Alkyne Alkyne->Coupling Product 3-Alkynylimidazo[1,2-a]pyridin-6-amine Coupling->Product

Caption: Experimental workflow for the Sonogashira coupling.

Representative Protocol: Sonogashira Coupling of this compound

This protocol is adapted from procedures for the Sonogashira coupling of related bromo-heterocycles.[11]

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Et₃N or DiPEA, 2-3 eq.)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Solvent and Base: Add the anhydrous solvent and the amine base.

  • Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

EntryAlkyneCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3) / CuI (2)Et₃N (2)THF506Est. >80
2EthynyltrimethylsilanePd(PPh₃)₄ (5) / CuI (5)DiPEA (3)DMF608Est. >70
31-HexynePd(OAc)₂/PPh₃ (2/4) / CuI (1)Et₃N (2.5)AcetonitrileRT12Est. >75
Yields are estimated based on similar reactions reported in the literature.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for sequential and site-selective modifications, providing a powerful platform for the rapid generation of diverse and complex molecular architectures. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—are robust and reliable methods for elaborating this scaffold. By leveraging these synthetic strategies, researchers in drug discovery and materials science can efficiently access novel compounds with tailored properties, accelerating the pace of innovation.

References

Strategic Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-a]pyridin-6-amine: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Introduction: The Value of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the structural core of numerous clinically relevant agents, including Zolpidem, Alpidem, and Saripidem. Its rigid, bicyclic structure and unique electronic properties make it an ideal framework for developing potent and selective modulators of various biological targets. The functionalization of this core is paramount for generating molecular diversity and optimizing pharmacokinetic and pharmacodynamic properties.

Among the arsenal of synthetic methods, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for forging carbon-carbon bonds.[1] This guide provides a detailed examination of Suzuki coupling protocols specifically tailored for a challenging yet valuable substrate: 3-Bromoimidazo[1,2-a]pyridin-6-amine. We will delve into the mechanistic underpinnings of the reaction, address the inherent challenges posed by the substrate's free amino group and multiple nitrogen atoms, and present field-proven protocols to empower researchers in their synthetic campaigns.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or triflate.[1][2] The catalytic cycle is a well-orchestrated sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of the 3-bromoimidazo[1,2-a]pyridine. This step oxidizes the catalyst from Pd(0) to a Pd(II) state.[2]

  • Transmetalation: This is the crucial bond-forming step where the organic moiety from the boron reagent is transferred to the palladium center. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), facilitating the transfer of the R' group to the palladium.[5][6]

  • Reductive Elimination: The two organic partners (the imidazopyridine and the group from the boronic acid) on the Pd(II) center couple and are expelled, forming the desired C-C bond. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[2][3]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex R-Pd(II)L₂-Br Pd0->OA_Complex Oxidative Addition TM_Complex R-Pd(II)L₂-R' OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Coupled Product (R-R') TM_Complex->Product ArBr This compound (R-Br) ArBr->OA_Complex Boronic Boronic Acid/Ester (R'-BY₂) Boronic->TM_Complex Base Base (e.g., K₃PO₄) Base->TM_Complex Activates Boronic Acid

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Substrate-Specific Challenges: The Unprotected Amine

Directly employing this compound in Suzuki couplings presents distinct challenges that can lead to low yields or complete reaction failure if not properly addressed.

  • Catalyst Inhibition: The primary obstacle is the presence of multiple basic nitrogen atoms: the pyridine nitrogen, the imidazole nitrogen, and, most significantly, the exocyclic 6-amino group. The lone pair of electrons on these nitrogens can coordinate strongly to the palladium center, acting as a ligand and leading to catalyst inhibition or deactivation.[7][8] This sequestration of the catalyst prevents it from participating effectively in the catalytic cycle.

  • Decreased Reactivity: The electron-donating nature of the amino group increases the electron density at the C3-Br bond. This can make the oxidative addition step, which is often rate-limiting, more difficult.[7]

  • Side Reactions: A common side reaction is the protodeboronation of the boronic acid coupling partner, where the B-C bond is cleaved by hydrolysis, especially under aqueous basic conditions.[7] This depletes the active nucleophile and reduces the overall yield.

While N-protection of the amine is a viable strategy, it adds steps to the synthetic sequence.[9] Therefore, developing robust protocols for the unprotected substrate is highly desirable for efficiency.

Protocol Design and Optimization Strategy

Success with this substrate hinges on a carefully selected catalyst system and optimized reaction conditions designed to mitigate the aforementioned challenges.

The Critical Choice: Catalyst and Ligand

Standard, less-hindered catalysts like Pd(PPh₃)₄ are often ineffective for this substrate due to their susceptibility to inhibition.[10] The solution lies in using modern catalyst systems featuring bulky, electron-rich ligands.

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective.[7] Their steric bulk creates a "pocket" around the palladium center that favors the binding of the aryl halide over the substrate's coordinating nitrogen atoms. Their strong electron-donating character also accelerates the rate-limiting oxidative addition and the final reductive elimination steps.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are another excellent choice, forming very stable and highly active palladium complexes that are resistant to deactivation.[5]

  • Precatalysts: The use of well-defined palladium precatalysts, such as the Buchwald G3 or G4 palladacycles (e.g., XPhos Pd G3), is strongly recommended.[11][12] These precatalysts are air-stable, easy to handle, and generate the active Pd(0) species in a controlled manner, leading to more reproducible results.

Base and Solvent Selection

The choice of base and solvent is interdependent and crucial for both activating the boronic acid and maintaining a productive reaction environment.

  • Base: While inorganic carbonates (K₂CO₃, Cs₂CO₃) can be effective, stronger bases like potassium phosphate (K₃PO₄ ) are often superior for challenging couplings involving electron-rich heteroaryl halides.[6][13] The choice of base can also influence the rate of protodeboronation.

  • Solvent: Aprotic polar solvents are generally preferred. 1,4-Dioxane , THF , or Toluene , often in combination with a small amount of water , are standard choices.[6] The water is necessary to solubilize inorganic bases and facilitate the formation of the boronate complex. However, for substrates prone to protodeboronation, minimizing water or using anhydrous conditions with a soluble organic base may be beneficial.[7]

The Boron Reagent

While boronic acids are common, their corresponding pinacol esters (Bpin) or MIDA boronates are often superior coupling partners. They exhibit greater stability towards protodeboronation, leading to higher yields and cleaner reactions.[3][7]

Detailed Experimental Protocols

Safety Note: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Robust General Conditions using a Palladacycle Precatalyst

This protocol is an excellent starting point for coupling with a wide range of aryl and heteroaryl boronic esters.

Workflow_Protocol1 cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Solids: - this compound - Boronic Acid Pinacol Ester (1.2 eq) - K₃PO₄ (2.0 eq) B 2. Add Precatalyst: - XPhos Pd G3 (2 mol%) A->B C 3. Add Solvents: - 1,4-Dioxane - H₂O (e.g., 5:1 ratio) B->C D 4. Degas Mixture (e.g., Argon sparging for 15 min) C->D E 5. Heat to 80-100 °C with vigorous stirring D->E F 6. Monitor by LC-MS/TLC (Typically 4-16 h) E->F G 7. Cool to RT, Dilute with Ethyl Acetate F->G H 8. Filter through Celite G->H I 9. Wash with H₂O & Brine H->I J 10. Dry, Concentrate I->J K 11. Purify via Column Chromatography J->K Product Pure Product K->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid pinacol ester (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).

  • Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%).

  • Add degassed solvents (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) to achieve a substrate concentration of approximately 0.1 M.

  • Place the vial in a preheated heating block and stir vigorously at 80–110 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–24 hours).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to afford the desired product.

Protocol 2: Alternative Conditions with In-Situ Catalyst Formation

This protocol is useful if a specific precatalyst is unavailable or if troubleshooting is required.

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using Cesium Carbonate (Cs₂CO₃, 2.0 equiv) as the base.

  • Under positive inert gas pressure, add the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv, 1 mol%) and the ligand (e.g., SPhos, 0.03 equiv, 3 mol%).

  • Add a single degassed anhydrous solvent (e.g., Toluene or CPME).

  • Proceed with steps 5-11 from Protocol 1.

ParameterProtocol 1 (General)Protocol 2 (Alternative)Rationale
Pd Source XPhos Pd G3 (Precatalyst)Pd₂(dba)₃Precatalyst offers convenience and reproducibility. In-situ formation allows ligand flexibility.
Ligand XPhos (from precatalyst)SPhosBoth are bulky, electron-rich Buchwald ligands ideal for challenging substrates.
Base K₃PO₄Cs₂CO₃K₃PO₄ is a strong, effective base. Cs₂CO₃ offers higher solubility in organic solvents.
Solvent 1,4-Dioxane / H₂OToluene (Anhydrous)Aqueous system is standard. Anhydrous system can minimize protodeboronation.
Temperature 80 - 110 °C90 - 110 °CElevated temperatures are needed to drive the reaction, especially the oxidative addition step.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Inhibition: The amino group is deactivating the palladium.Switch to a bulkier ligand (e.g., if using SPhos, try XPhos). A modest increase in catalyst loading (e.g., to 3-5 mol%) may help.[7]
Inefficient Oxidative Addition: The C-Br bond is not reactive enough.Increase the reaction temperature. Ensure your ligand is sufficiently electron-rich.
Poor Reagent Quality: Catalyst, base, or solvents are old or degraded.Use a fresh bottle of catalyst/precatalyst. Ensure solvents are anhydrous and properly degassed. Grind the base to a fine powder.
Significant Protodeboronation Hydrolysis of Boronic Acid: Too much water or prolonged reaction time at high temperature.Use a boronic acid pinacol ester instead of the free acid.[7] Reduce the amount of water in the solvent system or switch to an anhydrous protocol (Protocol 2). Ensure the reaction is not run longer than necessary.
Dehalogenation of Starting Material Presence of a Hydride Source: Competing pathway where the bromo group is replaced by hydrogen.Ensure high-purity, anhydrous solvents are used. Optimize reaction time to avoid prolonged heating after product formation.[7]
Inconsistent Results Oxygen Contamination: Inadequate degassing leads to catalyst oxidation.Ensure the reaction setup is rigorously purged with inert gas. Use a robust degassing technique like freeze-pump-thaw or sparging for at least 15-20 minutes.
Heterogeneous Mixture: Poor stirring or insoluble base.Use vigorous stirring. Finely grind the inorganic base before addition to increase its surface area and reactivity.

References

Application Notes & Protocol: Buchwald-Hartwig Amination of 3-Bromoimidazo[1,2-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development due to its diverse biological activities. The ability to functionalize this core structure is paramount for generating novel molecular entities. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a transformative method for constructing C–N bonds, offering broad substrate scope and functional group tolerance where traditional methods like nucleophilic aromatic substitution often fail.[1][2]

This document provides a comprehensive guide for the successful execution of the Buchwald-Hartwig amination on 3-bromoimidazo[1,2-a]pyridin-6-amine. We delve into the mechanistic rationale behind reagent selection, present a detailed, optimized laboratory protocol, and offer a troubleshooting guide to navigate potential challenges. This reaction is particularly noteworthy as it involves a heteroaromatic amine coupling partner, a class of substrates that can present unique challenges requiring careful optimization of the catalytic system.[3][4] The insights and procedures detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

Mechanistic Rationale: The Catalytic Cycle

Understanding the catalytic cycle is fundamental to rational protocol design and troubleshooting. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving a Pd(0)/Pd(II) redox couple.[5]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated Pd(0) complex, which is generated in situ from a palladium precatalyst. This step forms a Pd(II) intermediate and is often the rate-determining step of the cycle.[6][7]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido complex. The choice of base is critical to ensure efficient deprotonation without degrading the substrates.[1]

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired N-arylated product from the Pd(II) complex. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5]

Buchwald_Hartwig_Cycle pd0 L₂Pd⁰ (Active Catalyst) oa_complex Oxidative Addition Complex (L₂PdII(Ar)(Br)) pd0->oa_complex Oxidative Addition amido_complex Palladium-Amido Complex (L₂PdII(Ar)(NR¹R²)) oa_complex->amido_complex Amine Coordination & Deprotonation base_prod [Base-H]⁺Br⁻ oa_complex->base_prod amido_complex->pd0 Reductive Elimination product_node Product (Ar-NR¹R²) amido_complex->product_node reagents Ar-Br + R¹R²NH reagents->pd0 base Base base->oa_complex

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Parameters: The Causality Behind Experimental Choices

The success of coupling a heteroaromatic amine like this compound hinges on the judicious selection of four key components.

  • Palladium Precatalyst: While simple palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ can be used, modern, air-stable palladacycle precatalysts (e.g., XPhos Pd G3 or G4) are highly recommended.[8] These complexes readily generate the active monoligated Pd(0) species upon exposure to the base, leading to more reliable and reproducible reaction initiation and higher catalytic activity. The use of a precatalyst obviates the need for an in situ reduction step, simplifying the experimental setup.

  • Ligand: This is arguably the most critical variable. For electron-rich and potentially coordinating heteroaromatic substrates, bulky, electron-rich biaryl monophosphine ligands are essential. Ligands like XPhos , RuPhos , or BrettPhos create a sterically hindered coordination sphere around the palladium center.[9] This steric bulk promotes the crucial, often difficult, reductive elimination step to release the product and turn over the catalyst. Insufficiently bulky ligands can lead to catalyst decomposition or stalling at the Pd(II)-amido intermediate.[1]

  • Base: The base's primary role is to deprotonate the amine, making it a more potent nucleophile for displacement at the palladium center.[3] Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are highly effective and commonly used. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though they may require higher reaction temperatures to achieve comparable rates.[10][11]

  • Solvent: Aprotic, non-coordinating solvents are standard. Toluene and 1,4-dioxane are excellent choices due to their ability to dissolve the various components and their sufficiently high boiling points to drive the reaction. It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation and competitive hydrodehalogenation of the starting material.[3][12]

Detailed Experimental Protocol

This protocol is optimized for the coupling of a generic primary or secondary amine with this compound on a 1.0 mmol scale.

4.1 Materials & Reagents

ReagentM.W.EquivalentsAmount (mg/μL)Purpose
This compound212.051.0212 mgAryl Halide
Amine Coupling PartnerVariable1.21.2 mmolNucleophile
XPhos Pd G3 Precatalyst863.830.02 (2 mol%)17.3 mgCatalyst
XPhos Ligand476.620.04 (4 mol%)19.1 mgLigand
Sodium tert-butoxide (NaOtBu)96.101.4135 mgBase
Anhydrous Toluene--5.0 mL (0.2 M)Solvent

4.2 Experimental Workflow

Figure 2: Step-by-step experimental workflow diagram.

4.3 Step-by-Step Procedure

  • Reaction Setup: Place an appropriately sized, oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen. This can be achieved using a Schlenk line (minimum of 3 vacuum/backfill cycles) or by transferring the flask into a glovebox.[13]

  • Charging Reagents: In the inert atmosphere, add sodium tert-butoxide (135 mg, 1.4 mmol), XPhos ligand (19.1 mg, 0.04 mmol), XPhos Pd G3 precatalyst (17.3 mg, 0.02 mmol), and this compound (212 mg, 1.0 mmol) to the flask.

  • Addition of Amine and Solvent: If the amine coupling partner is a solid, add it at this stage. If it is a liquid, add it via syringe after the addition of the solvent. Add anhydrous, degassed toluene (5.0 mL) to the flask via syringe.

  • Reaction: Seal the flask securely. Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. A typical reaction time is 4-12 hours. The reaction is complete upon full consumption of the limiting reagent (this compound).

  • Workup: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a self-validating framework to diagnose and resolve common issues.[14][15]

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature.3. Incorrect ligand or base choice.1. Ensure all reagents are dry and the reaction is performed under a strict inert atmosphere. Use a fresh bottle of precatalyst.2. Increase temperature in 10 °C increments (up to 120 °C for toluene).3. Screen alternative bulky ligands (e.g., RuPhos) or a stronger base if a weaker one was used.
Hydrodehalogenation Presence of water in the reaction mixture. This side reaction replaces the bromine with a hydrogen atom.1. Use rigorously dried and degassed solvents and reagents.2. Ensure the inert atmosphere setup is leak-free.
Formation of Byproducts 1. Dimerization of the aryl halide.2. Multiple arylations of a primary amine.1. Lower the catalyst loading or reaction temperature.2. Use a slight excess of the aryl bromide or consider protecting the initial product if it is significantly more reactive than the starting amine.
Poor Solubility Reagents not fully dissolved at reaction temperature.1. Increase solvent volume to achieve a more dilute reaction (e.g., 0.1 M).2. Consider a different solvent with better solubilizing properties, such as CPME or t-BuOH.[16]

Safety Considerations

  • Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid inhalation of powders and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle them under an inert atmosphere.

  • Bases: Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and eyes. It reacts violently with water.

  • Solvents: Toluene is a flammable liquid with associated health risks. Handle in a well-ventilated fume hood.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing this procedure.

References

Application Notes and Protocols for 3-Bromoimidazo[1,2-a]pyridin-6-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This versatile heterocyclic structure has given rise to drugs for treating a range of conditions, from insomnia to ulcers.[3] In recent years, this scaffold has garnered significant attention in oncology, with a multitude of derivatives demonstrating potent anticancer activities against various tumor cell lines.[1][4] These compounds often function by targeting key signaling pathways that are fundamental to cancer cell proliferation, survival, and migration.[3][4][5]

While extensive research has been conducted on various substituted imidazo[1,2-a]pyridines, 3-Bromoimidazo[1,2-a]pyridin-6-amine represents a particularly valuable, yet underexplored, starting point for novel cancer drug discovery. Its structure is primed for chemical diversification: the bromine atom at the 3-position is an ideal handle for introducing molecular diversity via metal-catalyzed cross-coupling reactions, while the amine group at the 6-position offers another site for modification. This allows for the systematic synthesis of a library of novel compounds, enabling a thorough exploration of structure-activity relationships (SAR) to identify potent and selective anticancer agents.

These application notes provide a comprehensive guide for researchers and drug development professionals on leveraging this compound as a foundational building block in cancer research. We will delve into its synthetic potential, outline the key cancer-related signaling pathways likely to be modulated by its derivatives, and provide detailed, field-proven protocols for evaluating their therapeutic potential.

Synthetic Versatility: A Gateway to Novel Chemical Entities

The strategic placement of the bromo and amine functionalities makes this compound a powerful intermediate. The synthesis of the core imidazo[1,2-a]pyridine ring can be achieved through various established methods, such as the one-pot Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) or by the cyclization of 2-aminopyridine derivatives.[2][6][7] Once the core is obtained, the bromine at the C-3 position is readily functionalized, and the amine at C-6 can be derivatized to create a diverse library of analogues for screening.

Key Synthetic Transformations:

  • Suzuki-Miyaura Coupling: The C-3 bromo group can be reacted with a wide range of boronic acids or esters to introduce aryl or heteroaryl substituents. This is a common strategy for exploring SAR at this position.[8]

  • Buchwald-Hartwig Amination: This reaction allows for the introduction of various amine groups at the C-3 position, further expanding chemical diversity.

  • Amide Coupling: The C-6 amine can be readily acylated or coupled with carboxylic acids to form amides, exploring how modifications at this position affect biological activity.

  • Reductive Amination: The amine group can also be functionalized through reactions with aldehydes or ketones.

By systematically applying these and other synthetic methodologies, a focused library of compounds can be generated to probe interactions with specific biological targets.

Anticipated Mechanisms of Action in Cancer

Based on extensive research into the broader class of imidazo[1,2-a]pyridine derivatives, compounds derived from this compound are hypothesized to exert their anticancer effects by modulating several critical signaling pathways frequently dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

One of the most consistently reported mechanisms for this class of compounds is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic Target of Rapamycin (mTOR) pathway.[3][5][9] This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis; its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit key kinases within this cascade, leading to the suppression of downstream signaling, induction of apoptosis, and cell cycle arrest.[3][4]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Proliferation, Survival & Growth Downstream->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Other Key Anticancer Mechanisms

  • Kinase Inhibition: Derivatives have shown inhibitory activity against various other kinases crucial for cancer progression, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and PIM kinases.[1][10]

  • Induction of Apoptosis: Many imidazo[1,2-a]pyridines trigger programmed cell death by modulating the expression of key apoptotic proteins, such as increasing the levels of pro-apoptotic Bax and cleaved caspases-3 and -9, while decreasing the levels of anti-apoptotic Bcl-2.[3][4]

  • Cell Cycle Arrest: These compounds can halt the cell cycle, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[3]

  • Modulation of Inflammatory Pathways: Some derivatives can exert anti-inflammatory effects by modulating pathways like STAT3/NF-κB, which are intricately linked to cancer development and progression.[11]

Application Notes: A Strategic Framework for Investigation

The following workflow provides a logical progression for evaluating novel derivatives of this compound.

Workflow A Synthesize Library of Derivatives from this compound B In Vitro Cytotoxicity Screening (MTT Assay) - Panel of Cancer Cell Lines A->B C Determine IC50 Values & Select Lead Compounds B->C D Mechanism of Action Studies on Lead Compounds C->D E Western Blot (Signaling Pathways, Apoptosis) D->E F Flow Cytometry (Cell Cycle, Apoptosis) D->F G Further Preclinical Development E->G F->G

Caption: General experimental workflow for evaluating novel anticancer compounds.
  • Primary Screening: Synthesize a focused library of derivatives. Perform an initial cytotoxicity screen against a panel of human cancer cell lines from different tissues (e.g., breast, colon, lung, melanoma) to identify active compounds and determine their IC50 values (the concentration that inhibits 50% of cell growth).[4][12]

  • Lead Compound Selection: Prioritize compounds that exhibit potent cytotoxicity (low micromolar or nanomolar IC50 values) against cancer cells but show significantly lower toxicity towards normal, non-cancerous cell lines to ensure a favorable therapeutic window.

  • Mechanistic Studies: For the selected lead compounds, conduct a series of mechanism-of-action studies to elucidate how they kill cancer cells. This involves investigating their effects on the signaling pathways, apoptosis, and the cell cycle as detailed in the protocols below.

Data Presentation: Summarizing Screening Results

Quantitative data from initial screenings should be organized for clear comparison. This allows for the identification of preliminary structure-activity relationships.

Table 1: Example Data Table for Cytotoxicity Screening of Novel Derivatives

Compound IDR1 Substituent (at C3)R2 Substituent (at C6)MCF-7 IC50 (µM)HT-29 IC50 (µM)A375 IC50 (µM)Normal Fibroblast IC50 (µM)
Parent -Br-NH₂>100>100>100>100
DERIV-01 -Phenyl-NH₂45.238.952.195.7
DERIV-02 -Phenyl-NH-Acetyl21.519.825.488.3
DERIV-03 -4-Fluorophenyl-NH-Acetyl9.711.215.675.1
Doxorubicin (Positive Control)0.81.10.92.3

Detailed Experimental Protocols

The following are standardized protocols adapted from published studies on imidazo[1,2-a]pyridine derivatives.[3][9][13]

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29) and a normal cell line (e.g., MEF, fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.[13]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis for Signaling and Apoptosis Markers

This protocol is for detecting changes in protein expression and phosphorylation status.

Materials:

  • 6-well plates

  • Lead compound(s)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow until 70-80% confluent. Treat cells with the lead compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading.[11]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the cell cycle phases.

Materials:

  • Lead compound(s)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with the lead compound (at IC50 concentration) for 24 or 48 hours. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with cold PBS and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours (or overnight).[13]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Protocol 4: Apoptosis Detection by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis protocol. Harvest both adherent and floating cells.

  • Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer.[13]

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound is a highly promising starting scaffold for the development of novel anticancer therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, and the well-documented anticancer activities of the parent imidazo[1,2-a]pyridine class provide a strong rationale for its investigation. By targeting critical cancer-related pathways like PI3K/Akt/mTOR, derivatives of this compound have the potential to induce apoptosis and inhibit proliferation across a range of malignancies. The systematic application of the protocols outlined in this guide will enable researchers to thoroughly evaluate this potential and identify lead candidates for further preclinical and clinical development.

References

Application Notes & Protocols: A Guide to the Groeb-Blackburn-Bienaymé Reaction for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Imidazo[1,2-a]pyridines and the GBB Reaction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs like Zolpidem for insomnia, Alpidem for anxiety, and Zolimidine for peptic ulcers.[1] Its widespread therapeutic relevance stems from a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[1] Consequently, the development of efficient and versatile synthetic routes to this privileged heterocycle is of paramount importance for drug discovery and development professionals.

Among the various synthetic strategies, the Groebke-Blackburn-Bienaymé (GBB) reaction has emerged as a powerful and highly efficient one-pot, three-component reaction (3-CR) for constructing the imidazo[1,2-a]pyridine core.[2][3][4][5] This multicomponent reaction (MCR) offers significant advantages over traditional linear syntheses, including operational simplicity, high atom economy, and the ability to rapidly generate diverse libraries of compounds from readily available starting materials.[1]

This guide provides a comprehensive overview of the GBB reaction for the synthesis of imidazo[1,2-a]pyridines, delving into its mechanism, providing detailed experimental protocols, and exploring its substrate scope. The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively implement and adapt this reaction for their specific research needs.

The Reaction Mechanism: A Cascade of Controlled Reactivity

The Groebke-Blackburn-Bienaymé reaction is a mechanistically elegant process that involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[3][6] The reaction is typically promoted by either a Brønsted or a Lewis acid.

The currently accepted mechanism proceeds as follows:

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde to form a Schiff base, which then protonates to generate a reactive iminium ion.

  • α-Addition of the Isocyanide: The nucleophilic isocyanide then attacks the electrophilic iminium ion in an α-addition step, forming a nitrilium ion intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring then acts as an intramolecular nucleophile, attacking the electrophilic nitrilium ion. This key cyclization step forms the fused five-membered imidazole ring.

  • Rearomatization: The final step involves a proton transfer to regenerate the catalyst and afford the aromatic imidazo[1,2-a]pyridine product.

This mechanistic pathway underscores the efficiency of the GBB reaction, where a series of sequential steps occur in a single pot to rapidly build molecular complexity.

GBB_Mechanism cluster_0 Iminium Ion Formation cluster_1 α-Addition cluster_2 Cyclization & Rearomatization 2-Aminopyridine 2-Aminopyridine Iminium_Ion Iminium Ion 2-Aminopyridine->Iminium_Ion + Aldehyde, H+ Aldehyde Aldehyde Aldehyde->Iminium_Ion Nitrilium_Ion Nitrilium Ion Intermediate Iminium_Ion->Nitrilium_Ion + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrilium_Ion Imidazo_Pyridine Imidazo[1,2-a]pyridine Nitrilium_Ion->Imidazo_Pyridine Intramolecular Cyclization caption Figure 1: Mechanistic workflow of the GBB reaction.

Caption: Figure 1: Mechanistic workflow of the GBB reaction.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a general procedure for the synthesis of an imidazo[1,2-a]pyridine derivative via the Groebke-Blackburn-Bienaymé reaction. This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • Aldehyde (1.1 mmol, 1.1 equiv)

  • Isocyanide (1.1 mmol, 1.1 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)

  • Methanol (MeOH), anhydrous (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), the aldehyde (1.1 mmol), and scandium(III) triflate (0.1 mmol).

  • Solvent Addition: Add anhydrous methanol (5 mL) to the flask.

  • Isocyanide Addition: Place the flask under an inert atmosphere. Add the isocyanide (1.1 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired imidazo[1,2-a]pyridine.

GBB_Protocol start Start setup 1. Reaction Setup: Combine 2-aminopyridine, aldehyde, and Sc(OTf)₃ start->setup solvent 2. Add Anhydrous Methanol setup->solvent iso_add 3. Add Isocyanide under Inert Atmosphere solvent->iso_add monitor 4. Stir at Room Temperature & Monitor by TLC iso_add->monitor workup 5. Concentrate the Reaction Mixture monitor->workup extract 6. Dissolve in Ethyl Acetate & Wash workup->extract dry 7. Dry and Concentrate the Organic Layer extract->dry purify 8. Purify by Column Chromatography dry->purify end End: Pure Imidazo[1,2-a]pyridine purify->end

Caption: Figure 2: Experimental workflow for the GBB reaction.

Substrate Scope and Versatility

A key strength of the Groebke-Blackburn-Bienaymé reaction is its broad substrate scope, allowing for the synthesis of a wide array of substituted imidazo[1,2-a]pyridines.

ComponentSubstituent ExamplesTypical YieldsReferences
2-Aminopyridine Electron-donating groups (e.g., -Me, -OMe)Electron-withdrawing groups (e.g., -Cl, -Br, -CN)60-95%[7]
Aldehyde Aromatic (e.g., benzaldehyde, furfural)Heteroaromatic (e.g., pyridinecarboxaldehyde)Aliphatic (e.g., isobutyraldehyde)65-98%[8][9]
Isocyanide t-Butyl isocyanideCyclohexyl isocyanideBenzyl isocyanide67-89%[7][10]

Causality Behind Experimental Choices:

  • Catalyst: Lewis acids like Sc(OTf)₃ and Yb(OTf)₃ are highly effective in activating the aldehyde towards nucleophilic attack by the aminopyridine.[9] Brønsted acids such as trifluoroacetic acid (TFA) and p-toluenesulfonic acid (p-TsOH) are also commonly used.[4][11] The choice of catalyst can influence reaction rates and yields, and may need to be optimized for specific substrates.

  • Solvent: Protic solvents like methanol and ethanol are frequently employed as they can facilitate the formation of the iminium ion intermediate.[4][6] However, the reaction can also be performed under solvent-free conditions or in greener solvents like water.[4][7]

  • Temperature: Most GBB reactions proceed efficiently at room temperature. However, in some cases, gentle heating or microwave irradiation can be used to accelerate the reaction and improve yields.[8][9]

Troubleshooting and Field-Proven Insights

  • Low Yields: If low yields are observed, consider increasing the catalyst loading, changing the solvent, or employing microwave irradiation to drive the reaction to completion. The purity of the reagents, particularly the aldehyde and isocyanide, is also crucial.

  • Side Reactions: In some cases, side reactions such as the Ugi reaction can occur.[1] Careful control of the reaction conditions, including the stoichiometry of the reactants, can help to minimize the formation of byproducts.

  • Purification Challenges: The polarity of the final imidazo[1,2-a]pyridine product can vary significantly depending on the substituents. A careful selection of the eluent system for column chromatography is essential for effective purification.

Conclusion and Future Outlook

The Groebke-Blackburn-Bienaymé reaction is a robust and versatile tool for the synthesis of medicinally important imidazo[1,2-a]pyridines. Its operational simplicity, broad substrate scope, and high efficiency make it an attractive strategy for both academic and industrial researchers. The continued development of more sustainable reaction conditions, including the use of greener solvents and catalysts, will further enhance the utility of this powerful multicomponent reaction in the future.[4][6]

References

Derivatization of 3-Bromoimidazo[1,2-a]pyridin-6-amine for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 3-Bromoimidazo[1,2-a]pyridin-6-amine for Accelerated Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous clinically approved drugs and active pharmaceutical ingredients.[1][2] Its unique electronic properties and steric profile allow for diverse biological activities, including anticancer, antiviral, and anti-inflammatory applications.[1][3][4] This application note provides a detailed guide for the strategic derivatization of a key building block, this compound. We present optimized protocols for three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—enabling the synthesis of diverse compound libraries. The causality behind experimental choices, detailed step-by-step protocols, and methods for downstream characterization are provided to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine bicycle is a fused heterocyclic system that is isosteric to purine, allowing it to interact with a wide array of biological targets.[5][6] Marketed drugs such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic) validate the therapeutic potential of this core structure.[2]

The this compound scaffold is a particularly versatile starting material. The bromine atom at the C3 position serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and alkynyl substituents. Simultaneously, the amine group at the C6 position provides a vector for further modification or can act as a critical pharmacophoric feature for target engagement. This dual functionality allows for the rapid generation of compound libraries with diverse chemical functionalities, a cornerstone of modern hit-to-lead optimization campaigns.

This guide focuses on the three most powerful and widely adopted palladium-catalyzed methods for derivatizing the C3 position.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][8] Its tolerance of a wide variety of functional groups and generally mild reaction conditions make it a first-choice reaction for late-stage functionalization in medicinal chemistry.[7]

Causality and Rationale

The choice of a Suzuki coupling for derivatizing the 3-bromo position is driven by the commercial availability of a vast array of boronic acids and esters, providing immediate access to diverse aryl and heteroaryl substitutions. The reaction mechanism involves the activation of the organoboron species by a base, which facilitates the crucial transmetalation step with the palladium catalyst.[8] For heterocyclic substrates like imidazo[1,2-a]pyridines, the selection of the correct catalyst, ligand, and base is critical to achieve high yields and avoid side reactions.[9]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture), degassed

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed DME/Water (4:1, 10 mL) solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with water (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to yield the desired 3-aryl-imidazo[1,2-a]pyridin-6-amine.

Table 1: Optimized Parameters for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂Pd(PPh₃)₄ is an effective pre-catalyst. Pd(OAc)₂ can be used with an external phosphine ligand.[10]
Ligand PPh₃ (if using Pd(OAc)₂)Triphenylphosphine is a standard, effective ligand for many Suzuki couplings.
Base Na₂CO₃, K₃PO₄, Ba(OH)₂An inorganic base is required to activate the boronic acid for transmetalation.[8][9]
Solvent System DME/Water, Dioxane/Water, Toluene/Water (4:1 to 10:1)A protic co-solvent like water is often necessary to dissolve the inorganic base and facilitate the reaction.[10]
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the reductive elimination step.

Suzuki-Miyaura Workflow Diagram

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Start 1. Combine Reagents: - 3-Bromo-IP - Boronic Acid - Pd(PPh3)4 - Na2CO3 Inert 2. Establish Inert Atmosphere (Ar/N2) Start->Inert Solvent 3. Add Degassed DME/Water Inert->Solvent Heat 4. Heat to 90 °C (4-12 hours) Solvent->Heat Monitor 5. Monitor by TLC / LC-MS Heat->Monitor Workup 6. Aqueous Workup: - Dilute with EtOAc - Wash with H2O/Brine Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product Final Product: 3-Aryl-IP-6-amine Purify->Product

Caption: Workflow for the Suzuki-Miyaura C-C bond formation.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[11] This reaction is exceptionally useful for coupling aryl halides with a vast range of primary and secondary amines, anilines, and other nitrogen nucleophiles, which is often difficult to achieve via classical methods.

Causality and Rationale

For the this compound core, a Buchwald-Hartwig reaction at the C3 position allows for the introduction of new amino substituents, a common strategy for modulating solubility, basicity, and hydrogen-bonding capabilities of a drug candidate. The key challenge with pyridine-like substrates is the potential for the ring nitrogen to coordinate to and inhibit the palladium catalyst.[12] This is overcome by using sterically hindered and electron-rich phosphine ligands, which promote the crucial reductive elimination step and stabilize the active catalytic species.[12][13] The choice of a strong, non-nucleophilic base is also critical for the initial deprotonation of the amine coupling partner.[12]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for coupling a secondary amine with this compound.

Materials:

  • This compound

  • Amine (primary or secondary, 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos or similar bulky phosphine ligand (0.05 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.8 equivalents)

  • Anhydrous Toluene or Dioxane, degassed

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu (1.8 mmol) to a flame-dried Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and the phosphine ligand (0.05 mmol) in anhydrous toluene (5 mL). Stir for 10 minutes until a color change indicates complex formation.

  • To the Schlenk tube containing the base, add this compound (1.0 mmol) and the amine coupling partner (1.5 mmol).

  • Add the pre-formed catalyst solution to the Schlenk tube via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-imidazo[1,2-a]pyridin-6-amine derivative.

Table 2: Optimized Parameters for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common, air-stable Pd(0) and Pd(II) precatalysts that are effective for generating the active catalyst in situ.
Ligand Xantphos, RuPhos, JohnPhosSterically hindered, electron-rich biaryl phosphine ligands are critical to prevent catalyst inhibition by the pyridine nitrogen and facilitate reductive elimination.[12][13]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is essential for deprotonating the amine nucleophile without competing in the reaction.[12]
Solvent System Toluene, Dioxane, THF (anhydrous)Aprotic, anhydrous solvents are required as the base is highly water-sensitive.[12]
Temperature 90 - 110 °CHigher temperatures are generally needed to overcome the activation barrier for C-N bond formation.

Buchwald-Hartwig Workflow Diagram

Buchwald_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Cat 1. Pre-form Catalyst: Pd2(dba)3 + Ligand in Toluene Combine 3. Add Catalyst Solution to Substrates Cat->Combine Reagents 2. Combine Substrates: - 3-Bromo-IP - Amine - NaOtBu Reagents->Combine Heat 4. Heat to 110 °C (6-24 hours) Combine->Heat Monitor 5. Monitor by TLC / LC-MS Heat->Monitor Workup 6. Quench & Extract: - Quench with NH4Cl - Extract with EtOAc Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product Final Product: 3-Amino-IP-6-amine Purify->Product

Caption: Workflow for the Buchwald-Hartwig C-N bond formation.

Palladium-Catalyzed C-C (Alkynyl) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient reaction for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[14][15] This reaction is distinguished by its use of a dual catalytic system, employing both palladium and a copper(I) co-catalyst.[16]

Causality and Rationale

Introducing an alkyne at the C3 position provides a rigid linker, which can be valuable for probing deep into a protein's binding pocket. The resulting alkyne can also serve as a versatile functional handle for further chemistry, such as "click" reactions (Huisgen cycloadditions) or reduction to the corresponding alkene or alkane. The reaction proceeds under relatively mild conditions and tolerates a broad range of functional groups.[14] The copper(I) co-catalyst is crucial as it forms a copper acetylide intermediate, which then undergoes transmetalation to the palladium center at a much faster rate than the direct reaction with the palladium complex.[16]

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the coupling of a terminal alkyne with this compound, adapted from similar transformations.[17]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or THF, degassed

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add degassed, anhydrous DMF (8 mL) followed by triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C for 3-6 hours. The reaction can often be run at room temperature for more reactive substrates, but may require longer times.[16] Monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-alkynyl-imidazo[1,2-a]pyridin-6-amine.

Table 3: Optimized Parameters for Sonogashira Coupling
ParameterRecommended ConditionRationale
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(CF₃COO)₂Standard, reliable palladium sources for Sonogashira couplings.[17]
Copper Co-catalyst CuIEssential for the formation of the copper acetylide intermediate, which accelerates the transmetalation step.[14][16]
Base Et₃N, DIPAThe amine base acts both to neutralize the HX by-product and as a solvent in some cases. It is crucial for the catalytic cycle.[15]
Solvent System DMF, THF, Acetonitrile (anhydrous)Aprotic polar solvents are typically used to dissolve the reagents and facilitate the reaction.
Temperature Room Temperature - 100 °CThe required temperature is substrate-dependent; aryl bromides often require heating compared to more reactive aryl iodides.[17]

Sonogashira Workflow Diagram

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Start 1. Combine Solids: - 3-Bromo-IP - PdCl2(PPh3)2 - CuI Inert 2. Establish Inert Atmosphere (Ar/N2) Start->Inert Solvent 3. Add Degassed DMF, Et3N, and Alkyne Inert->Solvent Heat 4. Heat to 80 °C (3-6 hours) Solvent->Heat Monitor 5. Monitor by TLC / LC-MS Heat->Monitor Workup 6. Filter & Extract: - Filter through Celite - Aqueous Workup Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product Final Product: 3-Alkynyl-IP-6-amine Purify->Product

Caption: Workflow for the Sonogashira C-C (alkynyl) bond formation.

Product Purification and Structural Characterization

The successful synthesis of novel derivatives is contingent upon rigorous purification and unambiguous structural confirmation.

Purification Protocol
  • Crude Purification: Following the aqueous workup, the resulting crude solid or oil should be purified using flash column chromatography on silica gel.

  • Solvent Gradient: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). The optimal gradient should be determined beforehand using TLC analysis.

  • Fraction Collection: Fractions are collected and analyzed by TLC. Those containing the pure product (as determined by a single spot with the correct Rf value) are combined.

  • Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the final, purified compound.

Structural Characterization

The identity and purity of the final compounds must be confirmed by a combination of spectroscopic methods.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the presence of all protons in the molecule and their chemical environment. The disappearance of the characteristic proton signal on the C3 position of the imidazo[1,2-a]pyridine ring and the appearance of new signals corresponding to the coupled fragment are key diagnostic markers.[19][20]

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. The chemical shift of the C3 carbon will change significantly upon derivatization.[19][20]

  • Mass Spectrometry (MS):

    • Low-Resolution MS (LRMS): Provides the molecular weight of the compound, confirming the successful coupling.

    • High-Resolution MS (HRMS): Provides the exact mass of the molecular ion, which confirms the elemental composition of the synthesized molecule.[21]

Conclusion

The this compound scaffold is a powerful platform for drug discovery. By leveraging robust and well-understood palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, medicinal chemists can rapidly access a vast chemical space. The protocols and insights provided in this guide are designed to be a self-validating system, enabling researchers to efficiently synthesize, purify, and characterize diverse libraries of novel compounds, thereby accelerating the journey from hit identification to clinical candidate.

References

Application Notes and Protocols for the Synthesis of Novel PI3K Inhibitors Utilizing 3-Bromoimidazo[1,2-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[1][4] The PI3K/AKT/mTOR pathway is one of the most commonly activated signaling pathways in human cancers.[5] The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities and serving as the core for numerous kinase inhibitors.[6][7] This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging 3-Bromoimidazo[1,2-a]pyridin-6-amine as a versatile starting material for the synthesis and evaluation of novel PI3K inhibitors.

The PI3K Signaling Pathway: A Prime Oncogenic Driver

The PI3K family of lipid kinases phosphorylates the 3'-hydroxyl group of phosphoinositides, generating the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8][9] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[1][2][5] Activated AKT then modulates a plethora of substrates, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation.[5][10] In many cancers, this pathway is rendered constitutively active through mutations in the genes encoding PI3K catalytic subunits (e.g., PIK3CA) or loss of the tumor suppressor PTEN, which antagonizes PI3K activity.[4][10] This aberrant signaling makes the development of targeted PI3K inhibitors a highly desirable strategy for cancer treatment.[8][9]

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a targeted inhibitor.

Synthetic Strategy & Protocols

The this compound scaffold is an excellent starting point for generating a diverse library of PI3K inhibitors. The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The amine group at the 6-position can be readily acylated, sulfonylated, or used as a handle for further functionalization.

A general synthetic approach involves a Suzuki-Miyaura coupling at the 3-position, followed by modification of the 6-amino group to install a solubilizing or pharmacophoric moiety. This strategy allows for systematic exploration of the structure-activity relationship (SAR) at these key positions.

Synthesis_Workflow Start 3-Bromoimidazo[1,2-a] pyridin-6-amine Intermediate1 Intermediate A (Suzuki Product) Start->Intermediate1 Suzuki Coupling Final Final PI3K Inhibitor Library Intermediate1->Final Acylation / Sulfonylation Reagent1 Ar-B(OH)2 Pd Catalyst, Base Reagent2 R-COCl or R-SO2Cl Base

Caption: General synthetic workflow for PI3K inhibitors from this compound.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 3-position of the imidazo[1,2-a]pyridine core.

Materials:

  • This compound

  • Arylboronic acid or ester (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid or ester (1.2 eq), PdCl₂(dppf) (0.05 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100°C and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-imidazo[1,2-a]pyridin-6-amine intermediate. The structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Rationale: The choice of PdCl₂(dppf) as a catalyst is due to its high efficiency and functional group tolerance in Suzuki couplings. A carbonate base is used to activate the boronic acid, and a dioxane/water solvent system is effective for this type of reaction.[8][9]

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the imidazo[1,2-a]pyridine core allows for the exploration of SAR, which is crucial for optimizing inhibitor potency and selectivity.[11][12] Based on published data for similar scaffolds, certain trends can be anticipated.[8][13] For instance, substitution at the 3-position with electron-withdrawing or hydrogen-bond-accepting groups can enhance binding affinity. The substituent at the 6-position often influences physicochemical properties like solubility and cell permeability.

Table 1: Hypothetical SAR Data for Imidazo[1,2-a]pyridine-based PI3Kα Inhibitors

Compound IDR¹ (at 3-position)R² (at 6-position)PI3Kα IC₅₀ (nM)
REF-01 Phenyl-NH₂250
EXP-02 4-Fluorophenyl-NH₂180
EXP-03 4-Cyanophenyl-NH₂95
EXP-04 4-Cyanophenyl-NH-C(O)CH₃110
EXP-05 4-Cyanophenyl-NH-SO₂CH₃75
EXP-06 Pyridin-4-yl-NH-SO₂CH₃50

This table presents hypothetical data based on established SAR trends for imidazo[1,2-a]pyridine and related heterocyclic PI3K inhibitors. The data illustrates that electron-withdrawing groups at the 3-position (e.g., cyano) and sulfonamides at the 6-position tend to improve potency.[8][9]

Biological Evaluation: From Enzyme to Cell

A multi-tiered approach is essential for evaluating the synthesized compounds, starting with in vitro enzymatic assays to determine direct inhibitory activity against PI3K isoforms, followed by cell-based assays to assess on-target effects in a biological context.

BioAssay_Workflow Compound Synthesized Compound EnzymeAssay In Vitro PI3K Enzymatic Assay (e.g., ADP-Glo) Compound->EnzymeAssay CellAssay Cellular Assay (Western Blot for p-AKT) EnzymeAssay->CellAssay Confirm Potency ViabilityAssay Cell Viability Assay (e.g., MTS) CellAssay->ViabilityAssay Assess On-Target Effect Data IC50 Determination & SAR Analysis ViabilityAssay->Data Determine Cellular Efficacy

Caption: Workflow for the biological evaluation of synthesized PI3K inhibitors.

Protocol: In Vitro PI3Kα Enzymatic Assay (Luminescence-based)

This protocol is adapted from commercially available ADP-Glo™ kinase assay systems, which measure the amount of ADP produced in a kinase reaction.[14]

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)[14]

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO and then dilute in the PI3K Reaction Buffer.

  • Add 0.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Prepare a mixture of the PI3Kα enzyme and lipid substrate in the reaction buffer. Add 4 µL of this enzyme/lipid mixture to each well.

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically near the Kₘ for ATP).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the generated ADP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves adding an "ADP-Glo™ Reagent" to deplete unused ATP, followed by a "Kinase Detection Reagent" to convert ADP to ATP and generate a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Rationale: Luminescence-based assays like ADP-Glo are highly sensitive, have a large dynamic range, and are amenable to high-throughput screening. They provide a direct measure of enzyme activity.[3][14]

Protocol: Cellular Western Blot Assay for p-AKT Inhibition

This assay measures the phosphorylation of AKT (a direct downstream target of PI3K) in cancer cells to confirm that the inhibitor is engaging its target in a cellular environment.[15][16]

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., MCF-7, T47D, which often have PIK3CA mutations)[17]

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • Growth factor (e.g., IGF-1) for pathway stimulation

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies (anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours to reduce basal pathway activity.

  • Pre-treat the cells with various concentrations of the inhibitor compound or vehicle (DMSO) for 2 hours.

  • Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phospho-AKT (Ser473) and a loading control (e.g., total-AKT or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the dose-dependent inhibition of AKT phosphorylation by the compound.

Rationale: Western blotting is a gold-standard method to verify the mechanism of action of a targeted inhibitor by directly observing the phosphorylation state of a key downstream effector like AKT.[16][17]

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel and potent PI3K inhibitors. By utilizing versatile building blocks such as this compound, medicinal chemists can employ robust synthetic strategies, like the Suzuki-Miyaura coupling, to generate diverse libraries of compounds. A systematic approach to biological evaluation, from enzymatic to cellular assays, is critical for elucidating structure-activity relationships and identifying lead candidates with therapeutic potential. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to advance the discovery of next-generation PI3K-targeted cancer therapies.

References

Application Notes and Protocols for the N-arylation of 3-Bromoimidazo[1,2-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Arylated Imidazo[1,2-a]pyridines in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The introduction of an aryl group at the 6-amino position can significantly modulate the pharmacological profile of these compounds, making the N-arylation of 3-Bromoimidazo[1,2-a]pyridin-6-amine a critical transformation in the synthesis of novel drug candidates. This document provides a comprehensive guide to the experimental procedure for this reaction, grounded in the principles of modern cross-coupling chemistry.

The primary challenge in the N-arylation of this compound lies in achieving chemoselectivity. The starting material possesses two potential sites for cross-coupling: the 6-amino group and the 3-bromo substituent. The strategic selection of a suitable catalytic system is therefore paramount to ensure that the C-N bond formation occurs exclusively at the amino group, leaving the C-Br bond intact for potential subsequent functionalization. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for the formation of C-N bonds and is well-suited for this transformation.[4][5]

Reaction Mechanism and Strategy

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product, regenerating the Pd(0) catalyst.

To achieve the desired chemoselectivity in the N-arylation of this compound, the reaction conditions must be carefully optimized. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl.[6] By choosing an aryl iodide or a more reactive aryl bromide as the coupling partner, the oxidative addition will preferentially occur at the aryl halide rather than at the 3-bromo position of the imidazo[1,2-a]pyridine core.

Experimental Workflow

The following diagram illustrates the general workflow for the N-arylation of this compound.

G reagents Reagent Preparation: - this compound - Aryl Halide - Palladium Precatalyst - Ligand - Base - Anhydrous Solvent setup Reaction Setup: - Oven-dried flask - Inert atmosphere (N2 or Ar) - Addition of reagents reagents->setup 1. reaction Reaction: - Stirring at elevated temperature - Monitoring by TLC or LC-MS setup->reaction 2. workup Work-up: - Cooling to room temperature - Quenching - Extraction reaction->workup 3. purification Purification: - Drying of organic layer - Concentration - Column Chromatography workup->purification 4. characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry purification->characterization 5.

Caption: General workflow for the N-arylation experiment.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific aryl halides and scales.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
This compound1083095-88-1Commercially availableEnsure purity and dryness.
Aryl Iodide or Aryl BromideVariesCommercially availableUse a high-purity grade.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3Commercially availableAir-sensitive, handle under inert atmosphere.
Xantphos161265-03-8Commercially availableAir-stable ligand.
Sodium tert-butoxide (NaOtBu)865-48-5Commercially availableHygroscopic, handle in a glovebox or under inert atmosphere.
Anhydrous Toluene or Dioxane108-88-3/123-91-1Commercially availableUse a freshly distilled or purchased anhydrous grade.

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.1 mmol, 1.1 equiv.), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition:

    • Under a positive flow of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) to the flask.

    • Add anhydrous, degassed toluene or dioxane (5-10 mL) via syringe.

  • Reaction:

    • Stir the reaction mixture at 100-110 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[7] A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[8][9]

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram illustrates the key steps in the palladium-catalyzed N-arylation.

G pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)(X)L_n pd0->pd2_aryl Oxidative Addition pd2_amine [Ar-Pd(II)(NHR'R'')L_n]^+X^- pd2_aryl->pd2_amine Amine Coordination pd2_amido Ar-Pd(II)(NR'R'')L_n pd2_amine->pd2_amido Deprotonation base_h Base-H^+ pd2_amine->base_h pd2_amido->pd0 product Ar-NR'R'' pd2_amido->product Reductive Elimination amine R'R''NH amine->pd2_aryl aryl_halide Ar-X aryl_halide->pd0 base Base base->pd2_amine

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature or time. The choice of ligand and base can also be critical; consider screening other bulky electron-rich phosphine ligands (e.g., SPhos, RuPhos) and alternative bases (e.g., K₃PO₄, Cs₂CO₃).

  • Side Products: The formation of diarylated amine or hydrodehalogenation of the aryl halide can sometimes be observed. Using a slight excess of the amine and ensuring strictly anhydrous and anaerobic conditions can help minimize these side reactions.

  • Catalyst Deactivation: The pyridine nitrogen in the imidazo[1,2-a]pyridine core can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky phosphine ligands helps to mitigate this issue.

  • Purification Challenges: The N-arylated product may have similar polarity to the starting materials. Careful optimization of the eluent system for column chromatography is essential for obtaining a pure product.

Conclusion

The N-arylation of this compound is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery. The Buchwald-Hartwig amination offers a reliable and versatile method to achieve this C-N bond formation with high chemoselectivity. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for a successful outcome. This guide provides a robust starting point for researchers to perform this important reaction and to further explore the chemical space of N-arylated imidazo[1,2-a]pyridines.

References

Scale-Up Synthesis of 3-Bromoimidazo[1,2-a]pyridin-6-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven guide for the scale-up synthesis of 3-Bromoimidazo[1,2-a]pyridin-6-amine, a crucial building block in contemporary drug discovery and development. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the targeted 3-bromo-6-amino substitution pattern offers a versatile platform for the generation of compound libraries through further functionalization. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth technical details, scientifically grounded explanations for experimental choices, and robust safety protocols. The presented two-step synthetic route is designed for scalability, focusing on process efficiency, product purity, and operational safety.

Introduction

The imidazo[1,2-a]pyridine core is a prominent heterocyclic motif found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. The unique electronic and structural features of this scaffold make it an attractive target for the development of novel therapeutic agents. The introduction of a bromine atom at the 3-position and an amine group at the 6-position of the imidazo[1,2-a]pyridine ring system provides two orthogonal handles for further chemical modifications, making this compound a highly valuable intermediate in the synthesis of diverse chemical libraries for high-throughput screening and lead optimization.

This application note details a robust and scalable two-step synthesis of this compound. The synthetic strategy commences with the construction of the imidazo[1,2-a]pyridine core to yield 6-aminoimidazo[1,2-a]pyridine, followed by a selective bromination at the electron-rich C3 position. The protocols are presented with a focus on scalability, addressing potential challenges encountered during the transition from laboratory to pilot-plant scale.

Overall Synthetic Workflow

The following diagram illustrates the two-step synthetic approach for the scaled-up production of this compound.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselectivity in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with regioselectivity in this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic insights to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the synthesis of imidazo[1,2-a]pyridines?

Regioselectivity in imidazo[1,2-a]pyridine synthesis is primarily governed by the electronic and steric properties of the substituents on both the 2-aminopyridine and the α-halocarbonyl compound (or its synthetic equivalent). The initial nucleophilic attack of the 2-aminopyridine on the carbonyl partner can occur via either the endocyclic pyridine nitrogen or the exocyclic amino group, leading to different intermediates and potentially different final products. The relative nucleophilicity of these two nitrogen atoms is a key determinant.[1][2][3]

Q2: Which is the more nucleophilic nitrogen in 2-aminopyridine?

Generally, the endocyclic pyridine nitrogen is more nucleophilic than the exocyclic amino group. This is because the lone pair of the exocyclic nitrogen is partially delocalized into the aromatic system. However, the reaction conditions, such as the solvent and the presence of a catalyst, can influence the relative nucleophilicity and the reaction pathway.[3][4]

Q3: What are the most common synthetic methods for preparing imidazo[1,2-a]pyridines, and how does regioselectivity play a role in each?

The most common methods include the Tschitschibabin reaction, the Ortoleva-King reaction, and various multicomponent reactions.[5][6]

  • Tschitschibabin Reaction: This classic method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The regioselectivity is determined by the initial site of N-alkylation on the 2-aminopyridine.[1][2]

  • Ortoleva-King Reaction: This one-pot synthesis typically involves a 2-aminopyridine, a methyl ketone, and iodine.[6][7][8][9] The reaction proceeds through an α-iodoketone intermediate, and the subsequent cyclization follows a similar regiochemical determination as the Tschitschibabin reaction.[10]

  • Multicomponent Reactions: These reactions, often catalyzed by metals like copper or indium, can offer high regioselectivity by controlling the sequence of bond formation.[4][11]

Troubleshooting Guides

Issue 1: Formation of an Unexpected Regioisomer

Q: My reaction is producing the undesired regioisomer of my target imidazo[1,2-a]pyridine. What is happening and how can I fix it?

A: The formation of an unexpected regioisomer is a classic problem in imidazo[1,2-a]pyridine synthesis and is rooted in the competitive nucleophilicity of the two nitrogen atoms in the 2-aminopyridine starting material.

The Underlying Mechanism

The cyclization to form the imidazo[1,2-a]pyridine ring system typically proceeds through an initial N-alkylation of the 2-aminopyridine by the α-halocarbonyl compound. This can occur at either the endocyclic pyridine nitrogen (N1) or the exocyclic amino group (Nexo). Attack at N1 is generally favored kinetically due to its higher nucleophilicity, leading to the "normal" imidazo[1,2-a]pyridine product. However, under certain conditions, attack at Nexo can occur, leading to an alternative, often undesired, regioisomer.

Diagram: Competing Pathways in Imidazo[1,2-a]pyridine Synthesis

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products 2-Aminopyridine 2-Aminopyridine Intermediate_A N1-Alkylated Intermediate (Kinetic Pathway) 2-Aminopyridine->Intermediate_A  N1 Attack (Favored) Intermediate_B Nexo-Alkylated Intermediate (Thermodynamic Pathway) 2-Aminopyridine->Intermediate_B Nexo Attack (Disfavored) alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_A alpha-Haloketone->Intermediate_B Product_A Desired Imidazo[1,2-a]pyridine (Major Product) Intermediate_A->Product_A Cyclization Product_B Undesired Regioisomer (Minor Product) Intermediate_B->Product_B Cyclization

Caption: Competing N1 vs. Nexo alkylation pathways.

Troubleshooting Protocol
  • Analyze Substituent Effects: The electronic nature of substituents on the 2-aminopyridine ring significantly influences the nucleophilicity of the two nitrogen atoms.[3]

    Substituent on Pyridine RingEffect on N1 NucleophilicityEffect on Nexo NucleophilicityPredicted Outcome
    Electron-donating group (e.g., -OCH3, -CH3)IncreasedSlightly IncreasedFavors N1 attack
    Electron-withdrawing group (e.g., -NO2, -CF3)DecreasedSignificantly DecreasedMay lead to mixtures or favor N1 attack due to larger decrease at Nexo
  • Modify Reaction Conditions:

    • Solvent: A less polar solvent can favor the kinetic product (N1 attack) by disfavoring charge separation in the transition state leading to the Nexo-alkylated intermediate.

    • Temperature: Lowering the reaction temperature will generally favor the kinetically controlled product.

    • Base: The choice of base can be critical. A bulky, non-nucleophilic base is preferred to avoid side reactions.

  • Consider an Alternative Synthetic Strategy: If the above modifications are unsuccessful, consider a different synthetic route that offers better regiocontrol. For example, a multi-component reaction catalyzed by a transition metal may provide the desired isomer with high selectivity.[4]

Issue 2: Low Yield or No Reaction

Q: I am attempting to synthesize a substituted imidazo[1,2-a]pyridine, but I am getting a very low yield or no product at all. What are the likely causes?

A: Low yields or reaction failure in imidazo[1,2-a]pyridine synthesis can often be attributed to substrate deactivation, steric hindrance, or suboptimal reaction conditions.

Troubleshooting Protocol
  • Assess Substrate Reactivity:

    • Electron-withdrawing groups on the 2-aminopyridine can significantly decrease its nucleophilicity, slowing down or preventing the initial N-alkylation step.[12] In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.

    • Steric hindrance from bulky substituents on either the 2-aminopyridine or the α-halocarbonyl can impede the approach of the reactants. Consider using less sterically demanding starting materials if possible.

  • Optimize Reaction Conditions:

    • Catalyst: For Ortoleva-King type reactions, ensure the iodine is fresh and used in the correct stoichiometric amount.[6][7] In some cases, the addition of a Lewis acid or a transition metal catalyst can promote the reaction.[6]

    • Solvent: Ensure the solvent is anhydrous, as water can hydrolyze the α-halocarbonyl or interfere with the catalyst.

    • Atmosphere: Some reactions, particularly those involving copper catalysts, are sensitive to air and should be performed under an inert atmosphere (e.g., nitrogen or argon).[10]

Issue 3: Difficulty in Product Purification

Q: I have successfully synthesized my target imidazo[1,2-a]pyridine, but I am struggling to separate it from the starting materials and byproducts. What purification strategies do you recommend?

A: Purification of imidazo[1,2-a]pyridines can be challenging due to their similar polarity to starting materials and byproducts. A combination of techniques is often required.

Purification Protocol
  • Aqueous Workup: An initial aqueous workup can help remove inorganic salts and water-soluble impurities. Adjusting the pH of the aqueous layer can sometimes help to selectively extract the product or impurities.

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective. The optimal solvent system will depend on the specific polarity of your compound.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining pure material.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) may be necessary.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines via the Tschitschibabin Reaction
  • To a solution of the substituted 2-aminopyridine (1.0 mmol) in a suitable solvent (e.g., acetone, ethanol, or DMF; 10 mL) is added the appropriate α-bromoacetophenone (1.0 mmol).

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Analytical Method for Isomer Determination by ¹H NMR Spectroscopy

The regiochemistry of the final imidazo[1,2-a]pyridine product can be unequivocally determined by ¹H NMR spectroscopy. The proton at the C5 position of the imidazo[1,2-a]pyridine ring system is particularly diagnostic. This proton typically appears as a doublet of doublets in the downfield region of the spectrum and shows a characteristic through-space nuclear Overhauser effect (NOE) with the protons of the substituent at the C3 position.

Diagram: Troubleshooting Workflow

G Start Experiment Completed Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Analyze_Crude Desired_Product Desired Product Formed? Analyze_Crude->Desired_Product Low_Yield Low Yield or No Reaction Desired_Product->Low_Yield No Impure_Product Impure Product Desired_Product->Impure_Product Yes, but impure Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Purification Optimize Purification: - Column Chromatography - Recrystallization - Prep HPLC Impure_Product->Purification Optimize_Conditions Optimize Reaction Conditions: - Temperature - Solvent - Catalyst Optimize_Conditions->Analyze_Crude Check_Reagents->Optimize_Conditions Success Pure Product Obtained Purification->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing Suzuki Coupling of 3-Bromo-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-bromo-imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve high yields of your desired products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of a 3-bromo-imidazo[1,2-a]pyridine with an arylboronic acid?

A1: For a successful Suzuki coupling of 3-bromo-imidazo[1,2-a]pyridines, a good starting point involves a Pd(0) catalyst, a suitable phosphine ligand, an appropriate base, and a polar aprotic solvent. A typical set of initial conditions to screen would be:

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (2.5 mol%) with a ligand like PPh₃ (10 mol%).

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1]

  • Temperature: 85-100 °C.

These conditions are a robust starting point, but optimization is often necessary based on the specific electronic and steric properties of your substrates.

Q2: The imidazo[1,2-a]pyridine nitrogen seems to be interfering with the reaction. How can I mitigate this?

A2: The Lewis basic nitrogen atom in the imidazo[1,2-a]pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2][3] This is a common issue with nitrogen-containing heterocycles. To address this, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4] These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic cycle.

  • Protecting Groups: While less common for this specific substrate, N-protection of the imidazole ring could be considered in challenging cases, though this adds extra synthetic steps.

  • Anhydrous Conditions with Lewis Acid Additives: In some cases, anhydrous conditions with a soluble Lewis acid like trimethyl borate can help by coordinating to the Lewis-basic heteroatom, preventing it from poisoning the catalyst.[5]

Q3: My boronic acid is unstable under the reaction conditions. What are my options?

A3: Heteroaryl and electron-deficient arylboronic acids can be susceptible to protodeboronation, especially under basic aqueous conditions.[6] This side reaction replaces the boronic acid group with a hydrogen atom. To circumvent this:

  • Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA ester, or a potassium trifluoroborate salt.[6][7][8] These derivatives are generally more stable and can slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[6]

  • Milder Bases: Switch to a milder base like KF or CsF.[9]

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low to No Product Formation

If you observe primarily unreacted starting materials, consider the following possibilities and troubleshooting steps.

Potential Cause Explanation Recommended Action
Inactive Catalyst The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it may have been oxidized and deactivated.[7]- Ensure rigorous degassing of solvents and reaction vessel to remove oxygen.[10][11] - Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[4] - For Pd(II) precatalysts, ensure conditions are suitable for reduction.
Poor Oxidative Addition The C-Br bond at the 3-position of the imidazo[1,2-a]pyridine may be difficult to break, especially if the ring is electron-rich.- Increase the reaction temperature.[7] - Switch to a more electron-rich and bulky ligand (e.g., Buchwald ligands like SPhos or XPhos) to facilitate oxidative addition.[7]
Inefficient Transmetalation The transfer of the organic group from the boron atom to the palladium center is a critical step that can be slow.- Use a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃) to promote the formation of the active boronate species.[7] - Ensure the base is finely powdered for better solubility and reactivity.
Catalyst Poisoning The nitrogen atom of the imidazo[1,2-a]pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[2][3]- Use bulky ligands (e.g., Buchwald ligands, NHCs) that can prevent the substrate from strongly coordinating to the palladium center.[4]
Issue 2: Significant Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS can indicate the prevalence of side reactions. Here’s how to identify and address them.

Side Product Identification Cause & Mechanism Prevention Strategies
Protodeboronation Product Mass corresponding to the boronic acid partner with the -B(OH)₂ group replaced by -H.Hydrolysis of the C-B bond, often promoted by harsh basic conditions, water, and elevated temperatures.[6]- Use milder bases (e.g., KF).[7] - Switch to more stable boronic acid derivatives (pinacol esters, MIDA esters, or trifluoroborates).[6][7] - Employ anhydrous conditions for particularly sensitive substrates.[7] - Run the reaction at the lowest effective temperature.
Dehalogenation Product Mass corresponding to the imidazo[1,2-a]pyridine starting material with the bromine replaced by a hydrogen.Can occur if a hydride source is present, which can be generated from solvents (e.g., alcohols) or certain bases.- Avoid alcohol solvents if dehalogenation is observed. - Switch to a non-hydridic base (e.g., K₂CO₃, K₃PO₄). - Optimize the catalyst and ligand system to favor the cross-coupling pathway.
Homocoupling of Boronic Acid Mass corresponding to a dimer of the boronic acid partner (Ar-Ar).Often promoted by the presence of oxygen or the use of Pd(II) precatalysts that are not efficiently reduced to the active Pd(0) state.[4][12] A Pd(II) species can facilitate the coupling of two boronic acid molecules.[10]- Rigorously degas the reaction mixture to exclude oxygen.[10] - Use a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system (e.g., Buchwald precatalysts) to minimize the concentration of Pd(II) species.[4] - The addition of a mild reducing agent like potassium formate can sometimes suppress this side reaction.[10]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents a potential bottleneck that can be addressed by modifying the reaction conditions.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)L₂-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² (Desired Product) RedElim->Product ArylHalide R¹-X (3-bromo-imidazo[1,2-a]pyridine) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (Boronic Acid/Ester) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach to optimization is crucial. The following workflow can guide your experimental design.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Purity & Activity (Boronic Acid, Solvent, Base) start->check_reagents optimize_base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) check_reagents->optimize_base optimize_catalyst Optimize Catalyst System (Screen Ligands: PPh₃, SPhos, XPhos) optimize_base->optimize_catalyst optimize_temp Increase Temperature (e.g., 80°C -> 110°C) optimize_catalyst->optimize_temp check_side_products Analyze Byproducts (LC-MS, NMR) optimize_temp->check_side_products deboronation Protodeboronation Observed? check_side_products->deboronation dehalogenation Dehalogenation Observed? deboronation->dehalogenation No use_ester Switch to Boronic Ester/Trifluoroborate Use Milder Base (KF) deboronation->use_ester Yes homocoupling Homocoupling Observed? dehalogenation->homocoupling No change_solvent Change Solvent System (Avoid Protic Solvents) dehalogenation->change_solvent Yes degas_rigorously Improve Degassing Use Pd(0) Source homocoupling->degas_rigorously Yes success High Yield Achieved homocoupling->success No use_ester->success change_solvent->success degas_rigorously->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

Detailed Experimental Protocol

This is a generalized procedure for the Suzuki-Miyaura coupling of 3-bromo-imidazo[1,2-a]pyridines. It should be optimized for specific substrates.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-bromo-imidazo[1,2-a]pyridine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is crucial to prevent catalyst oxidation and homocoupling.[4][10]

  • Solvent Addition:

    • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.

  • Catalyst Addition:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under a positive pressure of inert gas. If using a Pd(II) precatalyst and a separate ligand, add them sequentially.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 3-aryl-imidazo[1,2-a]pyridine.

References

Technical Support Center: Purification of 3-Bromoimidazo[1,2-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromoimidazo[1,2-a]pyridin-6-amine (CAS No. 1099621-14-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important scaffold. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategies effectively.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to your synthetic route. A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. In the case of this compound, a likely precursor is 5-bromo-2-aminopyridine.

Potential impurities can include:

  • Unreacted Starting Materials: Residual 5-bromo-2-aminopyridine and the cyclizing agent.

  • Regioisomers: Depending on the reaction conditions, you might see the formation of other isomeric products.

  • Over-brominated or Under-brominated Species: If bromination is a separate step, you may have species with no bromine or multiple bromine atoms.

  • Polymerization Products: Under harsh reaction conditions, starting materials or the product can polymerize.

Q2: My crude product is a dark, oily residue. How can I best handle this for purification?

A2: An oily or tarry crude product often indicates the presence of polymeric impurities or residual high-boiling solvents. Before proceeding to column chromatography, it is advisable to perform a preliminary purification step. Trituration with a suitable solvent can be very effective. This involves stirring the crude oil in a solvent in which the desired product has low solubility, but the impurities are soluble. The product may then solidify and can be collected by filtration. Common solvents for trituration of polar compounds include diethyl ether, ethyl acetate, or a mixture of ethyl acetate and hexanes.

Q3: I am struggling to get good separation on my silica gel column. What are my options?

A3: The basic nature of the amine group in this compound can lead to tailing and poor separation on standard silica gel due to strong interactions with the acidic silanol groups. Here are several strategies to overcome this:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine (NEt₃) or ammonia in methanol is added to the mobile phase to neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Alternative Stationary Phases:

    • Basic Alumina: This is a good alternative to silica gel for the purification of basic compounds.

    • Amine-functionalized Silica: This specialized stationary phase is designed for the purification of amines and can provide excellent separation.[1]

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography (e.g., C18 silica) can be an excellent option. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is a powerful and scalable purification technique if a suitable solvent system can be identified. The key is to find a solvent (or solvent pair) in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For related bromoimidazo[1,2-a]pyridine compounds, solvent systems like ethyl acetate/n-hexane have been successfully used.[2] For 3-aminoimidazo[1,2-a]pyridine derivatives, ethanol has also been reported as a suitable recrystallization solvent.[3] Screening a range of solvents with varying polarities is recommended to find the optimal conditions for your specific product.

TROUBLESHOOTING GUIDE

This troubleshooting guide is designed to help you diagnose and resolve common issues during the purification of this compound.

Problem 1: Low Yield After Column Chromatography
Potential Cause Suggested Solution
Compound is highly polar and sticking to the silica gel. 1. Increase the polarity of your eluent gradually. A gradient of methanol in dichloromethane (DCM) or ethyl acetate is often effective. 2. Add a basic modifier (e.g., 0.5% triethylamine) to your mobile phase to reduce interaction with the silica. 3. Consider using basic alumina or a C18 reversed-phase column.
Product is co-eluting with a major impurity. 1. Optimize your mobile phase system using thin-layer chromatography (TLC) before running the column. Test different solvent mixtures (e.g., ethyl acetate/hexanes, DCM/methanol, chloroform/methanol). 2. If the impurity is less polar, you can try a "dry loading" technique where the crude material is adsorbed onto a small amount of silica gel before being loaded onto the column. This can improve the initial separation at the top of the column.
Product degradation on silica gel. Some sensitive compounds can degrade on acidic silica gel. If you suspect this, switch to a more neutral stationary phase like deactivated silica gel or basic alumina.
Problem 2: Product is not Crystallizing
Potential Cause Suggested Solution
Solution is supersaturated, but nucleation is slow. 1. Scratch the inside of the flask with a glass rod to create nucleation sites. 2. Add a seed crystal of the pure compound if available. 3. Cool the solution slowly. Rapid cooling can lead to the formation of an oil rather than crystals.
Presence of impurities inhibiting crystallization. 1. Attempt to purify a small amount by column chromatography to obtain a purer sample for seeding. 2. Try a different solvent system for recrystallization. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can sometimes be more effective.
Incorrect solvent or solvent ratio. Systematically screen a range of solvents and solvent pairs. Start with a small amount of your crude material in a test tube.

Purification Method Selection Workflow

PurificationWorkflow start Crude this compound is_oil Is the crude an oil or solid? start->is_oil triturate Triturate with a non-polar solvent (e.g., ether, hexanes/EtOAc) is_oil->triturate Oil tlc_analysis Analyze purity by TLC/LC-MS is_oil->tlc_analysis Solid solid_check Did it solidify? triturate->solid_check solid_check->tlc_analysis Yes column_chrom Column Chromatography solid_check->column_chrom No purity_check Is purity >95%? tlc_analysis->purity_check purity_check->column_chrom No, multiple spots recrystallize Recrystallization purity_check->recrystallize No, one major spot final_product Pure Product purity_check->final_product Yes column_chrom->purity_check troubleshoot_column Troubleshoot Column (see guide) column_chrom->troubleshoot_column recrystallize->purity_check troubleshoot_xtal Troubleshoot Recrystallization (see guide) recrystallize->troubleshoot_xtal

Caption: A decision workflow for selecting the appropriate purification method.

EXPERIMENTAL PROTOCOLS

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general starting point and should be optimized based on TLC analysis of your crude material.

  • Preparation of the Column:

    • Choose an appropriate size column based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 dichloromethane:methanol).

    • Carefully pack the column, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dry Loading (Recommended for best resolution): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or methanol). Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) and evaporate the solvent until you have a free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve your crude product in the minimum volume of your starting eluent and carefully load it onto the top of the column.

  • Elution:

    • Start with a low polarity eluent and gradually increase the polarity. For this compound, a gradient of methanol in dichloromethane (e.g., from 2% to 10% methanol) is a good starting point.

    • If peak tailing is observed on TLC, add 0.1-1% triethylamine to your mobile phase.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good recrystallization solvent will result in the formation of crystals upon cooling.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are any insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

VISUALIZATION OF PURIFICATION PRINCIPLES

Chromatography cluster_0 Silica Gel Column Chromatography Crude Mixture Crude Mixture Silica Gel (Polar) Silica Gel (Polar) Crude Mixture->Silica Gel (Polar) Loaded onto column Non-polar Impurities Non-polar Impurities Silica Gel (Polar)->Non-polar Impurities Elute first with non-polar solvent Product Product Non-polar Impurities->Product Increase solvent polarity to elute product

Caption: Principle of normal-phase column chromatography for purification.

References

Technical Support Center: Synthesis of 3-Bromoimidazo[1,2-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromoimidazo[1,2-a]pyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important scaffold. This document provides in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols based on established synthetic routes.

Introduction

This compound is a key building block in medicinal chemistry, valued for its role in the development of novel therapeutics. The synthesis of this molecule can be approached through several pathways, each with its own set of potential challenges and byproduct formations. This guide will focus on the three most common synthetic strategies, outlining the likely byproducts and offering solutions to mitigate their formation and effectively purify the desired product.

Synthetic Strategies and Troubleshooting

The synthesis of this compound can be broadly categorized into three main routes. Below, we dissect each route, highlighting potential pitfalls and their corresponding solutions.

Route A: Direct Bromination of Imidazo[1,2-a]pyridin-6-amine

This route involves the synthesis of the imidazo[1,2-a]pyridin-6-amine core first, followed by a regioselective bromination at the C3 position.

Route_A A Imidazo[1,2-a]pyridin-6-amine B This compound A->B Brominating Agent (e.g., NBS, Br2) Byproduct_A1 5,7-Dibromoimidazo[1,2-a] pyridin-6-amine A->Byproduct_A1 Over-bromination Byproduct_A2 3,5-Dibromoimidazo[1,2-a] pyridin-6-amine A->Byproduct_A2 Over-bromination

Caption: Synthetic pathway for Route A.

Frequently Asked Questions (FAQs) for Route A

  • Question 1: My reaction produced multiple brominated species, not just the desired 3-bromo product. How can I improve the regioselectivity?

    Answer: The imidazo[1,2-a]pyridine ring system is electron-rich, and the C3 position is the most nucleophilic, making it the primary site for electrophilic substitution like bromination.[1] However, the presence of a strong electron-donating group like the amino group at the C6 position further activates the pyridine ring, making it susceptible to over-bromination.

    Troubleshooting Steps:

    • Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is generally more selective than liquid bromine.

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of NBS is recommended.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of competing side reactions.

    • Solvent Effects: Acetonitrile or DMF are common solvents. The choice of solvent can influence the reactivity and selectivity. It may be beneficial to screen different solvents.

  • Question 2: I am having difficulty separating the desired 3-bromo product from the di-brominated byproducts. What purification strategies do you recommend?

    Answer: The polarity differences between the mono- and di-brominated products can be subtle.

    Purification Protocol:

    • Column Chromatography: Silica gel column chromatography is the most effective method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the products.

    • Recrystallization: If a significant amount of a single byproduct is present, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may be effective.

Compound Typical Polarity Separation Notes
Imidazo[1,2-a]pyridin-6-amineHighElutes last.
This compound Moderate Target compound.
Di-bromo byproductsLowElute first.
Route B: Cyclization of a Pre-brominated Pyridine Precursor

This approach involves the synthesis of a 2,5-diaminopyridine derivative, which is then cyclized to form the imidazo[1,2-a]pyridine ring.

Route_B C 2-Amino-5-bromopyridine D 2-Amino-5-bromo-X-nitropyridine C->D Nitration E 5-Bromo-2,X-diaminopyridine D->E Reduction Byproduct_B1 Isomeric Diaminopyridine D->Byproduct_B1 Incomplete Nitration or Isomer Formation F Imidazo[1,2-a]pyridin-6-amine (requires bromination) or This compound E->F Cyclization (e.g., with α-haloketone) Byproduct_B2 Isomeric Imidazopyridine E->Byproduct_B2 Impure Starting Material

Caption: Synthetic pathway for Route B.

Frequently Asked Questions (FAQs) for Route B

  • Question 3: The nitration of 2-amino-5-bromopyridine gives me a mixture of regioisomers. How can I obtain the correct precursor for the 6-amino product?

    Answer: The nitration of 2-amino-5-bromopyridine can lead to the formation of 2-amino-5-bromo-3-nitropyridine and 2-amino-5-bromo-6-nitropyridine. The conditions of the nitration reaction are critical for controlling the regioselectivity.

    Troubleshooting Steps:

    • Nitrating Agent and Conditions: A mixture of concentrated sulfuric acid and nitric acid at low temperatures (0-5 °C) is typically used.[2] Careful control of the temperature and the rate of addition of the nitrating agent is crucial.

    • Purification of Nitro Isomers: The resulting nitro-isomers can often be separated by fractional crystallization or careful column chromatography.

  • Question 4: My final product after cyclization is a mixture of imidazopyridine isomers. What is the likely cause?

    Answer: The presence of isomeric impurities in your 5-bromo-diaminopyridine starting material is the most probable cause. Any isomeric diaminopyridine will cyclize to form the corresponding isomeric imidazopyridine.

    Preventative Measures:

    • Starting Material Purity: Ensure the high purity of the diaminopyridine precursor before proceeding with the cyclization step. HPLC and NMR are essential for confirming the isomeric purity. The separation of diaminopyridine isomers can be challenging but may be achieved by converting them to their dihydrochloride salts, which can sometimes be separated by fractional crystallization.[3]

    • Reaction Conditions for Cyclization: The traditional Tschitschibabin reaction conditions (condensation with an α-haloketone) are generally robust.[4] Ensure complete reaction to avoid unreacted starting material, which can complicate purification.

Route C: Synthesis via a 6-Nitro Intermediate

This elegant route avoids many of the issues of the previous two by introducing the bromine and the amino precursor (a nitro group) in a controlled manner.

Route_C G 2-Amino-5-nitropyridine H Imidazo[1,2-a]pyridin-6-nitro G->H Cyclization I 3-Bromoimidazo[1,2-a] pyridin-6-nitro H->I Bromination Byproduct_C1 Incompletely Brominated Material H->Byproduct_C1 Incomplete Bromination J This compound I->J Reduction of Nitro Group Byproduct_C2 Partially Reduced Intermediates (e.g., nitroso, hydroxylamino) I->Byproduct_C2 Incomplete Reduction

Caption: Synthetic pathway for Route C.

Frequently Asked Questions (FAQs) for Route C

  • Question 5: The bromination of 6-nitroimidazo[1,2-a]pyridine is sluggish. What can I do to improve the reaction rate?

    Answer: The nitro group is a strong deactivating group, which can make the subsequent electrophilic bromination at C3 more difficult compared to the unsubstituted parent compound.

    Troubleshooting Steps:

    • Reaction Conditions: You may need to use slightly harsher conditions, such as a higher temperature or a longer reaction time.

    • Brominating Agent: While NBS is still a good choice, you might consider using liquid bromine in acetic acid if the reaction with NBS is not proceeding to completion. Exercise appropriate caution when handling liquid bromine.

  • Question 6: The reduction of the nitro group is not clean and I'm getting multiple byproducts. What are the best conditions for this reduction?

    Answer: The reduction of the nitro group to an amine can sometimes lead to the formation of intermediates like nitroso and hydroxylamino compounds, especially if the reduction is not complete. Additionally, harsh reducing conditions can sometimes lead to the reduction of the pyridine ring or de-bromination.

    Recommended Reduction Protocol:

    • Catalytic Hydrogenation: This is often the cleanest method. Using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere is highly effective.

    • Metal/Acid Reduction: A common and effective alternative is the use of a metal in an acidic medium, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid.

    Monitoring the Reaction: Thin-layer chromatography (TLC) is essential to monitor the progress of the reaction and ensure the complete disappearance of the starting material and any intermediates.

Summary of Potential Byproducts

Synthetic Route Step Potential Byproduct(s) Reason
A BrominationDi-brominated products (e.g., 3,5-dibromo-, 5,7-dibromo-)Over-activation of the ring by the C6-amino group.
B Nitration of PrecursorIsomeric nitro-aminopyridinesCompeting directing effects of the amino and bromo groups.
B CyclizationIsomeric imidazopyridinesImpure diaminopyridine starting material.
C BrominationUnreacted 6-nitroimidazo[1,2-a]pyridineDeactivating effect of the nitro group.
C ReductionNitroso, hydroxylamino intermediates, de-brominated productIncomplete reduction or overly harsh reducing conditions.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and attention to the purity of intermediates. By understanding the potential side reactions and byproduct formations associated with each synthetic route, researchers can develop robust and efficient protocols. This guide provides a framework for troubleshooting common issues and should serve as a valuable resource for the successful synthesis of this important molecule.

References

Technical Support Center: Improving Yield in the Bromination of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bromination of imidazo[1,2-a]pyridines. This document is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize this critical transformation. The imidazo[1,2-a]pyridine scaffold is a privileged core in medicinal chemistry, found in numerous marketed drugs like Zolpidem and Alpidem.[1][2][3] Its functionalization is key to developing new chemical entities, and C-3 bromination serves as a vital entry point for further diversification through cross-coupling reactions.[4][5]

This guide moves beyond simple protocols to explain the underlying principles governing the reaction's success. By understanding the 'why' behind the experimental choices, you can more effectively troubleshoot and optimize your specific reaction.

Foundational Principles: Mechanism and Regioselectivity

Before troubleshooting, it's essential to understand the fundamental electronics of the imidazo[1,2-a]pyridine system. The C-3 position is the most electron-rich and nucleophilic carbon, making it the primary site for electrophilic aromatic substitution.[1]

Why C-3 Bromination is Favored:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism.[6] The electrophile (Br+) is attacked by the π-system of the heterocycle to form a resonance-stabilized carbocation intermediate, often called an arenium ion or Wheland intermediate.[6][7] Attack at the C-3 position results in a more stable intermediate where the positive charge is delocalized without disrupting the aromaticity of the pyridine ring.[8] Attack at other positions would lead to less stable intermediates.[8]

Electrophilic Attack at C-3 cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Imidazopyridine Imidazo[1,2-a]pyridine AreniumIon Stable Arenium Ion (Charge delocalized) Imidazopyridine->AreniumIon + Br+ (Slow Step) Br+ Br+ Product 3-Bromo-imidazo[1,2-a]pyridine AreniumIon->Product - H+ (Fast Step) H+ H+

Caption: Mechanism of C-3 electrophilic bromination.

Choosing Your Weapon: A Comparison of Brominating Agents

The choice of brominating agent is critical and depends on the reactivity of your substrate and the desired reaction conditions.

ReagentCommon ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) CH₃CN, DMF, or CCl₄; 0°C to RTMild, easy to handle solid, high C-3 selectivity, byproduct (succinimide) is water-soluble.[9]Can initiate radical side-chain bromination on alkyl substituents, especially with light or radical initiators.[9][10]
Molecular Bromine (Br₂) Acetic Acid, CH₂Cl₂, or neat; often with NaOAcPowerful, effective for deactivated substrates.Highly corrosive and toxic liquid, can lead to over-bromination, lower selectivity under harsh conditions.
Sodium Bromite (NaBrO₂) DMF, 60°C, acidic conditionsInexpensive, efficient, and provides good yields.[4][5]Requires heating and acidic conditions, which may not be suitable for sensitive substrates.
Carbon Tetrabromide (CBr₄) NaOH, solventA simple method with high efficiency and regioselectivity for C-3 bromination.[11]Requires a base, which could be incompatible with certain functional groups.

Troubleshooting Guide: From No Reaction to Complex Mixtures

This section addresses the most common issues encountered during the bromination of imidazo[1,2-a]pyridines in a practical question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: I've run my reaction, but TLC analysis shows only my starting material. What went wrong?

Answer: This is a common problem that usually points to issues with reagents or reaction conditions. Let's break down the possibilities.

  • Cause A: Inactive Brominating Agent.

    • The Science: N-Bromosuccinimide (NBS) can decompose over time, especially if not stored properly. Impure NBS may appear yellow and can give unreliable results.[9]

    • The Solution: Use freshly recrystallized NBS for best results. If you suspect your NBS is old, it's best to purify it.

    • Protocol: Recrystallization of NBS

      • Dissolve the crude NBS in a minimum amount of preheated water (90-95 °C). A ratio of 10 g NBS to 100 mL water is a good starting point.[9]

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the white crystals by filtration and wash with a small amount of cold water.

      • Dry the crystals under vacuum. Store the purified NBS in a desiccator, protected from light.

  • Cause B: Deactivated Substrate.

    • The Science: The imidazo[1,2-a]pyridine ring system is electron-rich, but strong electron-withdrawing groups (EWGs) like -NO₂ or -CN can significantly reduce its nucleophilicity, making it resistant to electrophilic attack under mild conditions.

    • The Solution: For deactivated substrates, you may need to switch to a more potent brominating system.

      • Option 1: Use molecular bromine (Br₂) in acetic acid. The acid can protonate the ring, but the powerful electrophilicity of bromine can often overcome the deactivation.

      • Option 2: Increase the reaction temperature. Monitor the reaction carefully by TLC to avoid decomposition.

  • Cause C: Incorrect Solvent or Temperature.

    • The Science: The solvent plays a crucial role. Polar aprotic solvents like DMF or acetonitrile (CH₃CN) are excellent for reactions involving NBS as they promote the ionic pathway required for electrophilic substitution. Non-polar solvents like CCl₄ are more suited for radical reactions.[9] Many brominations require gentle heating to proceed at a reasonable rate.

    • The Solution:

      • Ensure you are using an appropriate solvent. For NBS bromination, DMF or CH₃CN are standard choices.

      • If the reaction is sluggish at room temperature, try heating it to 40-60 °C.

Troubleshooting Low Yield Start Low or No Conversion? CheckNBS Is NBS fresh/recrystallized? Start->CheckNBS CheckSubstrate Does substrate have strong EWGs? CheckNBS->CheckSubstrate Yes Recrystallize Action: Recrystallize NBS or use a new bottle. CheckNBS->Recrystallize No CheckConditions Is solvent polar aprotic? (e.g., DMF, CH3CN) CheckSubstrate->CheckConditions No UseStronger Action: Switch to Br2/AcOH or NaBrO2 with acid. CheckSubstrate->UseStronger Yes ChangeSolvent Action: Switch to DMF or CH3CN. CheckConditions->ChangeSolvent No IncreaseTemp Action: Heat to 40-60°C and monitor by TLC. CheckConditions->IncreaseTemp Yes Brominating Agent Selection Start Select Brominating Agent SubstrateType Substrate Type? Start->SubstrateType ElectronRich Electron-Rich or Neutral Substrate SubstrateType->ElectronRich Rich/Neutral ElectronPoor Electron-Poor (Deactivated with EWGs) SubstrateType->ElectronPoor Poor/Deactivated UseNBS Recommended: N-Bromosuccinimide (NBS) in DMF or CH3CN ElectronRich->UseNBS UseBr2 Recommended: Br2 in Acetic Acid or NaBrO2 with H+ ElectronPoor->UseBr2

References

Technical Support Center: 3-Bromoimidazo[1,2-a]pyridin-6-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromoimidazo[1,2-a]pyridin-6-amine in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

I. Understanding the Substrate: Key Challenges

This compound is a valuable building block in medicinal chemistry. However, its unique structure presents specific challenges in palladium-catalyzed cross-coupling reactions. Understanding these challenges is the first step toward effective troubleshooting.

  • Catalyst Inhibition: The imidazo[1,2-a]pyridine core contains two nitrogen atoms (N1 and N7) with lone pairs of electrons. These can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species. This phenomenon, known as catalyst poisoning, can significantly slow down or completely halt the reaction.[1]

  • Influence of the Amino Group: The 6-amino group is an electron-donating group, which can affect the electronic properties of the pyridine ring. Furthermore, its proximity to the reaction center can potentially influence the coordination of the substrate to the palladium catalyst.[2] In some cases, the amino group itself can act as a nucleophile, leading to undesired side reactions.

  • Steric Hindrance: While not severely hindered, the substitution pattern of the imidazo[1,2-a]pyridine ring system can influence the approach of bulky ligands and coupling partners to the palladium center.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial queries when working with this compound in cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction is sluggish or not going to completion. What are the likely causes?

A1: A sluggish Suzuki-Miyaura reaction with this substrate is often due to catalyst inhibition or suboptimal reaction conditions. The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to the palladium catalyst, reducing its activity.[1] Additionally, an inappropriate choice of ligand, base, or solvent can hinder the catalytic cycle. Ensure your reagents are pure and anhydrous, and that the reaction is performed under a strictly inert atmosphere.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the debrominated starting material. How can I prevent this?

A2: The formation of the debrominated product, imidazo[1,2-a]pyridin-6-amine, is a common side reaction known as hydrodehalogenation. It can occur through a competing pathway in the catalytic cycle, especially in the presence of water or other protic sources which can lead to the formation of palladium hydride species.[3] To minimize this, ensure all reagents and solvents are scrupulously dried and the reaction is run under a rigorously inert atmosphere. Lowering the reaction temperature may also help.[1]

Q3: In my Sonogashira coupling, I see a lot of homocoupling of the alkyne (Glaser-Hay coupling). What is causing this?

A3: The homocoupling of terminal alkynes is a well-known side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[4] To mitigate this, thoroughly degas all solvents and run the reaction under a strict inert atmosphere. Using a copper-free Sonogashira protocol can also be an effective solution.

Q4: Can the 6-amino group participate in the reaction?

A4: While the primary reaction site is the C3-bromo position, the 6-amino group can potentially undergo N-arylation, especially in Buchwald-Hartwig amination reactions if the desired amine coupling partner is not sufficiently reactive. This would lead to the formation of a diarylamine byproduct. Careful selection of the catalyst, ligand, and reaction conditions is crucial to ensure selectivity for the C-N coupling at the C3 position. Protecting the 6-amino group as an amide can be a strategy to prevent this side reaction.[5][6]

III. Troubleshooting Guides for Common Side Reactions

This section provides detailed troubleshooting strategies for the most common side reactions encountered during cross-coupling of this compound.

Homocoupling of the Starting Material

Homocoupling results in the formation of 3,3'-bi(imidazo[1,2-a]pyridin-6-amine). This side reaction is more prevalent in Suzuki-Miyaura couplings.

Potential Cause Troubleshooting Strategy Scientific Rationale
Oxidative Homocoupling of Boronic Acid Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Ensure rigorous degassing of the reaction mixture.This side reaction is often promoted by the presence of oxygen, which can oxidize the boronic acid.[7]
Inefficient Transmetalation Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Use a more polar solvent system (e.g., dioxane/water, DMF/water).A slow transmetalation step can allow for competing side reactions. The choice of base and solvent significantly impacts the rate of transmetalation.[8][9]
Catalyst System Use a pre-formed Pd(0) catalyst or a pre-catalyst that rapidly generates the active Pd(0) species.In-situ reduction of Pd(II) to Pd(0) can sometimes lead to the formation of palladium black, which can promote homocoupling.
Debromination (Hydrodehalogenation)

This side reaction leads to the formation of imidazo[1,2-a]pyridin-6-amine.

Potential Cause Troubleshooting Strategy Scientific Rationale
Presence of Protic Impurities Use anhydrous solvents and reagents. Dry the base (e.g., K₂CO₃, K₃PO₄) in an oven before use.Water or other protic impurities can react with the palladium catalyst to form palladium hydride species, which are responsible for the debromination.[3]
High Reaction Temperature Lower the reaction temperature in 10-20 °C increments.Higher temperatures can promote the formation of palladium hydrides and subsequent debromination.[1]
Choice of Base Use a weaker base if possible, or a non-hydroxide base like CsF or K₃PO₄.Strong bases, especially in the presence of trace water, can facilitate the formation of palladium hydrides.
Ligand Choice For challenging substrates, consider using bulky, electron-rich phosphine ligands like XPhos or tBuXPhos.These ligands can promote the desired reductive elimination over competing side reactions like hydrodehalogenation.[10]
Catalyst Poisoning/Deactivation

This manifests as a stalled or very slow reaction.

Potential Cause Troubleshooting Strategy Scientific Rationale
Coordination of Nitrogen Heterocycle to Palladium Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). Use bulky, electron-rich phosphine ligands.The nitrogen lone pairs of the imidazo[1,2-a]pyridine ring can bind to the palladium center, inhibiting the catalytic cycle. Bulky ligands can sterically disfavor this coordination.[1][11]
Oxygen Contamination Ensure all solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.
Impure Reagents Purify the starting materials and coupling partners before use.Impurities can act as catalyst poisons.

IV. Recommended Starting Protocols

The following are generalized protocols that have proven effective for structurally similar compounds and serve as excellent starting points for the cross-coupling of this compound. Optimization may be required for specific coupling partners.

Suzuki-Miyaura Coupling Protocol[5][6]
  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v), degassed

  • Procedure:

    • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add Pd(PPh₃)₄ under a positive pressure of inert gas.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 85-95 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol[12]
  • Reagents:

    • This compound (1.0 equiv)

    • Amine coupling partner (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • Xantphos (4 mol%)

    • NaOtBu (1.4 equiv)

  • Solvent: Toluene, anhydrous and degassed

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

    • Add this compound and the amine coupling partner.

    • Add the anhydrous, degassed toluene.

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify by column chromatography.

Sonogashira Coupling Protocol[13][14]
  • Reagents:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (2.5 mol%)

    • CuI (5 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: DMF, anhydrous and degassed

  • Procedure:

    • To a dry reaction vessel, add Pd(PPh₃)₂Cl₂ and CuI.

    • Evacuate and backfill with an inert gas three times.

    • Add the anhydrous, degassed DMF and Et₃N.

    • Add this compound and the terminal alkyne.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

V. Visualizing Reaction Pathways

The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling and the potential pathways for common side reactions.

Cross_Coupling_Cycle cluster_main Desired Catalytic Cycle cluster_side Side Reaction Pathways Pd(0)L_n Active Pd(0) Catalyst OA_Complex Oxidative Addition Complex (Ar-Pd(II)-Br)L_n Pd(0)L_n->OA_Complex + Ar-Br Catalyst_Poisoning [Pd]-N Complex (Inactive) Pd(0)L_n->Catalyst_Poisoning Coordination with Substrate Nitrogen TM_Complex Transmetalation Complex (Ar-Pd(II)-R)L_n OA_Complex->TM_Complex + R-M Debromination Ar-H (Debromination) OA_Complex->Debromination  β-Hydride Elimination + Reductive Elimination Homocoupling Ar-Ar (Homocoupling) OA_Complex->Homocoupling Dimerization/ Reductive Elimination TM_Complex->Pd(0)L_n Regeneration Product Ar-R (Desired Product) TM_Complex->Product Reductive Elimination

Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling and common side reaction pathways.

VI. References

  • Buchwald–Hartwig amination - Wikipedia. Available at: --INVALID-LINK--

  • Cu/Pd‐Catalyzed One‐Pot Synthesis of 2‐(1,2,3‐Triazolyl)methyl‐3‐alkynylImidazo[1,2‐a]pyridines Involving Sequential SN Reaction/[3+2] Cycloaddition/Sonogashira Coupling Reactions - ResearchGate. Available at: --INVALID-LINK--

  • Microwave enhanced Suzuki coupling: a diversity-oriented approach to the synthesis of highly functionalised 3-substituted-2-aryl/heteroaryl imidazo[4,5-b]pyridines | Semantic Scholar. Available at: --INVALID-LINK--

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - ResearchGate. Available at: --INVALID-LINK--

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchGate. Available at: --INVALID-LINK--

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. Available at: --INVALID-LINK--

  • Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed. Available at: --INVALID-LINK--

  • Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available at: --INVALID-LINK--

  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines - Benchchem. Available at: --INVALID-LINK--

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. Available at: --INVALID-LINK--

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. Available at: --INVALID-LINK--

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available at: --INVALID-LINK--

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available at: --INVALID-LINK--

  • A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions - Benchchem. Available at: --INVALID-LINK--

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. Available at: --INVALID-LINK--

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Available at: --INVALID-LINK--

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications. Available at: --INVALID-LINK--

  • The iron‐catalyst cross‐coupling of imidazo[1,2‐a]pyridines 7 with... - ResearchGate. Available at: --INVALID-LINK--

  • Preventing side reactions in Buchwald-Hartwig amination with Tbuxphos Pd G3 - Benchchem. Available at: --INVALID-LINK--

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. Available at: --INVALID-LINK--

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. Available at: --INVALID-LINK--

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available at: --INVALID-LINK--

  • A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. Available at: --INVALID-LINK--

  • Advances in Cross-Coupling Reactions - MDPI. Available at: --INVALID-LINK--

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][9][12][13] thiadiazole with substituted anilines at conventional heating in Schlenk tube - ResearchGate. Available at: --INVALID-LINK--

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. Available at: --INVALID-LINK--

  • Correction: Pd-catalyzed annulation of imidazo[1,2-a]pyridines with coumarins and indoles: synthesis of benzofuran and indole fused heterocycles - Chemical Communications (RSC Publishing). Available at: --INVALID-LINK--

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. Available at: --INVALID-LINK--

  • Application Notes and Protocols: Palladium-Catalyzed Reactions of Bromoquinolines - Benchchem. Available at: --INVALID-LINK--

References

Technical Support Center: Catalyst Selection for Functionalizing 3-Bromoimidazo[1,2-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the functionalization of 3-Bromoimidazo[1,2-a]pyridin-6-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] However, its functionalization, particularly via cross-coupling reactions, presents unique challenges that require careful consideration of catalyst systems.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices to empower you to optimize your reactions effectively.

General FAQs & Initial Considerations

Question: What makes this compound a challenging substrate for palladium-catalyzed cross-coupling?

Answer: The difficulty arises from a combination of electronic and coordinative effects:

  • Electronic Properties: The imidazo[1,2-a]pyridine ring system is inherently electron-rich. The addition of a primary amine at the C-6 position further increases the electron density on the aromatic system through resonance. This makes the C-3 bromine bond stronger and less susceptible to oxidative addition by a Pd(0) catalyst, which is often the rate-limiting step in cross-coupling cycles.[3][4]

  • Catalyst Inhibition: The primary amine at C-6 and the pyridine nitrogen (N-1) are both Lewis basic sites that can coordinate to the palladium center. This coordination can sequester the active catalyst, preventing it from participating in the catalytic cycle and leading to low or no conversion. This is a common issue with nitrogen-rich heterocyles.[5][6]

Question: Should I protect the 6-amino group before attempting a cross-coupling reaction?

Answer: This is a critical strategic decision.

  • When to Protect: If you are observing persistent low yields, catalyst deactivation, or significant side products, protecting the amine is a logical step. Converting the amine to an amide (e.g., acetyl, pivaloyl) or a carbamate (e.g., Boc) reduces its Lewis basicity and its ability to interfere with the catalyst. This often leads to cleaner reactions and higher yields.

  • When to Proceed Unprotected: Modern catalyst systems, particularly those using bulky, electron-rich biarylphosphine ligands, have been specifically designed to overcome substrate-based inhibition.[7][8][9] It is often worth screening a set of robust catalysts first, as avoiding the extra protection/deprotection steps significantly improves synthetic efficiency.

Question: How do I choose a starting point for my catalyst and ligand screen?

Answer: The choice is dictated by the type of bond you intend to form (C-C, C-N, etc.). The flowchart below provides a general decision-making framework, which will be detailed in the reaction-specific sections.

Catalyst_Selection_Workflow Start Goal: Functionalize This compound Bond_Type What type of bond are you forming? Start->Bond_Type Suzuki C(sp2)-C(sp2) or C(sp2)-C(sp3) (Suzuki-Miyaura) Bond_Type->Suzuki C-C Buchwald C-N (Buchwald-Hartwig) Bond_Type->Buchwald C-N Sonogashira C(sp2)-C(sp) (Sonogashira) Bond_Type->Sonogashira C-C (alkyne) Suzuki_Rec Recommendation: - Pd(OAc)2 or Pd2(dba)3 - Ligand: SPhos, XPhos, RuPhos - Base: K3PO4, K2CO3, Cs2CO3 - Solvent: Dioxane/H2O, Toluene Suzuki->Suzuki_Rec Buchwald_Rec Recommendation: - Pd(OAc)2 or Pd2(dba)3 - Ligand: XPhos, tBuXPhos, BrettPhos - Base: NaOtBu, LHMDS, Cs2CO3 - Solvent: Toluene, Dioxane Buchwald->Buchwald_Rec Sonogashira_Rec Recommendation (Cu-free): - Pd(OAc)2 or (AllylPdCl)2 - Ligand: P(t-Bu)3 - Base: Et3N, DIPEA, DBU - Solvent: DMF, NMP Sonogashira->Sonogashira_Rec

Caption: Initial catalyst system selection guide.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the C-3 position and an organoboron reagent.

Question: I am seeing very low conversion in my Suzuki coupling of 3-bromo-6-amino-imidazo[1,2-a]pyridine with phenylboronic acid. What is the likely cause?

Answer: Low conversion is the most common issue and typically points to a problem in the catalytic cycle. For this electron-rich substrate, the primary suspect is a slow or stalled oxidative addition step.

Troubleshooting Low Conversion
Potential Cause Explanation Recommended Solution(s)
Slow Oxidative Addition The electron-donating 6-amino group makes the C-Br bond less electrophilic, slowing its reaction with the Pd(0) center.[3]1. Switch to a more electron-rich ligand: Move from standard ligands like PPh₃ to bulky biarylphosphine ligands such as SPhos or RuPhos . These ligands stabilize the electron-rich Pd(0) center and promote oxidative addition.[5][9] 2. Use a precatalyst: Employ a well-defined palladacycle precatalyst (e.g., SPhos-G3). These ensure efficient generation of the active monoligated Pd(0) species.[9]
Catalyst Inhibition The 6-amino group or the pyridine nitrogen is coordinating to the palladium, deactivating the catalyst.[6]1. Increase Ligand:Pd Ratio: A slight excess of ligand (e.g., 2.2:1 L:Pd) can sometimes outcompete the substrate for coordination sites. 2. Protect the Amine: As a last resort, protect the 6-amino group as a Boc-carbamate or acetamide.
Protodeboronation The boronic acid is being consumed by a side reaction with residual water or base, replacing the boron moiety with a proton.1. Use a milder base: Switch from a strong base like Cs₂CO₃ to a weaker one like K₃PO₄ .[10] 2. Ensure anhydrous conditions: Use dry solvents and reagents. 3. Use a slight excess of boronic acid (e.g., 1.5 equivalents).
Poor Catalyst Generation If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) may be inefficient.1. Use a Pd(0) source: Start with Pd₂(dba)₃. 2. Employ a precatalyst: As mentioned, palladacycle precatalysts are designed for reliable Pd(0) generation.[9]
Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 4 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (typically a 10:1 ratio) via syringe.

  • Place the vial in a preheated oil bath or heating block at 80-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide: Buchwald-Hartwig Amination

This reaction is used to couple an amine (primary or secondary) to the C-3 position, forming a new C-N bond. The presence of the C-6 amine makes this particularly challenging due to potential catalyst inhibition and the possibility of self-coupling side reactions.[7][11]

Question: My Buchwald-Hartwig amination is giving me a complex mixture of products, including what appears to be a dimer of my starting material and significant hydrodehalogenation (C-Br replaced by C-H). How can I improve selectivity?

Answer: This outcome points to several competing reaction pathways. The key is to select a catalyst system that favors the desired intermolecular C-N bond formation over side reactions.

Troubleshooting Poor Selectivity & Low Yield
Potential Cause Explanation Recommended Solution(s)
Catalyst Inhibition The C-6 amine of the substrate or the amine coupling partner is deactivating the palladium catalyst.1. Use highly specialized ligands: Ligands like tBuXPhos or BrettPhos are extremely bulky and have been developed specifically for coupling challenging substrates, including heterocyclic amines.[8][12] Their steric profile can prevent the binding of multiple substrate molecules. 2. Screen Bases: The choice of base is critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.[7]
Slow Reductive Elimination The final step to form the C-N bond and regenerate the catalyst is slow, allowing for side reactions like β-hydride elimination (if applicable) or catalyst decomposition.1. Use electron-rich, bulky ligands: Biarylphosphine ligands accelerate reductive elimination.[7][12] 2. Check the amine coupling partner: Sterically hindered amines can slow this step. Sometimes, higher temperatures are needed.
Hydrodehalogenation A competing pathway where the aryl bromide is reduced to an arene. This can be promoted by certain bases or impurities.1. Switch the base: If using an alkoxide base, ensure it is high purity and anhydrous. Sometimes switching to a carbonate base like Cs₂CO₃ can mitigate this, though it may require higher temperatures. 2. Use a well-defined precatalyst to minimize side reactions during catalyst activation.
Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 eq.) to an oven-dried reaction vial.

  • Outside the glovebox, add this compound (1.0 eq.) and seal the vial.

  • Purge the vial with argon.

  • Add the amine coupling partner (1.2 eq.) and degassed toluene or dioxane via syringe.

  • Heat the reaction to 90-110 °C and monitor by LC-MS.

  • Workup is similar to the Suzuki protocol, but care should be taken during the aqueous wash as the product is basic. A gentle wash with dilute ammonium chloride solution can be used before washing with water and brine.

  • Purify by column chromatography.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is the premier method for installing an alkyne at the C-3 position. The classic protocol uses a copper co-catalyst, but this often leads to a major side product: the homocoupled di-yne (Glaser coupling).[13] Therefore, modern copper-free methods are often preferred.

Question: I am attempting a copper-free Sonogashira coupling, but the reaction is sluggish and I'm still getting significant Glaser homocoupling of my alkyne. What's going wrong?

Answer: Even in copper-free systems, alkyne homocoupling can occur, often promoted by residual oxygen or inappropriate base selection. A sluggish reaction points back to the challenge of activating the electron-rich C-Br bond.

Troubleshooting_Flowchart Start Problem: Low Yield in Cross-Coupling Check_Conversion Is starting material being consumed? Start->Check_Conversion No_Conversion No/Low Conversion Check_Conversion->No_Conversion No Yes_Conversion Conversion is OK, but yield is low Check_Conversion->Yes_Conversion Yes Cause_Inhibition Likely Cause: - Catalyst Inhibition - Slow Oxidative Addition No_Conversion->Cause_Inhibition Cause_SideReaction Likely Cause: - Side Reactions (e.g., hydrodehalogenation) - Product Decomposition Yes_Conversion->Cause_SideReaction Solution_Inhibition Solution: 1. Use bulkier, more electron-rich ligand (e.g., SPhos, XPhos) 2. Use a well-defined precatalyst 3. Increase temperature Cause_Inhibition->Solution_Inhibition Solution_SideReaction Solution: 1. Screen different bases (e.g., K3PO4) 2. Lower reaction temperature 3. Ensure inert atmosphere Cause_SideReaction->Solution_SideReaction

Caption: A troubleshooting flowchart for low-yield reactions.

Troubleshooting Copper-Free Sonogashira Reactions
Potential Cause Explanation Recommended Solution(s)
Sluggish Reaction The C-Br bond is difficult to activate.1. Use a specialized catalyst system: The combination of (AllylPdCl)₂ with a bulky trialkylphosphine ligand like P(t-Bu)₃ is highly effective for copper-free coupling of aryl bromides.[13] 2. Increase Temperature: These reactions may require higher temperatures (e.g., 80-100 °C in DMF or NMP).
Alkyne Homocoupling Traces of oxygen can promote the oxidative coupling of the alkyne, even without a copper catalyst.1. Rigorous Degassing: Ensure the solvent and reaction headspace are thoroughly deoxygenated by sparging with argon or using freeze-pump-thaw cycles. 2. Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard. Ensure it is high purity.
Catalyst Deactivation The palladium catalyst is falling out of the catalytic cycle.1. Use a robust ligand: P(t-Bu)₃ is known to form highly stable and active monoligated Pd(0) species. 2. Ensure anhydrous conditions: Water can interfere with the catalytic cycle. Use anhydrous solvents.
Protocol: General Procedure for Copper-Free Sonogashira Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 eq.).

  • Seal the flask and subject it to several vacuum/argon cycles.

  • Add anhydrous, degassed solvent (e.g., DMF).

  • Add the terminal alkyne (1.2-1.5 eq.) and the amine base (e.g., Et₃N, 2.0-3.0 eq.) via syringe.

  • In a separate vial under argon, prepare the catalyst solution by dissolving the palladium source (e.g., (AllylPdCl)₂, 1 mol%) and the ligand (e.g., P(t-Bu)₃, 2.5 mol%) in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the DMF and amine salts.

  • Dry, concentrate, and purify by column chromatography.

References

Overcoming poor solubility of imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. This scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically relevant molecules.[1][2] However, its fused bicyclic nature often leads to significant challenges in physicochemical properties, most notably poor aqueous solubility, which can hinder preclinical development and therapeutic efficacy.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to directly address common issues encountered in the laboratory. Our goal is to provide not just methods, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why do my imidazo[1,2-a]pyridine derivatives consistently show poor aqueous solubility?

A1: The solubility challenge is intrinsic to the core structure of the imidazo[1,2-a]pyridine scaffold. Several key factors contribute to this issue:

  • High Lipophilicity and Aromaticity: The fused, bicyclic ring system is predominantly aromatic and nonpolar. This high lipophilicity (often reflected in a high calculated LogP or cLogP) means the molecule prefers a non-aqueous (lipid) environment over an aqueous one.[3]

  • Molecular Rigidity and Planarity: The planar and rigid structure of the scaffold facilitates efficient packing into a stable crystal lattice. The energy required to break this highly ordered, stable crystal structure during dissolution is substantial, leading to low solubility.

  • Strong Intermolecular Interactions: In the solid state, these molecules can engage in strong π-π stacking interactions, further stabilizing the crystal lattice and increasing the energy barrier for dissolution.

An initial Structure-Activity Relationship (SAR) focus for new derivatives often involves adding lipophilic groups to enhance potency, which unfortunately exacerbates the solubility problem.[5] Therefore, a careful balance between potency and developability properties like solubility is critical from the outset.

Q2: What is the first and most fundamental step I should take to assess the solubility of my lead compound?

A2: The first step is to perform a pH-dependent solubility profile . The imidazo[1,2-a]pyridine core contains a basic nitrogen atom (N1 in the imidazole ring), which can be protonated at acidic pH. This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing solubility.

Understanding how solubility changes with pH is crucial because it:

  • Informs whether development in an acidic formulation is feasible.

  • Determines if salt formation is a viable strategy.

  • Helps predict how the compound might behave in the variable pH environments of the gastrointestinal (GI) tract.

See the Troubleshooting Guides section below for a detailed protocol on generating this essential dataset.

Q3: My compound's solubility improves at low pH. Is forming a salt the best next step?

A3: Yes, if your compound demonstrates a clear increase in solubility at acidic pH, salt formation is one of the most effective and widely used strategies to improve both solubility and dissolution rate.[6][7] By reacting the basic imidazo[1,2-a]pyridine with an acid, you create an ion pair (a salt) that is inherently more polar and water-soluble than the neutral freebase.

The choice of the counter-ion (the acid) is critical and can significantly impact the salt's properties, including:

  • Solubility and Dissolution Rate: Different counter-ions will yield salts with vastly different solubility profiles.

  • Hygroscopicity: The tendency to absorb moisture from the air.

  • Crystallinity and Stability: The physical and chemical stability of the solid form.

  • Mechanical Properties: How well the material compresses into a tablet.[7]

A salt screening study is essential to identify the optimal counter-ion for your specific derivative.

Q4: Structural modifications to my lead compound are decreasing potency. What formulation-based strategies can I use without altering the core molecule?

A4: When structural modifications (SAR) are not viable, formulation science offers a powerful toolkit.[8] Beyond pH modification and salt formation, you should consider these advanced strategies:

  • Amorphous Solid Dispersions: This involves dispersing your crystalline compound within a polymer matrix (like PVP, HPMC-AS, or Soluplus®) in an amorphous (non-crystalline) state. The amorphous form has a higher free energy and lacks the stable crystal lattice, leading to significantly improved apparent solubility and dissolution rates.

  • Co-crystallization: A co-crystal is a multi-component crystal where the active pharmaceutical ingredient (API) and a benign co-former are held together by non-ionic interactions, such as hydrogen bonds.[9] This creates a new crystal structure with unique physicochemical properties, often including enhanced solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. Your imidazo[1,2-a]pyridine derivative can be encapsulated within this cavity, forming an inclusion complex that has greatly improved aqueous solubility.[10][11]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the API in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be highly effective for oral administration.

The selection of the right strategy depends on the specific properties of your molecule, the desired dose, and the intended route of administration.

G cluster_start Initial Assessment cluster_eval Solubility Characterization cluster_decision Primary Strategy Selection cluster_paths Development Pathways start Poorly Soluble Imidazo[1,2-a]pyridine Derivative ph_profile Perform pH-Dependent Solubility Profile start->ph_profile ph_dependent Is solubility pH-dependent? ph_profile->ph_dependent salt Pathway A: Salt Formation Screening ph_dependent->salt  Yes advanced Pathway B: Advanced Formulation Strategies ph_dependent->advanced  No / Insufficient amorphous Amorphous Solid Dispersions advanced->amorphous cocrystal Co-crystals advanced->cocrystal lipid Lipid-Based Systems advanced->lipid

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides & Protocols

Guide 1: Protocol for pH-Dependent Solubility Profiling

Objective: To determine the aqueous solubility of an imidazo[1,2-a]pyridine derivative as a function of pH. This is a cornerstone experiment for understanding its fundamental properties.

Methodology (Shake-Flask Method):

  • Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, 7.4). Use buffers with low ionic strength to minimize salt effects (e.g., phosphate, acetate, or universal Britton-Robinson buffers).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. The goal is to ensure that undissolved solid remains at equilibrium. A good starting point is 2-5 mg/mL.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibration time is critical; for crystalline compounds, 24-48 hours is typical. A time-point study should be conducted initially to confirm equilibrium is reached.

  • Phase Separation: After equilibration, stop agitation and allow the vials to stand to let the excess solid settle. Then, separate the saturated supernatant from the undissolved solid. This is best done by centrifugation (e.g., 14,000 rpm for 15 minutes) followed by careful collection of the supernatant. Filtration can also be used, but you must validate that the compound does not adsorb to the filter membrane.

  • Quantification: Accurately dilute the supernatant with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (often on a log scale) against the pH of each buffer.

Data Interpretation:

For a basic compound like an imidazo[1,2-a]pyridine, you expect to see low solubility at neutral/alkaline pH and a sharp increase in solubility as the pH drops below the compound's pKa.

pH of BufferMeasured Solubility (µg/mL)Log Solubility
7.40.5-0.30
6.81.20.08
5.525.41.40
4.5280.12.45
3.0>1000>3.00
1.2>2000>3.30
Caption: Example pH-solubility profile data for a hypothetical basic imidazo[1,2-a]pyridine derivative.
Guide 2: Protocol for Small-Scale Salt Screening

Objective: To efficiently screen a variety of pharmaceutically acceptable acid counter-ions to identify those that form stable, crystalline salts with improved solubility.

Causality: The goal is to find a counter-ion that disrupts the crystal lattice of the freebase and forms a new, more soluble lattice. The stability of the resulting salt is governed by the pKa difference between the basic API and the acidic counter-ion (a ΔpKa > 3 is a common rule of thumb for stable salt formation).

Methodology:

  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable acids with varying pKa values and structures (e.g., HCl, H₂SO₄, mesylic acid, besylic acid, tartaric acid, citric acid, maleic acid).

  • Solvent Selection: Choose a small number of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile).

  • Stoichiometric Addition: Dissolve a known amount of your imidazo[1,2-a]pyridine freebase in a minimal amount of a chosen solvent with gentle heating. In a separate vial, dissolve a stoichiometric equivalent (1:1 molar ratio) of the acid counter-ion in the same solvent.

  • Mixing and Crystallization: Add the acid solution to the freebase solution dropwise while stirring. Observe for immediate precipitation. If no solid forms, allow the solution to cool slowly to room temperature, and then at 4°C. If still no solid forms, try slow evaporation or adding an anti-solvent (a solvent in which the salt is less soluble).

  • Solid Characterization: Isolate any resulting solids by filtration. The initial and most critical analysis is Powder X-Ray Diffraction (PXRD) . A new, unique diffraction pattern compared to the freebase indicates the formation of a new solid phase (potentially a salt or co-crystal). Further characterization using DSC (for melting point) and TGA (for thermal stability) is also recommended.

  • Solubility Assessment: Perform a kinetic or equilibrium solubility test on the most promising new solid forms identified by PXRD, comparing them directly to the freebase under the same conditions (e.g., in pH 7.4 buffer).

G cluster_input Inputs cluster_process Process cluster_output Characterization & Analysis api API Freebase (Basic) dissolve Dissolve in Solvent api->dissolve acid Acid Counter-ion acid->dissolve mix Mix Solutions (Stoichiometric) dissolve->mix crystallize Induce Crystallization mix->crystallize solid Isolate Solid crystallize->solid pxrd Analyze by PXRD: New Crystalline Form? solid->pxrd Solid Formed fail No Salt / Amorphous: Re-screen solid->fail No Solid success Successful Salt: Measure Solubility pxrd->success Yes pxrd->fail No

Caption: Experimental workflow for salt screening and formation.

References

Technical Support Center: Protecting Group Strategies for 3-Bromoimidazo[1,2-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 3-bromoimidazo[1,2-a]pyridin-6-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile scaffold into their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the strategic use of protecting groups, ensuring the integrity of the sensitive 6-amino functionality during multi-step syntheses.

Introduction: The Challenge of Selective Functionalization

The 3-bromoimidazo[1,2-a]pyridine core is a privileged scaffold in modern drug discovery, forming the backbone of numerous compounds with diverse biological activities.[1][2] However, the presence of multiple reactive sites—the nucleophilic 6-amino group, the electrophilic 3-bromo position, and the pyridine nitrogen—necessitates a carefully planned protecting group strategy to achieve selective functionalization. This guide focuses on addressing the common challenges encountered when protecting and deprotecting the 6-amino group, enabling chemists to navigate complex synthetic pathways with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific questions and potential issues you may encounter during your experiments.

Q1: I'm planning a multi-step synthesis. Which protecting group is best for the 6-amino group of this compound?

A1: The choice of protecting group is dictated by the downstream reaction conditions you plan to employ. The most common and versatile protecting groups for an amino group on an aromatic-like heterocycle are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

  • Boc (tert-butoxycarbonyl): This is often the first choice due to its stability under a wide range of non-acidic conditions and its straightforward removal with acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane.[3] It is generally stable to hydrogenation and basic conditions.

  • Cbz (benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).[4] This makes it an excellent orthogonal protecting group to the acid-labile Boc group. However, care must be taken if your molecule contains other reducible functional groups.

  • Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions and hydrogenation but is cleaved under mild basic conditions, typically with piperidine in DMF.[5][6] This provides another layer of orthogonality, particularly in syntheses where both acid- and hydrogenation-sensitive groups are present.

Decision Workflow:

References

Technical Support Center: Characterization of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4][5] Its "privileged" status, however, does not imply trivial analysis. The unique electronic and structural properties of this fused heterocyclic system present distinct analytical challenges. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the characterization of substituted imidazo[1,2-a]pyridines by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

This document is structured to provide rapid answers through FAQs and in-depth solutions via technique-specific troubleshooting guides. Our goal is to move beyond simple procedural advice, offering insights into the chemical principles that underpin these analytical challenges and their resolutions.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows broad or overlapping signals in the aromatic region. How can I resolve them?

A: This is a common issue. The imidazo[1,2-a]pyridine core is an electron-rich 10 π-electron aromatic system, and substituent effects can cause proton signals to shift into a narrow range (typically 6.5-9.0 ppm).[6] Furthermore, the nitrogen atoms can induce line broadening.

  • Quick Fix: Try acquiring the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆). Solvent effects can alter chemical shifts enough to resolve overlapping signals.[7]

  • In-Depth Solution: For definitive assignment, 2D NMR experiments are essential. A COSY (Correlation Spectroscopy) experiment will reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) will correlate protons to their directly attached and long-range carbons, respectively. Refer to the Detailed Protocol for 2D NMR Analysis for a step-by-step guide.

Q2: I'm struggling to get a clean mass spectrum. I see multiple peaks or my compound seems to be fragmenting in the source. Why?

A: The imidazo[1,2-a]pyridine scaffold is susceptible to in-source fragmentation, particularly with energetic ionization techniques. The nitrogen atoms are readily protonated, but this can also make certain bonds labile.

  • Quick Fix: Switch to a softer ionization technique. If you are using APCI (Atmospheric Pressure Chemical Ionization), try ESI (Electrospray Ionization). Lower the cone voltage (or fragmentor voltage) on your ESI source to minimize unwanted fragmentation.

  • In-Depth Solution: The most common fragmentation pathway involves the loss of HCN or C₂H₂N from the parent ion.[8] For substituted analogs, characteristic losses of substituents can also occur, such as the homolytic cleavage of a C-O bond in phenoxy-substituted derivatives.[9] Understanding these pathways is key to interpreting your spectrum. See the Troubleshooting Guide for Mass Spectrometry for a deeper dive.

Q3: My compound is showing significant peak tailing during HPLC analysis. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like imidazo[1,2-a]pyridines is almost always caused by secondary interactions between the basic nitrogen atoms of your analyte and acidic residual silanol groups on the silica-based stationary phase.

  • Quick Fix: Add a mobile phase modifier. A small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) will protonate your analyte and suppress the interaction with silanols.[10]

  • In-Depth Solution: For stubborn cases, consider using a column with a different stationary phase (e.g., a modern end-capped column or a polymer-based column). Also, increasing the ionic strength of the mobile phase with a buffer (e.g., 10-20 mM ammonium formate) can help shield the silanol interactions. Refer to the HPLC Troubleshooting Guide for advanced strategies.

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Ambiguous ¹H and ¹³C Signal Assignment

Q: I have all my NMR spectra, but I'm not confident in my structural assignment due to overlapping aromatic signals and quaternary carbons. What is a systematic approach to solve this?

A: A systematic approach combining 1D and 2D NMR is crucial for the unambiguous assignment of substituted imidazo[1,2-a]pyridines. The electronic environment of each position on the fused ring system is distinct, but substituents can significantly alter expected chemical shifts.

Workflow for Unambiguous NMR Assignment

start Start: Acquire High-Resolution ¹H, ¹³C, and DEPT-135 proton ¹H NMR: Integrate signals and analyze coupling patterns (J-values). start->proton carbon ¹³C & DEPT-135: Identify C, CH, CH₂, CH₃ carbons. start->carbon hsqc HSQC: Correlate each proton to its directly attached carbon. proton->hsqc carbon->hsqc hmbc HMBC: Map long-range (2-3 bond) ¹H-¹³C correlations. hsqc->hmbc structure Assemble Fragments: Use HMBC correlations to connect quaternary carbons and fragments. hmbc->structure validate Validate Structure: Check against NOESY/ROESY for through-space correlations if needed. structure->validate

Caption: Workflow for NMR structural elucidation.

Causality Explained:

  • ¹H and ¹³C/DEPT: These initial spectra provide the fundamental pieces of the puzzle: the number and types of protons and carbons.

  • HSQC: This is the most critical step for initial assignments. It directly links the proton signals with their corresponding carbon signals, collapsing ambiguity. For example, you can definitively say "this proton at 7.8 ppm is attached to this carbon at 115 ppm."

  • HMBC: This experiment is the key to assembling the full scaffold. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This is how you connect the dots, especially to quaternary (non-protonated) carbons which are invisible in HSQC. For instance, an HMBC correlation from the H5 proton to the C3 carbon can confirm the position of a substituent at C3.

Problem: Potential Tautomerism Leading to Signal Averaging or Duplication

Q: My NMR spectra show either fewer signals than expected or doubled sets of signals, especially upon changing temperature. Could this be tautomerism?

A: Yes, this is a distinct possibility. While the imidazo[1,2-a]pyridine core itself is stable, certain substituents (e.g., -OH, -NH₂, or other groups capable of proton transfer) can induce tautomerism.[11] This can lead to a dynamic equilibrium between two or more forms.

  • Fast Exchange: If the tautomers are interconverting rapidly on the NMR timescale, you will see a single, averaged set of signals. The chemical shifts will be a weighted average of the contributing tautomers.

  • Slow Exchange: If the interconversion is slow, you will see separate, distinct sets of signals for each tautomer present in the solution.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: This is the definitive experiment. As you lower the temperature, a fast exchange may slow down, causing averaged peaks to broaden and eventually resolve into separate signals for each tautomer (a process called decoalescence). Conversely, heating a sample in slow exchange can cause the separate signals to broaden, coalesce, and sharpen into a single averaged peak.

  • Solvent Study: Change to a solvent that can either favor one tautomer or alter the exchange rate. For example, a protic solvent like D₂O or CD₃OD might stabilize one form over another compared to an aprotic solvent like CDCl₃.

Troubleshooting Guide: Mass Spectrometry (MS)

Problem: Unexpected or Difficult-to-Interpret Fragmentation Patterns

Q: My MS/MS spectrum is complex. What are the predictable fragmentation pathways for this scaffold?

A: The fragmentation of the protonated imidazo[1,2-a]pyridine core is well-studied and generally follows predictable pathways. Understanding these helps in identifying the core structure and interpreting the influence of substituents.

Common Fragmentation Pathway for Protonated Imidazo[1,2-a]pyridine

parent [M+H]⁺ (Imidazo[1,2-a]pyridine Core) frag1 Loss of HCN parent->frag1 frag2 Loss of C₂H₂N parent->frag2 ion1 Resulting Fragment Ion 1 frag1->ion1 ion2 Resulting Fragment Ion 2 frag2->ion2 sub [M+H]⁺ (Substituted Core) frag_sub Loss of Substituent (e.g., -OR, -R) sub->frag_sub ion_sub Fragment Ion (Core Structure) frag_sub->ion_sub ion_sub->frag1

Caption: Common MS/MS fragmentation pathways.

Causality Explained:

  • Core Fragmentation: The primary fragmentation of the unsubstituted, protonated core involves the cleavage of the imidazole ring, typically resulting in the neutral loss of hydrogen cyanide (HCN) or a C₂H₂N radical.[8] These are diagnostic losses that help confirm the presence of the core scaffold.

  • Substituent Fragmentation: For substituted analogs, the most labile bond often dictates the initial fragmentation. For example, in a series of 3-phenoxy imidazo[1,2-a]pyridines, a characteristic fragmentation was the homolytic cleavage of the C-O bond, leading to the loss of the phenoxy radical.[9] This initial loss is then often followed by the characteristic fragmentation of the remaining core structure.

Data Summary: Common Adducts in ESI-MS
AdductFormulaMass ShiftCommon Solvents/AdditivesNotes
Proton[M+H]⁺+1.0073Methanol, Acetonitrile, Water, Formic AcidThe most common adduct in positive ion mode.
Sodium[M+Na]⁺+22.9892Glassware, trace saltsOften seen alongside [M+H]⁺.
Potassium[M+K]⁺+38.9632Glassware, trace saltsLess common than sodium but possible.
Ammonium[M+NH₄]⁺+18.0338Ammonium formate/acetate bufferCommon when using ammonium salt buffers.
Dimer[2M+H]⁺M + 1.0073High concentrationCan occur if the sample concentration is too high.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: I've added formic acid to my mobile phase, but I still have peak tailing. What else can I do?

A: While adding an acid is the first and most important step, several other factors can be optimized to achieve sharp, symmetrical peaks for these basic compounds.

Decision Tree for Optimizing HPLC Peak Shape

start Poor Peak Shape Observed check_acid Is acid modifier (e.g., 0.1% FA/TFA) in the mobile phase? start->check_acid add_acid Action: Add 0.1% Formic Acid or Trifluoroacetic Acid. check_acid->add_acid No check_buffer Is peak tailing still present? check_acid->check_buffer Yes add_acid->check_buffer add_buffer Action: Add 10-20 mM Ammonium Formate/Acetate buffer. check_buffer->add_buffer Yes good_peak Symmetrical Peak Achieved check_buffer->good_peak No check_column Is peak shape still poor? add_buffer->check_column change_column Action: Switch to a column with low silanol activity (e.g., modern end-capped C18) or a different pH range. check_column->change_column Yes check_column->good_peak No change_column->good_peak

Caption: Decision tree for HPLC peak shape troubleshooting.

Causality Explained:

  • Acidic Modifier: As previously mentioned, this protonates the basic nitrogens on your molecule, preventing them from interacting with negatively charged silanols on the column packing. Formic acid is good for MS compatibility, while trifluoroacetic acid (TFA) is a stronger ion-pairing agent that can produce even sharper peaks but may cause ion suppression in MS.[10]

  • Buffer Salts: Adding a salt like ammonium formate creates a higher ionic strength in the mobile phase. The buffer cations (NH₄⁺) compete with your protonated analyte for the active silanol sites, effectively "shielding" your compound from these secondary interactions and further improving peak shape.

  • Column Choice: Not all C18 columns are created equal. Older columns have more active silanol sites. Modern columns are often "end-capped" (where residual silanols are chemically passivated) or use hybrid particle technology to minimize these effects. If tailing persists, the column itself is the likely culprit.

Experimental Protocols

Protocol 1: Detailed 2D NMR Analysis for Structural Elucidation

Objective: To unambiguously assign the proton and carbon signals of a substituted imidazo[1,2-a]pyridine.

Methodology:

  • Sample Preparation: Prepare a solution of the compound (5-10 mg) in a suitable deuterated solvent (0.6 mL), such as CDCl₃ or DMSO-d₆.

  • 1D Spectra Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Acquire a quantitative ¹³C NMR spectrum with proton decoupling.

    • Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals. Quaternary carbons will be absent.

  • HSQC Acquisition:

    • Set up a gradient-selected, phase-sensitive HSQC experiment (e.g., hsqcedetgpsp on Bruker systems).

    • Optimize the spectral width in both F2 (¹H) and F1 (¹³C) dimensions to cover all relevant signals.

    • The standard ¹JCH coupling constant is ~145 Hz, which is a good starting point for aromatic systems.

  • HMBC Acquisition:

    • Set up a gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker systems).

    • Optimize spectral widths as done for the HSQC.

    • Set the long-range coupling delay (D6 on Bruker) to optimize for correlations from a J-coupling of 8-10 Hz. This will reveal most 2-bond and 3-bond correlations.

  • Data Analysis:

    • Process all spectra using appropriate window functions.

    • On the HSQC spectrum, draw vertical lines from each proton signal to its corresponding carbon cross-peak. This definitively links ¹H and ¹³C pairs.

    • On the HMBC spectrum, start with an unambiguously assigned proton (e.g., H5, which is often a doublet with a large J-coupling to H6). Look for all cross-peaks from this proton. These cross-peaks identify carbons that are 2 or 3 bonds away.

    • Systematically build fragments by linking atoms based on the observed HMBC correlations until the entire structure is assembled.

Protocol 2: Optimizing ESI-MS Conditions for Labile Compounds

Objective: To obtain a clean mass spectrum of the molecular ion ([M+H]⁺) with minimal in-source fragmentation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like 50:50 acetonitrile:water or 50:50 methanol:water. Add 0.1% formic acid to promote protonation.

  • Initial Infusion: Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) to get a stable signal.

  • Source Parameter Optimization:

    • Ionization Mode: Use positive electrospray ionization (ESI+).

    • Capillary Voltage: Start with a typical value (e.g., 3.5-4.5 kV).

    • Cone Voltage (Fragmentor Voltage): This is the most critical parameter. Start with a very low value (e.g., 10-20 V). Observe the spectrum for the [M+H]⁺ ion.

    • Source Temperature: Use the lowest temperature that still allows for efficient desolvation (e.g., 100-120 °C).

  • Systematic Optimization of Cone Voltage:

    • Gradually increase the cone voltage in small increments (e.g., 5-10 V).

    • Monitor the intensity of the [M+H]⁺ ion and watch for the appearance of fragment ions.

    • Record the voltage at which the [M+H]⁺ signal is maximal before significant fragmentation occurs. This is your optimal cone voltage for analysis.

  • Self-Validation: Once optimized, acquire a full scan spectrum. The spectrum should be dominated by the [M+H]⁺ ion, with minimal (<10%) intensity for fragment ions. You may also observe expected adducts like [M+Na]⁺. This confirms that the conditions are soft enough for accurate molecular weight determination.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Cellular Validation of 3-Bromoimidazo[1,2-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, a distinction earned due to its recurring presence in a variety of biologically active compounds and approved pharmaceuticals.[1][2] This heterocyclic scaffold has demonstrated a wide therapeutic spectrum, with derivatives exhibiting activities ranging from anticancer and antituberculosis to antiviral.[3][4][5][6] The versatility of this chemical framework makes it a fertile ground for the discovery of novel therapeutic agents.

This guide focuses on a specific derivative, 3-Bromoimidazo[1,2-a]pyridin-6-amine, and outlines a comprehensive strategy for its validation in cell-based assays. Given the established anticancer properties of many imidazo[1,2-a]pyridine compounds, we will proceed with the hypothesis that this compound possesses cytotoxic and pro-apoptotic activity in cancer cell lines.[7] This document will provide a detailed, step-by-step approach for researchers, scientists, and drug development professionals to rigorously assess the compound's cellular efficacy and benchmark it against relevant alternatives.

Experimental Design: A Multi-Faceted Approach to Cellular Validation

A robust validation of a novel compound's activity requires a multi-pronged approach, moving from broad phenotypic effects to more specific mechanistic insights.[8][9][10] Our experimental design for this compound is structured to first establish its cytotoxic potential and then to elucidate the mechanism of cell death.

Selection of Cell Lines and Comparators

The choice of appropriate cell lines is critical for relevant and translatable results.[9] We have selected a panel of human cancer cell lines representing different tumor types to assess the breadth of the compound's activity:

  • A549 (Lung Carcinoma): A commonly used cell line for initial cancer screening.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.

  • HT-29 (Colorectal Adenocarcinoma): A representative model for colon cancer.

  • HEK293 (Human Embryonic Kidney): To serve as a control for general cytotoxicity against a non-cancerous cell line.

As comparators, we will use a well-established chemotherapeutic agent and another imidazo[1,2-a]pyridine derivative with known anticancer activity:

  • Doxorubicin: A widely used chemotherapy drug known to induce apoptosis.

  • A C-2 substituted Imidazo[1,2-a]pyridine (Compound X): A fictional, representative compound from the literature demonstrating moderate anticancer activity, to provide a direct comparison within the same chemical class.[3]

Experimental Workflow

The validation will proceed through a tiered series of assays:

  • Primary Screening (Cytotoxicity): To determine the half-maximal inhibitory concentration (IC50) of this compound in the selected cancer cell lines.

  • Secondary Screening (Apoptosis Induction): To confirm that the observed cytotoxicity is due to programmed cell death.

  • Tertiary Screening (Mechanistic Insights): To investigate the specific apoptotic pathway being activated.

Below is a diagrammatic representation of the experimental workflow:

experimental_workflow cluster_tier1 Tier 1: Cytotoxicity Assessment cluster_tier2 Tier 2: Apoptosis Confirmation cluster_tier3 Tier 3: Mechanistic Elucidation T1_Start Dose-Response Treatment (this compound, Doxorubicin, Compound X) T1_Assay Cell Viability Assay (MTT or CellTiter-Glo®) T1_Start->T1_Assay T1_End IC50 Determination T1_Assay->T1_End T2_Start Treat Cells at IC50 Concentration T1_End->T2_Start Proceed if IC50 is potent T2_Assay1 Annexin V/PI Staining T2_Start->T2_Assay1 T2_Assay2 Caspase-3/7 Activity Assay T2_Start->T2_Assay2 T2_End Quantification of Apoptotic Cells T2_Assay1->T2_End T2_Assay2->T2_End T3_Start Treat Cells at IC50 Concentration T2_End->T3_Start Proceed if apoptosis is confirmed T3_Assay Western Blot for Apoptotic Markers (Bax, Bcl-2, Cleaved PARP) T3_Start->T3_Assay T3_End Pathway Analysis T3_Assay->T3_End

Caption: Tiered experimental workflow for the validation of this compound.

Detailed Experimental Protocols

Scientific integrity is paramount; therefore, each protocol is designed to be self-validating with appropriate controls.

Protocol 1: Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Selected cell lines and compounds

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound, Doxorubicin, and Compound X in cell culture medium. The final concentrations should range from 0.01 µM to 100 µM. Include a vehicle control (DMSO).

  • Replace the medium in the cell plates with the medium containing the test compounds.

  • Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

Procedure:

  • Seed cells in 6-well plates and treat them with the IC50 concentration of each compound for 24 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System

  • 96-well white-walled plates

Procedure:

  • Seed cells in a 96-well white-walled plate and treat with the IC50 concentration of each compound for 12 hours.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1 hour.

  • Measure the luminescence using a plate-reading luminometer.

Comparative Data Analysis

The following tables present hypothetical data from the described assays to illustrate the comparative performance of this compound.

Table 1: Cytotoxicity (IC50) of Test Compounds in Cancer Cell Lines

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HT-29 IC50 (µM)HEK293 IC50 (µM)
This compound 5.2 ± 0.4 8.1 ± 0.7 6.5 ± 0.5 > 50
Doxorubicin0.8 ± 0.11.2 ± 0.20.9 ± 0.110.5 ± 1.1
Compound X15.8 ± 1.322.4 ± 2.118.9 ± 1.7> 100

Table 2: Induction of Apoptosis in A549 Cells

Treatment (at IC50)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change vs. Control)
This compound 28.5 ± 2.5 15.2 ± 1.8 4.8 ± 0.3
Doxorubicin35.1 ± 3.120.5 ± 2.26.2 ± 0.5
Compound X12.3 ± 1.58.7 ± 1.12.1 ± 0.2
Vehicle Control2.1 ± 0.31.5 ± 0.21.0

Mechanistic Insights: The Apoptotic Pathway

To further understand the mechanism of action, a Western blot analysis of key apoptotic proteins in A549 cells treated with the IC50 concentration of this compound for 24 hours would be performed. The expected results would show an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and an increase in cleaved PARP, a substrate of activated caspases. This would suggest the involvement of the intrinsic apoptotic pathway.

The following diagram illustrates the hypothesized signaling pathway:

signaling_pathway cluster_treatment Cellular Stress cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade Compound This compound Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates CytochromeC Cytochrome c Release Bax->CytochromeC Promotes Bcl2->CytochromeC Inhibits Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates PARP Cleaved PARP Caspase37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway activated by this compound.

Conclusion and Future Directions

The presented data, though hypothetical, outlines a clear and logical path for the cellular validation of this compound. The proposed experiments would systematically evaluate its anticancer potential, demonstrating superior potency and pro-apoptotic activity compared to a similar imidazo[1,2-a]pyridine derivative and acceptable selectivity over non-cancerous cells.

Future work should focus on:

  • Target Identification: Employing techniques such as affinity chromatography or thermal shift assays to identify the direct molecular target(s) of the compound.[11]

  • In Vivo Efficacy: Evaluating the compound's anti-tumor activity in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and drug-like properties.

By following this rigorous, multi-tiered validation approach, researchers can confidently assess the therapeutic potential of novel small molecules like this compound and make informed decisions for further drug development.

References

A Senior Application Scientist's Guide to Synthetic Strategy: 3-Bromoimidazo[1,2-a]pyridin-6-amine vs. Other Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous marketed drugs and clinical candidates.[1][2][3][4] Its functionalization is key to exploring new chemical space for drug discovery. This guide provides an in-depth comparison of 3-Bromoimidazo[1,2-a]pyridin-6-amine, a highly functionalized and versatile building block, against simpler, more common halogenated pyridines. We will delve into the nuanced differences in reactivity, explore the causal factors behind experimental design in cross-coupling reactions, and provide actionable, field-proven protocols. This document is intended for researchers, medicinal chemists, and process development professionals seeking to make informed strategic decisions in the synthesis of complex heterocyclic compounds.

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The fusion of an imidazole and a pyridine ring creates the imidazo[1,2-a]pyridine system, a bicyclic heteroaromatic structure with a unique electronic profile. This scaffold is not merely a synthetic curiosity; it is a cornerstone of modern pharmacology. Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Minodronic acid (for osteoporosis) all feature this core, highlighting its biocompatibility and favorable pharmacological properties.[5][6][7]

The synthetic value of this scaffold lies in its multiple sites for functionalization. While direct C-H functionalization has made significant strides, particularly at the electron-rich C3 position, the use of pre-halogenated intermediates remains a robust and reliable strategy for complex molecule synthesis, especially in the context of transition-metal-catalyzed cross-coupling reactions.[6][8][9][10] This is where building blocks like this compound offer a distinct advantage.

Comparative Analysis: Reactivity, Position, and Functionality

The choice of a halogenated starting material is a critical decision point in a synthetic campaign. It dictates the reaction conditions, potential side reactions, and the overall efficiency of the route. Here, we compare our lead compound with other common halogenated pyridines.

The Unique Profile of this compound

This molecule is distinguished by three key features: the imidazo[1,2-a]pyridine core, the C3-bromo substituent, and the C6-amino group.

  • The Bicyclic Core: Unlike simple pyridines, the fused imidazole ring significantly alters the electronic landscape. The C3 position is inherently nucleophilic, a characteristic that synthetic chemists often exploit for direct functionalization.[5] Introducing a bromine atom at this position effectively installs a "synthetic handle" for a wide array of palladium- or copper-catalyzed cross-coupling reactions, transforming the native reactivity into a versatile tool for building C-C, C-N, and C-O bonds.

  • The C3-Bromo Position: The C-Br bond is the workhorse of cross-coupling chemistry, offering a favorable balance between reactivity and stability. It is generally more reactive than a C-Cl bond and more stable and cost-effective than a C-I bond.[11][12] Its position on the electron-rich five-membered ring influences the oxidative addition step, a key process in many catalytic cycles.

  • The C6-Amino Group: This primary amine is a powerful electron-donating group, further modulating the electronics of the ring system. Synthetically, it serves two purposes:

    • It can be a point for subsequent derivatization (e.g., acylation, alkylation, or further cross-coupling).

    • Its presence must be considered during reaction planning, as it can potentially coordinate to the metal catalyst or react with certain reagents if not properly accounted for. However, many modern cross-coupling protocols show excellent tolerance for unprotected primary amines.[13]

Comparison with Standard Halogenated Pyridines

A. Simple Monohalogenated Pyridines (e.g., 2-Bromopyridine, 3-Bromopyridine)

These are the most fundamental building blocks. Their reactivity is primarily dictated by the position of the halogen relative to the ring nitrogen.

  • Reactivity: The electronegative nitrogen atom creates a π-deficient ring system. This makes the C2 and C4 positions electron-poor and thus more susceptible to oxidative addition by a low-valent metal catalyst like Pd(0).[14] Consequently, 2-bromopyridine and 4-bromopyridine are generally more reactive in cross-coupling reactions than 3-bromopyridine.

  • Causality in Synthesis: When coupling with 2-bromopyridine, the proximity of the nitrogen's lone pair can influence the catalyst's coordination sphere. This can be beneficial, but may also lead to catalyst inhibition in some cases, necessitating the use of specialized ligands. 3-Bromopyridine's reactivity is more akin to that of bromobenzene, lacking the strong electronic activation from the nitrogen atom.

  • Versus this compound: Our lead compound has a more complex, electron-rich, and sterically hindered environment around the C-Br bond. While this may require more tailored catalyst systems compared to a simple 2-bromopyridine, it provides a direct route to a far more complex and medicinally relevant scaffold.

B. Impact of the Halogen (Br vs. Cl vs. I)

The choice of halogen is a trade-off between reactivity, cost, and availability.

  • Reactivity Trend: The rate of oxidative addition, often the rate-limiting step in cross-coupling, follows the trend of carbon-halogen bond dissociation energies: C-I > C-Br > C-Cl.[11][12] This means iodides react under the mildest conditions, while chlorides often require highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures.[11]

  • Strategic Choice:

    • Iodides: Best for difficult couplings or when very mild conditions are required. However, they are typically more expensive and can be less stable.

    • Chlorides: Ideal for large-scale synthesis due to low cost, but require more forceful conditions and significant process optimization.

    • Bromides: Represent the "sweet spot," offering robust reactivity under conditions that are accessible in most research and development labs.[15] They provide a reliable platform for a broad scope of reactions without the high cost of iodides or the higher activation barrier of chlorides.

The bromine atom in this compound places it firmly in this versatile and practical category.

Quantitative & Experimental Data

To illustrate the practical differences in the laboratory, we compare typical conditions for the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation.

Table 1: Comparative Suzuki-Miyaura Coupling Conditions

SubstrateHalogen PositionTypical Catalyst / LigandTypical BaseSolventTemp (°C)Representative Yield
This compound C3 (on fused ring)Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O90-10080-95%
2-Bromopyridine C2 (α to N)Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80-9085-98%
3-Bromopyridine C3 (β to N)Pd(dppf)Cl₂K₂CO₃DME/H₂O85-9575-90%
2-Chloropyridine C2 (α to N)Pd₂(dba)₃ / SPhosK₃PO₄Toluene100-11070-85%

Data are representative and synthesized from common literature procedures to illustrate typical trends.

As the table shows, this compound participates effectively in standard Suzuki conditions, comparable to simpler bromopyridines. The slightly higher temperatures sometimes required can be attributed to the steric bulk of the bicyclic system. In contrast, the analogous chloro-substrate would necessitate a more specialized (and often air-sensitive and expensive) ligand like SPhos and higher temperatures to achieve a similar outcome.

Field-Proven Experimental Protocols

The following protocols are designed to be robust and reproducible, reflecting common practices in a drug discovery laboratory.

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol details the C-N cross-coupling of a secondary amine to the C3 position. The choice of a bulky, electron-rich ligand like XPhos is critical for facilitating the reductive elimination step with the sterically hindered substrate.

Workflow Diagram: Buchwald-Hartwig Amination

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex R¹-X oa_label Oxidative Addition tm_complex R¹-Pd(II)L₂(R²) (Transmetalation Complex) oa_complex->tm_complex R²-B(OR)₂ + Base tm_label Transmetalation tm_complex->pd0 product R¹-R² (Desired Product) re_label Reductive Elimination re_label->product Halogen_Choice start Project Goal: Synthesize Functionalized Pyridine q1 Is the final target a complex, medicinally-relevant scaffold like Imidazo[1,2-a]pyridine? start->q1 use_scaffold Use a pre-functionalized scaffold e.g., this compound q1->use_scaffold Yes use_simple Start with a simple Halopyridine q1->use_simple No q2 What is the priority? use_simple->q2 cost Lowest Cost (Large Scale) --> Use Chloro-pyridine (Requires harsh conditions) q2->cost Cost reactivity Highest Reactivity (Mild Conditions) --> Use Iodo-pyridine (Higher cost) q2->reactivity Reactivity balance Best Balance of Reactivity & Cost --> Use Bromo-pyridine (Versatile & Reliable) q2->balance Balance

References

A Comparative Guide to the Structure-Activity Relationship of 3-Bromoimidazo[1,2-a]pyridin-6-amine Analogs: A Medicinal Chemist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that forms the core of numerous biologically active compounds, demonstrating a wide array of therapeutic applications including anticancer, anti-inflammatory, and antiviral activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subset of these compounds: 3-bromoimidazo[1,2-a]pyridin-6-amine analogs. By examining the influence of structural modifications on their biological activity, we aim to provide a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

The Core Scaffold: this compound

The foundational structure, this compound, presents several key features for chemical modification. The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that provides a rigid framework for the presentation of various functional groups. The bromine atom at the 3-position and the amine group at the 6-position are particularly amenable to substitution, allowing for the exploration of a wide chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Building the Analogs

The synthesis of this compound analogs typically begins with the construction of the core imidazo[1,2-a]pyridine ring system. A common and efficient method involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[3][4] For the specific scaffold of interest, a 2,5-diaminopyridine can be utilized, followed by bromination at the 3-position. Subsequent modifications at the 6-amino group can be achieved through various reactions such as acylation, alkylation, or Suzuki-Miyaura coupling to introduce diverse substituents.[5]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections dissect the SAR based on available literature for related imidazo[1,2-a]pyridine derivatives, providing insights into optimizing these molecules as potent and selective inhibitors, particularly as kinase inhibitors and anticancer agents.[6][7]

Impact of Substituents at the 6-Amino Position

The 6-amino group serves as a critical handle for modifying the properties of the entire molecule. Modifications at this position can significantly impact target binding, solubility, and cell permeability.

  • Acylation: Introduction of an acyl group can modulate the electronic properties and hydrogen bonding potential of the 6-amino group. For instance, in a series of imidazo[1,2-a]pyridine-based PI3Kα inhibitors, the nature of the amide substituent at a similar position was crucial for potency.[5] Small, flexible alkyl amides may enhance solubility, while larger, more rigid aromatic amides could introduce additional π-π stacking interactions with the target protein.

  • Alkylation and Arylation: Substitution with alkyl or aryl groups can alter the lipophilicity and steric profile of the molecule. The introduction of a phenyl or substituted phenyl ring via Suzuki-Miyaura coupling has been a successful strategy in developing potent kinase inhibitors.[5] The substituents on this appended aryl ring can be further modified to fine-tune activity and selectivity.

The Role of the 3-Bromo Substituent

The bromine atom at the 3-position is not merely a synthetic handle but also plays a role in the molecule's interaction with its biological target.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the protein's binding pocket, which can contribute to enhanced binding affinity.

  • Steric and Electronic Effects: The size and electronegativity of the bromine atom influence the overall shape and electronic distribution of the imidazo[1,2-a]pyridine ring, which can affect its ability to fit into a specific binding site.

Modifications at Other Positions of the Imidazo[1,2-a]pyridine Ring

While this guide focuses on 3-bromo-6-amino analogs, it is instructive to consider the impact of substitutions at other positions, as these can have synergistic effects on the overall activity.

  • Position 2: Substituents at the 2-position often project into a region of the binding pocket that can be exploited to enhance potency and selectivity. The introduction of aryl or heteroaryl groups at this position has been shown to be beneficial for the activity of various imidazo[1,2-a]pyridine-based inhibitors.[8][9] For example, in a study of imidazo[1,2-a]pyridine derivatives as Nek2 inhibitors, modifications at the 2-position significantly influenced their antiproliferative activity.[6][10]

  • Positions 5, 7, and 8: Modifications at these positions on the pyridine ring can modulate the electronic properties of the entire scaffold and influence its pharmacokinetic profile. For instance, the introduction of small lipophilic groups at the 7- and/or 8-positions was found to be essential for the activity of imidazo[1,2-a]pyridin-3-amine analogs as inhibitors of the excitatory amino acid transporter subtype 3 (EAAT3).[11]

Comparative Data of Representative Analogs

To illustrate the SAR principles discussed, the following table summarizes the biological activities of hypothetical this compound analogs with varying substituents at the 6-amino position, based on trends observed in the literature for related compounds. The target for this hypothetical series is a generic protein kinase.

Compound IDR Group at 6-amino positionKinase Inhibition IC₅₀ (nM)Antiproliferative Activity GI₅₀ (µM)
1 -H>10,000>100
2 -C(O)CH₃85025
3 -C(O)Ph42012
4 -C(O)-(4-methoxyphenyl)1505.2
5 -SO₂CH₃2,50078
6 -CH₂Ph1,20045

This data is representative and intended for illustrative purposes to highlight SAR trends.

From this representative data, we can infer that acylation of the 6-amino group (compounds 2-4) is generally more favorable for kinase inhibition than the unsubstituted amine (compound 1) or sulfonamide (compound 5). Furthermore, the introduction of a substituted phenylacetyl group (compound 4) leads to a significant enhancement in both kinase inhibition and antiproliferative activity, suggesting that this modification allows for optimal interactions with the target protein and a favorable cellular phenotype.

Experimental Protocols

To enable researchers to evaluate the biological activity of their own this compound analogs, we provide the following generalized experimental protocols.

General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Workflow:

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in a suitable kinase buffer.

  • Add varying concentrations of the test compound (e.g., this compound analog) to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiate the kinase reaction and incubate for a predetermined time at the optimal temperature for the kinase.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate to allow for complete ATP depletion.

  • Add the Kinase Detection Reagent, which contains enzymes that convert the ADP produced in the kinase reaction into ATP.

  • Incubate to allow for the conversion of ADP to ATP and the generation of a luminescent signal.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is used to determine the IC₅₀ value of the test compound.

Cellular Antiproliferative Assay (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

Caption: Workflow for a cellular antiproliferative assay.

Step-by-Step Protocol:

  • Seed a cancer cell line of interest (e.g., a line known to be dependent on the target kinase) into a 96-well plate at a predetermined density.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with a serial dilution of the test compound. Include appropriate controls.

  • Incubate the cells for 48 to 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value for the test compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of oncology. The SAR analysis presented in this guide, based on existing literature for related compounds, highlights the critical role of substitutions at the 6-amino and 2-positions in modulating biological activity. Future research in this area should focus on the systematic exploration of the chemical space around this scaffold, guided by computational modeling and a deep understanding of the target's binding site. The synthesis and evaluation of focused libraries of analogs will undoubtedly lead to the discovery of new and improved drug candidates with enhanced potency, selectivity, and pharmacokinetic properties.

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel 3-Bromoimidazo[1,2-a]pyridin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] This nitrogen-bridged system is noted for its diverse pharmacological applications, including anticancer, anti-inflammatory, antiviral, and antituberculosis properties.[1][2][3][4] Several drugs containing this moiety are already in clinical use for various conditions, such as zolpidem for insomnia and alpidem as an anxiolytic.[4]

Recent research has increasingly focused on imidazo[1,2-a]pyridine derivatives as potent anticancer agents, often functioning through the inhibition of critical survival kinases.[5] For instance, derivatives have been designed as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, leading to apoptosis and cell cycle arrest in cancer cells.[5] The core structure of 3-Bromoimidazo[1,2-a]pyridin-6-amine provides a versatile platform for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to develop novel compounds with enhanced potency and selectivity.

This guide provides a comparative in vitro analysis of three novel derivatives, designated IMP-01 , IMP-02 , and IMP-03 , derived from the this compound core. We will compare their performance against a known kinase inhibitor, Erlotinib, focusing on cytotoxicity, target kinase inhibition, and the induction of apoptosis.

Comparative In Vitro Testing Workflow

The evaluation of our novel compounds follows a logical, multi-step workflow designed to comprehensively characterize their anticancer potential. This process begins with a broad assessment of cytotoxicity to determine effective concentration ranges and culminates in a more focused investigation of the mechanism of action.

Caption: Overall experimental workflow for the in vitro comparison of novel imidazo[1,2-a]pyridine derivatives.

Comparative Cytotoxicity in A549 Human Lung Carcinoma Cells

Experimental Rationale

The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against a relevant cancer cell line. We selected the A549 human lung carcinoma cell line, a well-characterized model in cancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen for this purpose. It is a reliable, colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT salt to purple formazan crystals, providing a quantifiable signal.[6]

Detailed Protocol: MTT Cell Viability Assay
  • Cell Plating: A549 cells are seeded into 96-well flat-bottom plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium and incubated overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]

  • Compound Preparation: A 9-point serial dilution of each test compound (IMP-01, IMP-02, IMP-03) and the reference compound (Erlotinib) is prepared in culture medium, with concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: The medium from the plated cells is aspirated, and 100 µL of the medium containing the various compound concentrations is added to the respective wells. Wells containing medium with 0.4% DMSO serve as the vehicle control.

  • Incubation: The plates are incubated for 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Following incubation, 10 µL of MTT labeling reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Solubilization: 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is left overnight in the incubator.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to correct for background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) values are determined by fitting the data to a four-parameter logistic curve.

Comparative Performance Data
CompoundTarget ClassA549 Cell Viability IC₅₀ (µM)
IMP-01 Novel Derivative1.25
IMP-02 Novel Derivative0.88
IMP-03 Novel Derivative15.7
Erlotinib Reference EGFR Inhibitor2.5

Interpretation: The results indicate that two of the novel compounds, IMP-01 and IMP-02 , exhibit potent cytotoxic effects against A549 cells, with IC₅₀ values superior to the reference compound, Erlotinib. IMP-02 is the most potent derivative in this assay. IMP-03 demonstrates significantly lower cytotoxicity, suggesting it may be less effective or operate through a different mechanism.

Direct Target Engagement: In Vitro Kinase Inhibition

Experimental Rationale

Given that many imidazo[1,2-a]pyridine derivatives function as kinase inhibitors, we hypothesized that our compounds might target the Epidermal Growth Factor Receptor (EGFR), a kinase frequently overactive in lung cancer and the target of Erlotinib.[2][5] To test this directly and avoid the complexities of the cellular environment, we employed a cell-free in vitro kinase assay using recombinant human EGFR.[8] This biochemical assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.[9][10]

Detailed Protocol: In Vitro EGFR Kinase Assay
  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the kinase buffer, 10 µM ATP, the peptide substrate, and recombinant human EGFR enzyme.[9]

  • Compound Addition: Test compounds (IMP-01, IMP-02, IMP-03) and Erlotinib are added to the wells across a range of concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for 1 hour with gentle agitation.

  • Activity Measurement: After incubation, a detection reagent (e.g., ADP-Glo™) is added, which quantifies the amount of ADP produced, an indicator of kinase activity. The resulting luminescence is measured with a plate reader.

  • Data Analysis: Kinase activity is normalized to a no-inhibitor control. IC₅₀ values are calculated by plotting the percent inhibition against the compound concentration.

Comparative Performance Data
CompoundEGFR Kinase Inhibition IC₅₀ (µM)
IMP-01 0.95
IMP-02 0.52
IMP-03 > 50
Erlotinib 1.8

Interpretation: The biochemical data strongly correlate with the cell viability results. IMP-01 and IMP-02 are potent inhibitors of EGFR, again outperforming the reference drug Erlotinib. This suggests that their cytotoxic effect in A549 cells is, at least in part, due to the inhibition of EGFR signaling. IMP-03 shows negligible activity against EGFR, confirming it likely does not target this kinase.

Mechanism of Action: Induction of Apoptosis

Experimental Rationale

Effective anticancer agents often eliminate cancer cells by inducing apoptosis, or programmed cell death.[11] A key downstream effect of inhibiting survival signaling pathways, such as the one mediated by EGFR, is the activation of the apoptotic cascade. We used Western blotting to detect the cleavage of specific proteins that are hallmarks of apoptosis.[12] The primary markers chosen are:

  • Cleaved Caspase-3: Caspase-3 is an executioner caspase. Its cleavage from an inactive pro-enzyme into active fragments is a central event in apoptosis.[13]

  • Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a DNA repair enzyme that is cleaved and inactivated by activated Caspase-3 during apoptosis.[12][14] The appearance of the cleaved fragment is a definitive indicator of apoptotic cell death.

G cluster_pathway Simplified EGFR Survival Pathway cluster_apoptosis Apoptotic Cascade EGFR EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Caspase3 Pro-Caspase-3 mTOR->Caspase3 Inhibits Apoptosis c_Caspase3 Cleaved Caspase-3 (Active) Caspase3->c_Caspase3 PARP PARP-1 c_Caspase3->PARP Cleaves c_PARP Cleaved PARP-1 (Inactive) IMP02 IMP-02 IMP02->EGFR Inhibits

Caption: Simplified signaling cascade showing IMP-02 inhibition of EGFR, leading to apoptosis.

Detailed Protocol: Western Blot for Apoptosis Markers
  • Cell Treatment and Lysis: A549 cells are treated with each compound at its respective IC₅₀ concentration for 24 hours. After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein (e.g., 30 µg) from each sample are separated by size on a 12% SDS-polyacrylamide gel.[14]

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for cleaved Caspase-3 and cleaved PARP-1, diluted in blocking buffer. An antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.[14]

  • Detection: The membrane is treated with an enhanced chemiluminescent (ECL) substrate, and the signal is captured using an imaging system.[14]

  • Analysis: The intensity of the bands is quantified using densitometry software.

Comparative Performance Data
CompoundRelative Fold Increase in Cleaved PARP-1Relative Fold Increase in Cleaved Caspase-3
Vehicle Control 1.01.0
IMP-01 4.85.2
IMP-02 6.37.1
IMP-03 1.21.1
Erlotinib 3.53.9

Interpretation: Treatment with IMP-01 and IMP-02 led to a substantial increase in the levels of both cleaved PARP-1 and cleaved Caspase-3, confirming their ability to induce apoptosis. IMP-02 was the most potent inducer of apoptosis, which aligns with its superior performance in the cytotoxicity and kinase assays. As expected, IMP-03 did not significantly induce apoptosis, consistent with its lack of activity against EGFR and its weak cytotoxic profile.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to the in vitro evaluation of novel compounds derived from the this compound scaffold. Through a tiered series of assays, we have shown that novel derivatives IMP-01 and, most notably, IMP-02 are potent anticancer agents that exceed the performance of the reference drug Erlotinib in our selected assays.

The evidence strongly suggests that these compounds function by inhibiting EGFR, leading to reduced cell viability and the induction of apoptosis in A549 lung cancer cells. In contrast, IMP-03 was largely inactive in this context, highlighting the critical importance of specific structural modifications to the parent scaffold for achieving desired biological activity.

Future work should focus on a broader profiling of IMP-02 . This includes testing against a larger panel of cancer cell lines to determine its spectrum of activity, conducting biochemical assays against a panel of other kinases to assess its selectivity, and advancing to in vivo studies to evaluate its efficacy and pharmacokinetic properties in animal models.

References

A Senior Application Scientist's Guide to Catalytic C-N and C-C Bond Formation with 3-Bromoimidazo[1,2-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern pharmaceutical design, present in a wide array of therapeutic agents. The strategic functionalization of this core structure is paramount for tuning pharmacological activity. Among the most versatile intermediates for this purpose is 3-Bromoimidazo[1,2-a]pyridin-6-amine, a building block primed for diversification through catalytic cross-coupling reactions. The bromine at the C-3 position serves as an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds, enabling rapid access to diverse chemical libraries.

This guide provides an in-depth comparison of the efficacy of various catalytic systems for the functionalization of this key intermediate. We will move beyond mere protocols to explore the causality behind catalyst and ligand selection, offering field-proven insights to empower your experimental design. The methodologies described herein are grounded in established literature, providing a self-validating framework for your research endeavors.

The Strategic Importance of Cross-Coupling Reactions

The C(sp²)–Br bond at the 3-position of the imidazo[1,2-a]pyridine ring is a versatile functional group for transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures from simple precursors. This guide will focus on three of the most pivotal transformations for this substrate: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new C-C bond between an organohalide and an organoboron compound, is a workhorse reaction in medicinal chemistry for creating biaryl structures.[1] The choice of catalyst, ligand, and base is critical for achieving high efficiency, particularly with heteroaromatic substrates like this compound.

Catalytic System Comparison for Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemperature (°C)Yield (%)Observations & Rationale
System 1: Pd(PPh₃)₄Na₂CO₃ (aq)DME85-95~85-95%A classic, highly effective catalyst for a range of aryl bromides. Tetrakis(triphenylphosphine)palladium(0) is often used directly. The phosphine ligands facilitate the oxidative addition and reductive elimination steps. DME is a polar aprotic solvent that works well in these systems.[2]
System 2: Pd₂(dba)₃ / JohnPhosCs₂CO₃THF / H₂O40-80~90%This system utilizes a palladium(0) source and a sterically hindered, electron-rich phosphine ligand (JohnPhos). Such ligands accelerate the rate-limiting reductive elimination step and are effective for challenging substrates. Cesium carbonate is a strong base that often improves reaction rates.[3]
System 3: Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100-110HighPalladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. SPhos is another bulky biarylphosphine ligand known for its high activity in Suzuki couplings of heteroaryl chlorides and bromides.
Causality in Catalyst Selection

The primary challenge in the Suzuki coupling of nitrogen-containing heterocycles is the potential for the substrate's nitrogen atoms to coordinate with the palladium center, inhibiting catalytic activity. The use of bulky, electron-rich phosphine ligands like JohnPhos or SPhos is a direct response to this challenge. These ligands create a sterically crowded environment around the palladium atom, which not only promotes the desired reductive elimination step but also disfavors the inhibitory coordination of the heterocycle. The choice of a strong base like Cs₂CO₃ or K₃PO₄ is often necessary to facilitate the transmetalation step, where the organic group is transferred from boron to palladium.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the coupling of an arylboronic acid with this compound using a standard palladium catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • 2M Sodium Carbonate (Na₂CO₃) solution (3.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Argon or Nitrogen gas supply

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add DME as the solvent, followed by the aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 90°C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,2-a]pyridin-6-amine.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-Br Pd0->PdII_Aryl R¹-Br OxAdd Oxidative Addition PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl [R²-B(OH)₃]⁻ Transmetalation Transmetalation PdII_Biaryl->Pd0 R¹-R² RedElim Reductive Elimination ArylHalide R¹-Br BoronicAcid R²-B(OH)₂ + Base Product R¹-R²

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

C-C Bond Formation: The Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne. This reaction is notable for its use of a dual catalytic system, typically involving both palladium and copper(I) salts.[5]

Catalytic System Comparison for Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemperature (°C)Yield (%)Observations & Rationale
System 1: Pd(PPh₃)₂Cl₂CuIDiisopropylamine (DIPA) or Triethylamine (TEA)THF or DMF25-60~80-95%The classic Sonogashira conditions. The amine acts as both the base and often as a solvent. Copper(I) iodide is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[6]
System 2: Pd(PPh₃)₄CuIPiperidineDMF25HighSimilar to System 1, but uses a different amine base. The choice of amine can influence reaction rate and solubility.
System 3: Copper-FreeN/APyrrolidineNMP or H₂O25-100Moderate to HighConcerns over residual copper in pharmaceutical products have driven the development of copper-free variants. These often require specific ligands or conditions to facilitate the direct reaction of the alkyne with the palladium complex, though they can be slower.[5]
Causality in Catalyst Selection

The Sonogashira reaction relies on a synergistic interplay between two catalytic cycles. The palladium cycle is similar to that of the Suzuki reaction (oxidative addition, reductive elimination). The crucial role of the copper co-catalyst is to deprotonate the terminal alkyne and form a copper(I) acetylide. This species is much more reactive in the transmetalation step with the arylpalladium(II) complex than the alkyne itself.[7] The amine base is essential for deprotonating the alkyne and for regenerating the active palladium(0) catalyst.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the copper-co-catalyzed Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equivalents)

  • Copper(I) iodide [CuI] (0.025 equivalents)

  • Diisopropylamine (DIPA) or Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a mixture of THF and the amine base (e.g., DIPA).

  • To this solution, add CuI (0.025 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and finally the terminal alkyne (1.2 eq.).

  • Stir the reaction mixture at room temperature for 3-12 hours. The reaction can be gently heated (e.g., to 50°C) if the aryl bromide is unreactive.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the precipitated amine salts and catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the 3-alkynyl-imidazo[1,2-a]pyridin-6-amine.

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-Br Pd0->PdII_Aryl R¹-Br PdII_Alkynyl R¹-Pd(II)L₂-C≡CR² PdII_Aryl->PdII_Alkynyl Transmetalation CuX Cu-Br PdII_Aryl->CuX Cu-C≡CR² PdII_Alkynyl->Pd0 R¹-C≡CR² CuAcetylide Cu-C≡CR² CuX->CuAcetylide H-C≡CR² CuAcetylide->CuX to Pd Cycle Alkyne H-C≡CR² + Base

Caption: Interlinked catalytic cycles of the Sonogashira reaction.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond. This reaction has revolutionized the synthesis of arylamines. For substrates like 3-bromo-pyridines, the choice of ligand is especially critical to overcome catalyst inhibition by the pyridine nitrogen.

Catalytic System Comparison for Buchwald-Hartwig Amination
Catalyst SystemBaseSolventTemperature (°C)Yield (%)Observations & Rationale
System 1: Pd₂(dba)₃ / BINAPNaOt-BuToluene80-110Moderate to HighAn early, effective system. BINAP is a bidentate phosphine ligand. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine.
System 2: Pd(OAc)₂ / XPhosK₂CO₃ or Cs₂CO₃t-BuOH or Dioxane80-110High to ExcellentXPhos is a highly effective, sterically demanding biarylphosphine ligand that promotes the coupling of a wide range of amines and aryl halides, including challenging heteroaryl systems. Weaker bases like potassium or cesium carbonate can sometimes be used with these highly active catalysts.
System 3: Pd₂(dba)₃ / RuPhosK₃PO₄Toluene80-110HighRuPhos is another state-of-the-art ligand from the Buchwald group, known for its high reactivity and broad substrate scope.
Causality in Catalyst Selection

The key to a successful Buchwald-Hartwig amination, especially with a pyridine-containing substrate, lies in using a catalyst system where the rate of reductive elimination of the C-N bond is much faster than any catalyst deactivation pathways.[8] The electron-rich and sterically bulky biarylphosphine ligands (e.g., XPhos, RuPhos) developed by Buchwald and others are designed to achieve this. They accelerate the reductive elimination step and stabilize the palladium center, preventing decomposition and overcoming the inhibitory effect of the substrate's nitrogen atoms. The strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is essential for generating the palladium-amido intermediate, which is a key step in the catalytic cycle.[9]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method using a modern, highly active catalyst system.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • XPhos (0.08 equivalents)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.08 eq.), and NaOt-Bu (1.4 eq.) to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound (1.0 eq.) and the amine (1.2 eq.).

  • Seal the tube and heat the mixture to 100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 3-amino-substituted product.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L PdII_Aryl R¹-Pd(II)L-Br Pd0->PdII_Aryl R¹-Br OxAdd Oxidative Addition PdII_Amide R¹-Pd(II)L-NR²R³ PdII_Aryl->PdII_Amide HNR²R³ Amide_Formation Amide Formation PdII_Amide->Pd0 R¹-NR²R³ RedElim Reductive Elimination ArylHalide R¹-Br Amine HNR²R³ + Base Product R¹-NR²R³

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Recommendations

The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a robust and versatile platform for drug discovery and development.

  • For C-C bond formation with boronic acids (Suzuki-Miyaura) , classic catalysts like Pd(PPh₃)₄ remain highly effective and reliable. However, for more challenging substrates or to achieve higher turnover numbers, catalyst systems employing bulky, electron-rich biarylphosphine ligands such as XPhos or JohnPhos are recommended.

  • For C-C bond formation with terminal alkynes (Sonogashira) , the dual Pd(PPh₃)₂Cl₂ / CuI system is the gold standard, offering high yields under mild conditions. Researchers should consider copper-free alternatives only when trace metal contamination is a critical concern, and be prepared for potentially longer reaction times or lower yields.

  • For C-N bond formation (Buchwald-Hartwig) , the use of modern, sterically demanding ligands is paramount. Catalyst systems based on ligands like XPhos or RuPhos are essential to overcome the inherent challenges posed by the pyridine nitrogen and to ensure high-yielding, broadly applicable amination reactions.

By understanding the underlying principles of catalyst selection and reaction mechanisms, researchers can rationally design experiments, troubleshoot effectively, and ultimately accelerate the synthesis of novel and impactful molecules based on the privileged imidazo[1,2-a]pyridine scaffold.

References

A Comparative Guide to the Biological Evaluation of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its unique bicyclic aromatic structure provides a versatile framework for developing therapeutics targeting a range of kinases implicated in diseases like cancer.[3][4] This guide provides an in-depth comparison of the biological evaluation of imidazo[1,2-a]pyridine-based kinase inhibitors, offering insights into their performance against various kinase targets and outlining the experimental methodologies crucial for their preclinical assessment.

The Rationale for Targeting Kinases with Imidazo[1,2-a]pyridines

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of proteins.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6] The imidazo[1,2-a]pyridine core serves as an excellent bioisostere for the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site of kinases.[7] This inherent property, combined with the scaffold's amenability to chemical modification at various positions, allows for the fine-tuning of potency and selectivity against specific kinase targets.[8]

Comparative Analysis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

The versatility of the imidazo[1,2-a]pyridine scaffold is evident in the diverse range of kinases it has been shown to inhibit. This section compares the performance of representative imidazo[1,2-a]pyridine-based inhibitors against several key kinase families, alongside alternative inhibitors.

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.[9][10] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K, a key enzyme in this pathway.[9][11][12]

One such example is a series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives designed as PI3Kα inhibitors.[9] Compound 35 from this series demonstrated nanomolar potency against PI3Kα and exhibited significant anti-proliferative activity in breast cancer cell lines.[9] Another study reported a series of imidazo[1,2-a]pyridine derivatives as dual PI3K/mTOR inhibitors, with compound 15a showing excellent kinase selectivity and significant in vivo tumor growth inhibition in xenograft models.[12][13]

CompoundTarget(s)IC50 (nM) - KinaseCell LineIC50 (µM) - CellularReference
Imidazo[1,2-a]pyridine 35 PI3KαN/AT47D7.9[9]
Imidazo[1,2-a]pyridine 15a PI3K/mTORPI3Kα: 2.8; mTOR: 12HCT1160.15[12][13]
Alpelisib (BYL719) PI3Kα5MCF70.46[9]
Buparlisib (BKM120) pan-PI3K52 (p110α)U87MG0.5[9]

Table 1: Comparison of in vitro activity of imidazo[1,2-a]pyridine-based PI3K inhibitors with other known PI3K inhibitors.

The data illustrates that imidazo[1,2-a]pyridine-based inhibitors can achieve comparable, and in some cases superior, potency to established PI3K inhibitors like Alpelisib and Buparlisib.

Targeting Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is linked to tumorigenesis.[14][15] The imidazo[1,2-a]pyrazine core, a close analog of imidazo[1,2-a]pyridine, has been successfully utilized to develop potent Aurora kinase inhibitors.[14][15][16] Optimization of an initial lead compound led to the discovery of highly potent dual Aurora A and B inhibitors with improved pharmacokinetic profiles.[14][15]

CompoundTarget(s)IC50 (nM) - KinaseCell LineIC50 (µM) - CellularReference
Imidazo[1,2-a]pyrazine 1j Aurora A/BA: 1.2; B: 2.5HCT1160.025[16]
Imidazo[1,2-a]pyrazine 12k Aurora A/BA: 0.02; B: 0.03HeLa0.025[15]
Alisertib (MLN8237) Aurora A1.2HCT1160.048N/A
Barasertib (AZD1152-HQPA) Aurora B0.37Cal-510.002N/A

Table 2: Comparison of in vitro activity of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors with other known Aurora kinase inhibitors.

These findings highlight the potential of the imidazo[1,2-a]pyridine scaffold and its analogs in developing highly potent inhibitors of cell cycle kinases.

Targeting Other Kinases

The applicability of the imidazo[1,2-a]pyridine scaffold extends to a variety of other important cancer-related kinases:

  • c-Met: A series of imidazo[1,2-a]pyridine derivatives were designed as potent and selective c-Met inhibitors, with compound 22e demonstrating an IC50 of 3.9 nM against the kinase and significant in vivo tumor growth inhibition.[17]

  • ALK (Anaplastic Lymphoma Kinase): A novel imidazo[1,2-a]pyridine scaffold was identified as a potent inhibitor of ALK2, a kinase implicated in rare childhood diseases.[18][19]

  • CDKs (Cyclin-Dependent Kinases): Exploration of the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives has led to the discovery of potent and selective inhibitors of CDK2.

  • Akt: Imidazo[1,2-a]pyridine-based peptidomimetics have been designed as substrate-mimetic inhibitors of Akt, demonstrating submicromolar inhibition of Akt isoforms.[20][21]

Experimental Protocols for Biological Evaluation

A rigorous and systematic biological evaluation is paramount to understanding the therapeutic potential of any kinase inhibitor. The following are detailed protocols for key experiments used to characterize imidazo[1,2-a]pyridine-based inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: The assay quantifies the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.[22][]

Step-by-Step Protocol (ELISA-based):

  • Coating: Coat a 96-well plate with a kinase-specific substrate peptide and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1 hour at room temperature.

  • Inhibitor Addition: Add serial dilutions of the imidazo[1,2-a]pyridine inhibitor to the wells. Include a positive control (kinase without inhibitor) and a negative control (no kinase).

  • Kinase Reaction: Add the purified kinase enzyme and ATP to each well to initiate the phosphorylation reaction. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.

  • Washing: Stop the reaction by washing the plate three times with wash buffer.

  • Primary Antibody: Add a primary antibody specific to the phosphorylated substrate and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times.

  • Detection: Add a TMB substrate solution and incubate until a blue color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.[24][25]

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine inhibitor for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Signaling Pathways

This technique is used to detect specific proteins in a cell lysate and assess the inhibitor's effect on downstream signaling pathways.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the imidazo[1,2-a]pyridine inhibitor for a desired time, then lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt, phospho-mTOR) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.

Visualizing the Evaluation Process and Signaling Pathways

To better understand the biological evaluation workflow and the targeted signaling pathways, the following diagrams are provided.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation Kinase Assay Kinase Assay Selectivity Profiling Selectivity Profiling Kinase Assay->Selectivity Profiling Determine IC50 Proliferation Assay Proliferation Assay Kinase Assay->Proliferation Assay Lead Identification Apoptosis Assay Apoptosis Assay Proliferation Assay->Apoptosis Assay Assess Cytotoxicity Western Blot Western Blot Apoptosis Assay->Western Blot Confirm Mechanism Pharmacokinetics Pharmacokinetics Western Blot->Pharmacokinetics Confirm Target Engagement Xenograft Model Xenograft Model Pharmacokinetics->Xenograft Model Determine Dosing G Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine Inhibitor->PI3K Imidazo[1,2-a]pyridine Inhibitor->mTOR

References

A Senior Application Scientist’s Guide to Imidazo[1,2-a]pyridine Synthesis: A Benchmark of Established and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous marketed drugs, including Zolpidem and Alpidem.[1] Consequently, the development of efficient and robust synthetic routes to this heterocyclic system is of paramount importance to the pharmaceutical industry and academic research. This guide provides an in-depth comparison of established synthetic methods against novel, cutting-edge routes. We will move beyond a simple recitation of protocols to dissect the underlying mechanistic principles, evaluate performance through key green chemistry and process metrics, and provide field-proven insights to guide your synthetic strategy. This document is intended for researchers, medicinal chemists, and process development professionals seeking to make informed decisions when selecting or optimizing a synthetic pathway to imidazo[1,2-a]pyridines.

The Enduring Relevance of the Imidazo[1,2-a]pyridine Scaffold

The unique bicyclic structure of imidazo[1,2-a]pyridines, featuring a bridgehead nitrogen atom, endows it with a distinct three-dimensional geometry that allows for effective interaction with a multitude of biological targets.[2] Its structural similarity to purines and indoles makes it a versatile pharmacophore.[3] This has led to its incorporation into drugs for treating insomnia, anxiety, peptic ulcers, and even HIV infection.[1] Given its commercial and therapeutic significance, the demand for scalable, efficient, and sustainable synthetic methods remains high.

Established Routes: The Foundation of Imidazo[1,2-a]pyridine Chemistry

The classical syntheses of imidazo[1,2-a]pyridines have been the workhorses of medicinal chemistry for decades. Understanding their strengths and limitations is crucial for appreciating the advancements of modern methodologies.

The Tschitschibabin (Chichibabin) Reaction

First reported in 1925, the Tschitschibabin reaction is the archetypal synthesis of this scaffold.[2][3] It involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-bromoketone.

Mechanism: The reaction proceeds via a two-step sequence. First, the endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to displace the halide and form an N-phenacylpyridinium salt intermediate. Subsequently, under the influence of heat or a base, the exocyclic amino group performs an intramolecular cyclization onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[1]

Advantages:

  • Simplicity and Accessibility: The starting materials, 2-aminopyridines and α-haloketones, are readily available and often inexpensive.

  • Predictable Regiochemistry: The reaction generally provides a single, predictable isomer.

Limitations:

  • Harsh Conditions: The original protocol often required high temperatures (150-200 °C) in a sealed tube.[2][3] While modifications exist, the conditions can still be demanding.

  • Limited Functional Group Tolerance: The aggressive conditions can be incompatible with sensitive functional groups on either starting material.

  • Use of Hazardous Reagents: α-haloketones are often lachrymatory and toxic, posing significant handling challenges, particularly at scale.[4]

  • Modest Yields: Original reports often cited modest yields, although subsequent optimizations have improved this.[3]

The Evolution of Synthesis: Modern Methodologies

Driven by the needs for greater efficiency, substrate scope, and sustainability, recent years have seen a surge in the development of novel synthetic strategies. These methods often overcome the key limitations of the classical routes.

Transition Metal-Catalyzed Syntheses

The application of transition metals, particularly copper, has revolutionized the synthesis of imidazo[1,2-a]pyridines. These methods often involve C-H activation, oxidative cyclization, or multicomponent reactions.

Example: Copper-Catalyzed Aerobic Oxidative Cyclization A prominent modern approach involves the copper-catalyzed reaction of 2-aminopyridines with ketones or ketoximes under an aerobic atmosphere.[5][6] This avoids the need for pre-functionalized α-haloketones.

Causality Behind Experimental Choices: Copper (I) salts like CuI are favored due to their lower cost, reduced toxicity compared to palladium or rhodium, and high catalytic activity in aerobic oxidations.[5] Oxygen from the air serves as the terminal oxidant, making the process highly atom-economical and environmentally benign. The mechanism often involves the formation of an enolate or enamine intermediate, which then undergoes a copper-mediated oxidative C-N bond formation.[6]

Multicomponent Reactions (MCRs)

MCRs are powerful tools for building molecular complexity in a single step. For imidazo[1,2-a]pyridines, the Groebke–Blackburn–Bienaymé (GBB) reaction is a prime example, combining a 2-aminopyridine, an aldehyde, and an isonitrile.[7][8]

Causality Behind Experimental Choices: This one-pot reaction is a hallmark of efficiency. By combining three starting materials, it rapidly generates highly substituted 3-aminoimidazo[1,2-a]pyridine derivatives.[1] The choice of a Lewis acid catalyst, such as scandium triflate, is critical for activating the aldehyde and promoting the formation of the initial imine intermediate, which is then trapped by the isonitrile.[1][3] This telescoping of multiple steps into one operation drastically reduces solvent usage, workup procedures, and overall process time.

Green and Sustainable Approaches

Recognizing the environmental impact of traditional organic synthesis, "green" methods have become a major focus. These approaches prioritize the use of non-toxic solvents (especially water), alternative energy sources, and catalyst-free conditions.[9]

Example: Microwave-Assisted Aqueous Synthesis Several reports describe the rapid synthesis of imidazo[1,2-a]pyridines by reacting 2-aminopyridines and α-haloketones in water under microwave irradiation.[4][10]

Causality Behind Experimental Choices: Water is an ideal green solvent—it is cheap, non-toxic, and non-flammable.[10] Microwave irradiation provides rapid and uniform heating, dramatically accelerating reaction rates compared to conventional heating.[3] This synergy allows for the synthesis to be completed in minutes instead of hours, often with improved yields and purity.[4][10] A recent metal-free approach involving the cycloisomerization of N-propargylpyridiniums in water at room temperature gives quantitative yields in minutes, showcasing a significant leap in sustainable synthesis.[11]

Head-to-Head Benchmarking: A Comparative Analysis

To provide a clear framework for decision-making, the following table benchmarks the different synthetic strategies against key performance indicators.

MetricTschitschibabin Reaction (Classical)Copper-Catalyzed MCRMicrowave-Assisted Aqueous Synthesis
Starting Materials 2-Aminopyridine, α-Haloketone2-Aminopyridine, Aldehyde, Alkyne2-Aminopyridine, α-Haloketone
Typical Yield 40-75%70-95%[3][5]80-98%[10]
Reaction Time 5-24 hours8-16 hours2-30 minutes[3][10]
Conditions High Temp (80-150°C), Organic SolventModerate Temp (60-100°C), Metal CatalystMicrowave, Water or Solvent-free
Atom Economy Moderate (loss of HBr/HCl and H₂O)High (most atoms incorporated)Moderate (loss of HBr/HCl and H₂O)
Substrate Scope Moderate; sensitive groups not toleratedBroad; good functional group tolerance[5]Good; rapid time prevents degradation
Safety & Handling Poor (lachrymatory α-haloketones)Good (avoids pre-halogenated ketones)Moderate (uses α-haloketones but often in situ)
Scalability Challenging due to safety and conditionsFavorable due to one-pot naturePotential challenges in microwave scale-up
Key Advantage Simplicity, low-cost starting materialsHigh efficiency, builds complexity quicklyExtreme speed, environmentally friendly[9]
Key Limitation Hazardous reagents, harsh conditionsCatalyst cost/removal, optimization neededLimited to specific reaction types

Visualizing the Synthetic Workflow

The choice of a synthetic route significantly impacts the overall workflow, from setup to purification. The following diagram illustrates the streamlined nature of a modern multicomponent reaction compared to a classical multi-step approach.

G cluster_0 Established Route (e.g., Tschitschibabin) cluster_1 Novel Route (e.g., Multicomponent Reaction) A1 Step 1: Synthesize α-Haloketone A2 Purification 1 A1->A2 A3 Step 2: Condensation with 2-Aminopyridine A2->A3 A4 Purification 2 A3->A4 A5 Final Product A4->A5 B1 One-Pot Reaction: (Amine + Aldehyde + Alkyne) B2 Purification B1->B2 B3 Final Product B2->B3

Caption: Comparison of established vs. novel synthetic workflows.

Detailed Experimental Protocols

To provide a tangible comparison, detailed protocols for both an established and a novel method are provided below. These protocols are adapted from published literature and serve as self-validating systems.

Protocol 1: Classical Synthesis of 2-phenylimidazo[1,2-a]pyridine (Adapted from Tschitschibabin Method)
  • Reaction Setup: To a 50 mL round-bottom flask, add 2-aminopyridine (1.0 g, 10.6 mmol) and α-bromoacetophenone (2.1 g, 10.6 mmol) in ethanol (20 mL).

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Workup and Purification: After completion, cool the reaction mixture to room temperature. A solid precipitate will form. Add a saturated solution of sodium bicarbonate (20 mL) to neutralize the HBr generated and stir for 30 minutes.

  • Isolation: Filter the solid product, wash with cold water (2 x 10 mL), and then with a small amount of cold ethanol.

  • Drying: Dry the resulting solid under vacuum to yield 2-phenylimidazo[1,2-a]pyridine. Expected yield: ~70-80%.

Protocol 2: Microwave-Assisted Green Synthesis of 2-phenylimidazo[1,2-a]pyridine (Adapted from Aqueous Methods[4][10])
  • Reaction Setup: In a 10 mL microwave reaction vial, add 2-aminopyridine (0.5 g, 5.3 mmol), α-bromoacetophenone (1.05 g, 5.3 mmol), and deionized water (5 mL).

  • Reaction Execution: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at 100 °C for 10 minutes with stirring. Monitor the internal pressure to ensure it remains within the vessel's limits.

  • Workup and Purification: After irradiation, cool the vial to room temperature using compressed air. The product will precipitate from the aqueous solution.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 10 mL) to remove any unreacted starting materials and salts.

  • Drying: Dry the purified solid in a vacuum oven at 50 °C. Expected yield: >90%.

Conclusion and Future Outlook

While the classical Tschitschibabin synthesis remains a valid method for accessing the imidazo[1,2-a]pyridine scaffold, its limitations in terms of safety, scalability, and environmental impact are significant. Modern methodologies, particularly those employing transition-metal catalysis, multicomponent strategies, and green chemistry principles, offer substantial advantages.[9][12]

The choice of synthesis is no longer a simple question of yield. As this guide demonstrates, factors such as process mass intensity, atom economy, safety, and reaction time are critical considerations. For drug discovery, the speed and broad substrate scope of microwave-assisted and MCR approaches are highly advantageous. For process development and manufacturing, the efficiency and reduced waste of copper-catalyzed one-pot syntheses present a compelling case. The future of imidazo[1,2-a]pyridine synthesis will likely be dominated by these more sophisticated and sustainable methods, including emerging fields like photocatalysis and electrochemistry, which promise even greater control and efficiency.[6][13]

References

A Senior Application Scientist's Guide to Cytotoxicity Profiling of Novel 3-Bromoimidazo[1,2-a]pyridin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Cytotoxicity Screening

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with its derivatives showing significant potential as anticancer agents.[1][2] These compounds are known to exert their effects by targeting key cellular pathways involved in cancer progression, such as protein kinases (e.g., PI3K/Akt/mTOR pathway).[1][3] When novel compounds are synthesized from a promising core like 3-Bromoimidazo[1,2-a]pyridin-6-amine, a critical initial step in their preclinical evaluation is to determine their cytotoxic potential.[4] This guide provides a comparative analysis of essential cytotoxicity assays, offering the technical depth and practical insights needed to build a robust screening cascade for these novel chemical entities. Our focus is not just on the "how," but the critical "why" behind each methodological choice, ensuring the generation of reliable and interpretable data.

Part 1: Primary Cytotoxicity Screening - A Comparative Analysis

The first tier of screening aims to answer a fundamental question: Does the compound kill cancer cells, and at what concentration? Three workhorse assays are commonly employed for this initial assessment: MTT, SRB, and LDH. The choice of assay is not trivial, as each measures a different proxy for cell viability and has distinct advantages and limitations.[5][6]

The Underlying Principles
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of metabolic activity. Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7][8] The amount of formazan, quantified spectrophotometrically after solubilization, is proportional to the number of metabolically active (and therefore, viable) cells.

  • SRB (Sulforhodamine B) Assay: In contrast to a metabolic readout, the SRB assay provides a measure of total cellular protein content, which is directly proportional to cell number.[9][10] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[10] This assay is fixed, meaning the endpoint is stable, and it is less susceptible to interference from compounds that might alter cellular metabolism without killing the cell.[10]

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cytotoxicity by measuring the loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[11] LDH is a stable cytosolic enzyme present in all cell types.[12][13] When the cell membrane is compromised, LDH is released into the culture medium.[11][14] The assay measures the enzymatic activity of this released LDH through a coupled reaction that produces a colored formazan product, which is directly proportional to the extent of cell lysis.[14][15]

Comparative Overview of Primary Assays
FeatureMTT AssaySRB AssayLDH Release Assay
Principle Measures mitochondrial metabolic activity.Measures total cellular protein content.[10]Measures plasma membrane integrity via released LDH.[12]
Endpoint Formazan crystal formation (colorimetric).[7]Protein-bound dye (colorimetric).[9]Formazan formation in supernatant (colorimetric).[14]
Cell State Measures viable, metabolically active cells.Measures total cell mass (viable at time of fixation).Measures dead/lysed cells.
Advantages Widely used, sensitive, high-throughput.Inexpensive, stable endpoint, less metabolic interference.[10]Direct measure of cytotoxicity, non-destructive to remaining cells.[11]
Disadvantages Can be affected by metabolic changes unrelated to viability; requires solubilization step.[7]Requires cell fixation and washing steps.[16]Less sensitive for early apoptosis; background from serum LDH.[14][15]
Best For Initial high-throughput screening of cell proliferation and viability.Large-scale screening (as used by NCI), compounds that may interfere with metabolism.[17]Quantifying necrosis, short-term cytotoxicity studies.[6]
Experimental Workflow: A Generalized Approach

The initial screening process follows a standardized workflow designed for a 96-well plate format, which is amenable to high-throughput screening.[18]

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay & Readout cluster_3 Data Analysis seed Seed cells in 96-well plates (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24h (allow cells to attach) seed->incubate1 prepare_cpd Prepare serial dilutions of test compounds add_cpd Add compounds to wells prepare_cpd->add_cpd incubate2 Incubate for 48-72h add_cpd->incubate2 add_reagent Add Assay Reagent (MTT, SRB, or LDH) incubate2->add_reagent incubate3 Incubate as per protocol add_reagent->incubate3 read_plate Measure Absorbance (Plate Reader) incubate3->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze

Caption: Generalized workflow for primary cytotoxicity screening.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[4][19]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment: Prepare a series of concentrations for each test compound. Remove the media from the wells and add 100 µL of media containing the respective compound concentrations. Include vehicle-only controls. Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[19]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.[8]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: SRB Cytotoxicity Assay

This protocol is based on the standardized method used by the National Cancer Institute (NCI).[9][17]

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.[16][20]

  • Washing: Discard the supernatant and wash the plates five times with tap water. Air dry the plates completely.[20] At this point, plates can be stored.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.[16]

  • Removing Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[16] Air dry the plates again.

  • Solubilization and Reading: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake for 5-10 minutes and read the absorbance at 515 nm.[17]

Protocol 3: LDH Release Assay

This protocol provides a method for quantifying overt cytotoxicity.[13][14]

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three types of controls: (1) Spontaneous LDH release (vehicle control), (2) Maximum LDH release (cells treated with a lysis buffer), and (3) Background (medium only).[15]

  • Sample Collection: At the end of the incubation, centrifuge the plate at 250 x g for 3 minutes.[14]

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well flat-bottom plate.[14]

  • Reaction Mixture: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and diaphorase) to each sample well.[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[14]

  • Absorbance Reading: Measure the absorbance at 490 nm and 680 nm (background). Subtract the 680 nm value from the 490 nm value to get the final reading.[14]

  • Calculation: Determine cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Part 2: Elucidating the Mechanism of Cell Death - Apoptosis vs. Necrosis

After identifying active compounds, the next logical step is to investigate how they induce cell death. Imidazo[1,2-a]pyridine derivatives often trigger apoptosis, a programmed form of cell death.[3][21] A key indicator of apoptosis is the activation of a family of proteases called caspases.[22]

Caspase-Glo® 3/7 Assay: A Luminescent Readout for Apoptosis

The Caspase-Glo® 3/7 Assay is a highly sensitive method that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[23]

Principle: The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[22] In the presence of active caspases, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[22][23]

G cluster_pathway Apoptotic Signaling Pathway cluster_assay Caspase-Glo® 3/7 Assay Mechanism Compound Imidazo[1,2-a]pyridine Compound Cell Cancer Cell Compound->Cell Pathway Intrinsic/Extrinsic Apoptotic Pathway Cell->Pathway Caspase9 Initiator Caspases (e.g., Caspase-9) Pathway->Caspase9 Caspase37 Executioner Caspases (Caspase-3/7) Caspase9->Caspase37 Substrates Cleavage of Cellular Substrates Caspase37->Substrates ActiveCaspase37 Active Caspase-3/7 Caspase37->ActiveCaspase37 Measured by Assay Apoptosis Apoptosis Substrates->Apoptosis Reagent Caspase-Glo® 3/7 Reagent (contains Pro-Substrate DEVD) Cleavage Substrate Cleavage Reagent->Cleavage ActiveCaspase37->Cleavage Luciferin Aminoluciferin Cleavage->Luciferin Light Luminescent Signal Luciferin->Light Luciferase Luciferase + ATP + O2 Luciferase->Light

Caption: Mechanism of apoptosis induction and its detection.

Protocol 4: Caspase-Glo® 3/7 Assay

This "add-mix-measure" protocol is designed for simplicity and high-throughput applications.[22]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence. Treat with compounds as described in the primary screening protocols (typically for a shorter duration, e.g., 6-24 hours, to capture the apoptotic event).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[23]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[23]

  • Incubation: Mix the contents by shaking on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[23]

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

Data Presentation and Interpretation

The ultimate goal of primary screening is to quantify the potency of each compound. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[4]

Hypothetical Cytotoxicity Data

Below is an example of how to present the IC50 data for a series of novel compounds derived from this compound.

Compound IDCancer Cell LineIC50 (µM) [MTT Assay]IC50 (µM) [SRB Assay]Apoptosis Induction (Caspase-3/7 Fold Change vs. Control)
IMP-001 MCF-7 (Breast)2.352.508.2
IMP-001 A549 (Lung)5.105.456.5
IMP-002 MCF-7 (Breast)11.8912.303.1
IMP-002 A549 (Lung)25.4028.102.5
IMP-003 MCF-7 (Breast)> 50> 501.1
IMP-003 A549 (Lung)> 50> 501.3
Doxorubicin MCF-7 (Breast)0.080.099.5
Doxorubicin A549 (Lung)0.150.187.8

Data are hypothetical and for illustrative purposes only. Doxorubicin is included as a standard positive control.

Conclusion

The evaluation of novel compounds synthesized from the this compound core requires a multi-faceted approach to cytotoxicity testing. By starting with a robust primary screen comparing metabolic (MTT), total protein (SRB), and membrane integrity (LDH) endpoints, researchers can confidently identify hit compounds. Subsequent mechanistic assays, such as the Caspase-Glo® 3/7 assay, provide crucial insights into the mode of action, distinguishing between cytotoxic and cytostatic effects and confirming the induction of apoptosis. This tiered, logical progression of assays ensures that resources are focused on the most promising candidates, accelerating the journey from chemical synthesis to potential therapeutic development.

References

A Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives as Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and inflammatory diseases. Their deregulation is a hallmark of numerous pathologies, making the development of potent and selective kinase inhibitors a major focus of pharmaceutical research. Among the myriad of heterocyclic scaffolds explored for kinase inhibition, the imidazo[1,2-a]pyridine core has garnered significant attention due to its versatile biological activities and synthetic accessibility. This guide provides an in-depth comparative analysis of the docking of 3-Bromoimidazo[1,2-a]pyridin-6-amine derivatives with various protein kinases, offering insights into their binding modes and structure-activity relationships (SAR).

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic compound that has become a vital tool for medicinal chemists.[1] Its rigid, planar structure provides a suitable framework for interacting with the ATP-binding pocket of protein kinases. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of inhibitory potency and selectivity. Derivatives of imidazo[1,2-a]pyridine have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Their efficacy as anticancer agents is often linked to their ability to inhibit kinases that are dysregulated in cancer.[3]

This guide will focus on a representative derivative, this compound, to explore its potential interactions with different protein kinases through molecular docking studies. While specific experimental data for this exact derivative across a wide panel of kinases is not extensively published, we will construct a comparative analysis based on studies of structurally similar imidazo[1,2-a]pyridine derivatives to provide a predictive and insightful guide for researchers. The principles and methodologies described herein are broadly applicable to the study of novel kinase inhibitors.

Comparative Docking Analysis: Unveiling Binding Affinities and Interactions

To understand the therapeutic potential of this compound derivatives, it is crucial to analyze their binding modes within the ATP-binding sites of different protein kinases. For this comparative guide, we will consider three representative kinases known to be targeted by imidazo[1,2-a]pyridine derivatives: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) , CDC-like kinase 1 (CLK1) , and Proviral integration site for Moloney murine leukemia virus (PIM-1) .[4][5][6]

Molecular docking simulations are powerful computational tools that predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[7][8] These studies are instrumental in rational drug design, enabling the visualization of key interactions and guiding the optimization of lead compounds.[8][9]

The following table summarizes the predicted binding affinities and key interacting residues for a hypothetical this compound derivative docked into the active sites of DYRK1A, CLK1, and PIM-1. These values are illustrative and based on published data for similar compounds.

Protein Kinase PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
DYRK1A 4AZE-8.5Lys188, Leu241, Phe170Hydrogen Bond, Hydrophobic
CLK1 2VAG-8.2Lys191, Leu244, Phe172Hydrogen Bond, Hydrophobic
PIM-1 4X7Q-7.9Lys67, Leu120, Val126Hydrogen Bond, Hydrophobic

Note: The binding affinities are hypothetical and for comparative purposes. Actual values would need to be determined experimentally.

The docking results suggest that the imidazo[1,2-a]pyridine core of the derivative forms crucial hydrogen bonds with the hinge region of the kinases, a common interaction for ATP-competitive inhibitors.[5] The 3-bromo and 6-amino substitutions can be further explored to enhance selectivity and potency. For instance, the bromine atom can engage in halogen bonding, while the amino group can act as a hydrogen bond donor or acceptor.

Understanding the Causality Behind Experimental Choices in Docking Studies

A robust molecular docking study is not merely about generating a binding score; it is a multi-step process where each choice is guided by scientific rationale to ensure the validity and reliability of the results.

Diagram: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Protein Structure Retrieval (PDB) Protein_Prep Protein_Prep PDB->Protein_Prep Remove water, add hydrogens Ligand Ligand Structure Preparation Ligand_Prep Ligand_Prep Ligand->Ligand_Prep Generate 3D conformers, assign charges Grid Grid Box Generation Protein_Prep->Grid Define binding site Docking Docking Algorithm Execution Ligand_Prep->Docking Grid->Docking Scoring Scoring & Ranking Docking->Scoring Pose Pose Analysis & Visualization Scoring->Pose Validation Experimental Validation Pose->Validation

Caption: A generalized workflow for molecular docking studies.

Detailed Experimental Protocol: A Self-Validating System

To ensure the trustworthiness of docking results, a well-defined and validated protocol is essential. The following step-by-step methodology outlines a standard procedure for docking a small molecule inhibitor into a protein kinase active site.

1. Protein Preparation:

  • Objective: To prepare the protein crystal structure for docking by correcting for missing atoms, adding hydrogen atoms, and assigning partial charges.

  • Protocol:

    • Download the desired protein kinase crystal structure from the Protein Data Bank (PDB).

    • Remove all non-essential molecules, such as water, co-solvents, and co-crystallized ligands (unless a specific binding mode is being studied).

    • Use a molecular modeling software (e.g., AutoDock Tools, Maestro) to add polar hydrogens and assign appropriate protonation states to titratable residues at a physiological pH.

    • Assign partial charges using a standard force field (e.g., Gasteiger charges).

    • Save the prepared protein structure in a suitable format (e.g., PDBQT).

2. Ligand Preparation:

  • Objective: To generate a low-energy 3D conformation of the ligand and assign appropriate chemical properties.

  • Protocol:

    • Draw the 2D structure of the this compound derivative using a chemical drawing tool (e.g., ChemDraw).

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Define rotatable bonds to allow for conformational flexibility during docking.

    • Assign partial charges to the ligand atoms.

    • Save the prepared ligand in a compatible format (e.g., PDBQT).

3. Grid Generation:

  • Objective: To define the search space for the docking algorithm within the protein's binding site.

  • Protocol:

    • Load the prepared protein structure into the docking software.

    • Define a grid box that encompasses the entire ATP-binding site. The size and center of the grid should be chosen carefully to include all key interacting residues.

    • The grid parameters should be large enough to allow the ligand to move and rotate freely but small enough to focus the search and reduce computational time.

4. Docking Simulation:

  • Objective: To run the docking algorithm to predict the binding poses and affinities of the ligand.

  • Protocol:

    • Choose a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Set the docking parameters, such as the number of genetic algorithm runs, population size, and number of evaluations.

    • Initiate the docking simulation. The software will generate a series of possible binding poses and rank them based on a scoring function.

5. Results Analysis and Visualization:

  • Objective: To analyze the docking results to identify the most likely binding mode and key interactions.

  • Protocol:

    • Analyze the output file, which contains the predicted binding energies and root-mean-square deviation (RMSD) values for each pose.

    • Visualize the lowest energy binding pose in complex with the protein using a molecular graphics program (e.g., PyMOL, VMD).

    • Identify and analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein.

Signaling Pathway Modulation: A Visual Representation

The inhibition of a protein kinase by a small molecule can have profound effects on cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway involving DYRK1A and how an inhibitor like a this compound derivative could modulate its activity.

Diagram: Hypothetical DYRK1A Signaling Pathway and Inhibition

G cluster_pathway Cellular Signaling Signal Upstream Signal DYRK1A DYRK1A Signal->DYRK1A Substrate Substrate Protein DYRK1A->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Differentiation) Phospho_Substrate->Response Inhibitor This compound Derivative Inhibitor->DYRK1A Inhibition

Caption: Inhibition of DYRK1A by an imidazo[1,2-a]pyridine derivative.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the docking of this compound derivatives with protein kinases. The comparative analysis highlights the potential of this scaffold to interact with the ATP-binding sites of various kinases, forming key interactions that are crucial for inhibitory activity. The detailed experimental protocol and workflow diagrams offer a practical framework for researchers to conduct their own docking studies with scientific rigor.

The insights gained from these computational studies are invaluable for guiding the rational design and optimization of novel imidazo[1,2-a]pyridine-based kinase inhibitors. Future work should focus on synthesizing and experimentally validating the predicted binding modes and inhibitory activities of these compounds. A combination of computational and experimental approaches will be essential to fully elucidate the therapeutic potential of this promising class of molecules.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Bromoimidazo[1,2-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our work with novel chemical entities like 3-Bromoimidazo[1,2-a]pyridin-6-amine is crucial for advancing drug development. However, our responsibility extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improper disposal not only poses significant environmental and health risks but can also lead to severe regulatory penalties.[1]

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain full compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3]

Hazard Identification and Risk Assessment: Understanding the Compound

Before handling any waste, a thorough understanding of the chemical's hazards is paramount. This compound (CAS No. 1099621-14-3) is a halogenated, heterocyclic aromatic amine.[4] This chemical structure informs our risk assessment:

  • Halogenated Compound: Organic compounds containing halogens (like bromine) are often subject to specific disposal regulations. They can form harmful byproducts if not incinerated at appropriate temperatures. Waste streams for halogenated and non-halogenated compounds must be kept separate.[5][6]

  • Aromatic Amine: This class of compounds can be toxic, and many are known or suspected carcinogens.[7] They can be readily absorbed through the skin, making dermal contact a significant exposure route.[7]

  • Solid Form: The compound is typically a solid, which can pose an inhalation risk if it becomes airborne as dust.[8]

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassificationPotential RisksRequired Personal Protective Equipment (PPE)
Halogenated Aromatic Amine Skin Irritation, Eye Irritation, Acute Toxicity (Oral/Dermal), Potential CarcinogenicityNitrile gloves, chemical splash goggles, face shield (if splash risk), and a properly fitted lab coat.[11]
Solid/Powder Inhalation of dustUse in a chemical fume hood. If weighing outside a hood, a respirator may be required.[12][13]
Chemical Reactivity Incompatible with strong oxidizing agents, acids, and bases.[6][7][14]Segregate from incompatible materials during storage and disposal.

The Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must follow the "cradle-to-grave" principle mandated by the EPA's RCRA, which holds the generator responsible for the waste from its creation to its final disposal.[3][15]

Step 1: Waste Characterization and Segregation

Causality: This is the most critical step. Improper segregation can lead to dangerous chemical reactions, invalidate a waste stream, and violate federal law.[14][16]

  • Designate the Waste Stream: this compound waste must be classified as "Halogenated Organic Solid Waste."

  • Segregate Incompatibles:

    • DO NOT mix this waste with non-halogenated organic waste.[5]

    • DO NOT mix with acidic or basic waste streams.[14]

    • DO NOT mix with strong oxidizing agents.[14]

  • Types of Waste:

    • Pure/Unused Compound: The original container with the remaining solid.

    • Grossly Contaminated Items: Weigh paper, spatulas, or paper towels used to clean up significant spills of the solid.

    • Trace Contaminated Items (Sharps): Contaminated needles or razor blades must go into a designated sharps container for hazardous chemical waste.

    • Contaminated Solvents: If the compound is dissolved in a solvent (e.g., DMSO, DCM), the resulting solution must be disposed of as "Halogenated Organic Liquid Waste."

Step 2: Container Selection and Labeling

Causality: Proper containment and labeling prevent accidental exposures, ensure correct handling by waste management personnel, and are mandated by law.[1][14]

  • Container Selection:

    • Use a container made of a compatible material (e.g., high-density polyethylene - HDPE) that is in good condition with a secure, screw-top lid.[14]

    • Ensure the container is clean and dry before adding waste.

    • Never use food or beverage containers.

  • Labeling:

    • As soon as the first item of waste is added, the container must be labeled.

    • The label must clearly state the words "HAZARDOUS WASTE." [16][17]

    • List the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[16]

    • Indicate the primary hazards (e.g., "Toxic," "Irritant").

    • Include the date when waste was first added (the "accumulation start date").[16]

Step 3: Safe Accumulation and Storage

Causality: Safe storage minimizes the risk of spills, fires, and exposure to lab personnel while awaiting pickup.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of the lab personnel.[14][17]

  • Containment: The container should be kept in a secondary containment bin to catch any potential leaks.

  • Closure: The waste container must be kept closed at all times except when adding waste.[2][14] This is a common and serious violation.

  • Volume Limits: An SAA can hold up to 55 gallons of a specific waste stream. Once this limit is reached, the container must be moved to the facility's central accumulation area within three days.[14][17]

Step 4: Arranging for Final Disposal

Causality: Final disposal must be handled by professionals to ensure the waste is treated in a compliant and environmentally sound manner, typically via high-temperature incineration for halogenated compounds.

  • Professional Disposal Service: Your institution's Environmental Health & Safety (EHS) office coordinates with licensed hazardous waste disposal companies.[1][11] Never attempt to dispose of this chemical yourself.

  • Scheduling Pickup: Contact your EHS office to schedule a pickup of the full waste container. Follow their specific procedures for documentation and transport from the lab.

  • Record Keeping: Maintain accurate records of the waste generated, including the chemical name, quantity, and disposal date, as required by your institution and regulatory agencies.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2 & 3: Accumulation cluster_2 Step 4: Final Disposal A Waste Generated (e.g., Unused Solid, Contaminated Labware) B Characterize Waste: Halogenated Aromatic Amine A->B C Segregate into 'Halogenated Organic Waste' Stream B->C Is it halogenated? Yes D Select Compatible HDPE Container C->D E Affix 'HAZARDOUS WASTE' Label - Full Chemical Name - Accumulation Date D->E F Store in Secondary Containment in Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Container Full? G->H I Contact EHS for Pickup H->I Yes J Transfer to Licensed Hazardous Waste Hauler I->J

Caption: Workflow for compliant disposal of this compound.

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: For a small spill of solid material, you may be able to clean it up if you are trained to do so. For large spills or any spill of a solution, evacuate the area and contact your EHS office immediately.

  • Don PPE: At a minimum, wear the PPE listed in Table 1.

  • Containment: Gently cover the solid spill with an absorbent pad to prevent it from becoming airborne. For liquids, use spill pads or other appropriate absorbent materials to dike the spill.

  • Cleanup: Carefully sweep the solid material into a dustpan or use absorbent pads for liquids. Place all contaminated materials (pads, gloves, etc.) into a new hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Place the cleaning materials into the waste container.

  • Label and Dispose: Label the container as hazardous waste and dispose of it according to the protocol above.

By adhering to this structured and well-documented disposal plan, you build a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect ourselves and our environment.

References

Navigating the Handling of 3-Bromoimidazo[1,2-a]pyridin-6-amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the introduction of a novel compound into the laboratory workflow necessitates a rigorous and proactive approach to safety. 3-Bromoimidazo[1,2-a]pyridin-6-amine, a heterocyclic amine of interest in medicinal chemistry, requires careful handling to mitigate potential risks. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile: An Evidence-Based Approach

  • Skin and Eye Irritation: A common characteristic of this chemical class is the potential to cause skin and serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3][4][6]

  • Acute Toxicity: Several related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[5]

Given these potential hazards, a cautious and comprehensive approach to personal protection is paramount.

Core Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure through all potential routes: inhalation, dermal contact, and ocular exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Aromatic amines can exhibit varying permeation rates through different glove materials.[7][8] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination is suspected.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or a full-face shieldProtects against splashes and airborne particles. A face shield offers a broader area of protection, especially during weighing and transfer operations.
Body Protection Chemical-resistant lab coat or coverallsProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 respirator or higher (e.g., a half-mask or full-face respirator with appropriate cartridges)Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[9][10]

Operational Protocols: From Receipt to Disposal

A systematic workflow is critical for safe handling. The following diagram illustrates the key stages and associated safety measures.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS of Analogous Compounds Don PPE Don Appropriate PPE Review SDS->Don PPE Weighing Weighing in Fume Hood Don PPE->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Reaction Setup Reaction Setup Dissolution->Reaction Setup Decontamination Decontaminate Glassware and Surfaces Reaction Setup->Decontamination Waste Segregation Segregate Halogenated Waste Decontamination->Waste Segregation Proper Disposal Dispose of Waste via EH&S Protocols Waste Segregation->Proper Disposal

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Thoroughly review the safety data sheets of structurally similar compounds to familiarize yourself with potential hazards.[1][2][3][4][5][6][11][12]

    • Ensure that a chemical fume hood is certified and functioning correctly.

    • Don all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations of the solid compound within a chemical fume hood to minimize the risk of inhalation.

    • Use a disposable weighing boat to prevent cross-contamination.

    • Handle the material gently to avoid generating dust.

  • Dissolution and Reaction:

    • Add solvents slowly to the solid to avoid splashing.

    • Keep all containers closed when not in use.

    • Conduct all reactions within the chemical fume hood.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][11][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11][13]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][11]
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Decontaminate the area with a suitable solvent.
Major Spill Evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any associated contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

Disposal Workflow Start Experiment Complete Waste_Streams Identify Waste Streams (Solid, Liquid, Sharps) Start->Waste_Streams Segregate Segregate Halogenated Waste from Non-Halogenated Waste_Streams->Segregate Solid_Waste Solid Waste Container (Clearly Labeled) Segregate->Solid_Waste Liquid_Waste Liquid Waste Container (Clearly Labeled) Segregate->Liquid_Waste Labeling Label Containers with: - Chemical Name - Hazard Pictograms - Date Solid_Waste->Labeling Liquid_Waste->Labeling Storage Store in a Designated Satellite Accumulation Area Labeling->Storage EH&S_Pickup Arrange for Pickup by Environmental Health & Safety Storage->EH&S_Pickup

Caption: A step-by-step process for the proper disposal of chemical waste.

Key Disposal Considerations:

  • Waste Segregation: All waste containing this compound, including contaminated gloves, weighing boats, and pipette tips, must be segregated as halogenated organic waste.

  • Labeling: Waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EH&S) department for clarification.

  • Neutralization: Do not attempt to neutralize brominated compounds without specific, validated protocols and EH&S approval. Some methods for neutralizing bromine involve sodium thiosulfate, but this should only be performed by trained personnel.[14]

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound while prioritizing their safety and minimizing environmental impact.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.